Donepezil
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEBPBSSDYVVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120011-70-3 | |
| Record name | Donepezil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048317 | |
| Record name | Donepezil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Donepezil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
31mg/mL | |
| Record name | Donepezil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
120014-06-4 | |
| Record name | Donepezil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120014-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Donepezil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Donepezil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Donepezil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DONEPEZIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SSC91326P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Donepezil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7743 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Donepezil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223-227 | |
| Record name | Donepezil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Donepezil in Alzheimer's Disease
Abstract: Donepezil (B133215) is a centrally acting, reversible, and selective acetylcholinesterase (AChE) inhibitor, established as a primary symptomatic treatment for mild to moderate Alzheimer's disease (AD).[1][2] Its principal mechanism involves the inhibition of AChE, the enzyme responsible for the hydrolysis of acetylcholine (B1216132) (ACh), thereby increasing the concentration and duration of action of ACh in the synaptic cleft.[3][4] This enhancement of cholinergic neurotransmission is believed to compensate for the loss of cholinergic neurons observed in AD brains.[2][3] Beyond its primary function, extensive research has revealed that this compound exerts a range of pleiotropic effects that may contribute to its therapeutic profile. These secondary mechanisms include the modulation of nicotinic acetylcholine receptors (nAChRs), influence on amyloid precursor protein (APP) processing, interaction with N-methyl-D-aspartate (NMDA) receptors, attenuation of neuroinflammation, and reduction of tau pathology.[5][6] This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental protocols, and visualized signaling pathways.
Primary Mechanism of Action: Acetylcholinesterase Inhibition
The foundational mechanism of this compound is its potent, selective, and reversible inhibition of acetylcholinesterase.[2][4] By binding to AChE, this compound prevents the breakdown of acetylcholine, leading to its accumulation in the synapse and enhanced stimulation of postsynaptic cholinergic receptors.[3] This action is particularly relevant in AD, where there is a significant deficit in cholinergic neurotransmission due to the degeneration of cholinergic neurons.[4]
Quantitative Inhibition Data
The inhibitory potency of this compound against acetylcholinesterase (AChE) and its selectivity over butyrylcholinesterase (BChE) have been quantified across various systems. The data highlights its high affinity and specificity for its primary target.
| Parameter | Value | Species / System | Assay Conditions | Reference |
| IC₅₀ (AChE) | 6.7 nM | In vitro, Purified human AChE | - | [7] |
| IC₅₀ (AChE) | 8.12 nM | In vitro, Bovine AChE | - | [8] |
| IC₅₀ (AChE) | 11.6 nM | In vitro, Human AChE | - | [8] |
| IC₅₀ (AChE) | 0.02 µM | In vitro, Electric eel AChE | Ellman's Method | [9] |
| Cortical AChE Inhibition | 19.1% (mean) | In vivo, Human AD Patients | PET Scan, 12 weeks of therapy | [10] |
| Cortical AChE Inhibition | 27% (average) | In vivo, Human AD Patients | PET Scan, 5-10 mg/day for ≥ 5 weeks | [11] |
| Plasma AChE Inhibition | 31.5% (max) | In vivo, Hairless Rats | Oral treatment | [12] |
Table 1: Summary of Quantitative Data for this compound's Inhibition of Acetylcholinesterase.
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
The Ellman's method is a standard colorimetric assay used to determine the inhibitory activity of compounds against AChE.[9]
Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.[9][13] The presence of an inhibitor like this compound reduces the rate of this color change.
Materials:
-
Acetylcholinesterase (AChE) from a source such as electric eel or human recombinant.[9]
-
Acetylthiocholine iodide (ATCI) as the substrate.[13]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[9]
-
Phosphate (B84403) buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.0).[9][13]
-
This compound dissolved in an appropriate solvent (e.g., DMSO).[13]
-
96-well microplate and a microplate reader.[9]
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.[9] Prepare serial dilutions of this compound.[9]
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add the AChE solution to each well, followed by the this compound solution at various concentrations. Incubate at a controlled temperature (e.g., 24°C or 37°C) for approximately 15 minutes to allow for enzyme-inhibitor interaction.[9][13]
-
Reaction Initiation: Add a reaction mixture containing ATCI and DTNB to each well to initiate the enzymatic reaction.[13]
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to take readings at regular intervals (e.g., every 30 seconds for 5-10 minutes).[7][13]
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the percentage of inhibition relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[7][9]
Visualization of Primary Mechanism
Pleiotropic and Neuroprotective Mechanisms
Beyond symptomatic relief through cholinergic enhancement, this compound demonstrates a variety of neuroprotective effects that may modify the disease course.[5][14] These actions are often independent of its primary AChE inhibitory function.[5]
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
This compound directly interacts with nAChRs, particularly the α7 and α4β2 subtypes.[5][15] This interaction is non-competitive and can lead to several downstream neuroprotective effects.[16] For instance, stimulation of α7 nAChRs by this compound has been shown to protect against glutamate-induced excitotoxicity.[5][17] This is achieved, in part, by triggering the internalization of NMDA receptors, thereby reducing excessive and toxic calcium influx.[18] Furthermore, chronic treatment with this compound can lead to an up-regulation of nAChRs, which may help preserve cognitive function.[5][17]
Influence on Amyloid Precursor Protein (APP) Processing
This compound has been shown to modulate the processing of APP, potentially reducing the production of neurotoxic amyloid-β (Aβ) peptides.[6] One proposed mechanism involves the up-regulation of Sorting Nexin 33 (SNX33).[19][20] Increased SNX33 expression promotes the cell surface localization of APP, favoring its cleavage by α-secretase in the non-amyloidogenic pathway.[19][20] This results in increased secretion of the neuroprotective sAPPα fragment and a corresponding decrease in Aβ levels.[19] This effect appears to be independent of acetylcholine receptor stimulation.[19][20]
Interaction with NMDA Receptors
Glutamate-induced excitotoxicity, mediated by overstimulation of NMDA receptors, is a key pathological process in AD. This compound provides protection against this toxicity.[5] The neuroprotective effect is linked to its ability to stimulate α7 nAChRs, which in turn leads to a down-regulation and internalization of NMDA receptors.[18] This reduces glutamate-mediated Ca²⁺ entry and subsequent neuronal death pathways.[18]
Activation of Pro-Survival Signaling Pathways
This compound activates intracellular signaling cascades associated with neuronal survival and neuroprotection. The stimulation of nAChRs triggers the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) and Mitogen-activated protein kinase (MAPK) pathways.[5][17][21] Activation of the PI3K/Akt pathway is known to inhibit apoptosis and promote cell survival.[5] this compound's activation of this pathway has been shown to be crucial for its protective effects against Aβ-induced toxicity and glutamate (B1630785) excitotoxicity.[5][17]
Visualization of Neuroprotective Signaling Pathways
Anti-inflammatory and Tau-related Effects
Chronic neuroinflammation and the formation of neurofibrillary tangles from hyperphosphorylated tau protein are central to AD pathology. Evidence suggests this compound can mitigate both of these processes.
Attenuation of Neuroinflammation
This compound has demonstrated direct anti-inflammatory properties.[22] In mouse models, treatment with this compound suppressed the expression of pro-inflammatory mediators such as Interleukin-1β (IL-1β) and cyclo-oxygenase-2 (COX-2) in both the brain and spleen.[5][23] This suggests that this compound can prevent systemic inflammation, potentially through the "cholinergic anti-inflammatory pathway," which may contribute to its neuroprotective effects.[22][24]
Impact on Tau Pathology
This compound treatment has been shown to ameliorate tau pathology.[22] In a tauopathy mouse model, long-term administration of this compound led to decreased tau insolubility and phosphorylation.[22][23] This effect appears to be mediated by the suppression of c-Jun N-terminal kinase (JNK), a kinase known to be involved in tau phosphorylation.[23] However, it is worth noting that some studies have reported conflicting results, with chronic treatment of cell lines or observations in human studies suggesting a potential increase in phosphorylated tau under certain conditions, indicating the complexity of this interaction.[25][26][27]
Visualization of Anti-inflammatory and Tau Pathways
Conclusion
The mechanism of action of this compound in Alzheimer's disease is multifaceted. While its primary role as an acetylcholinesterase inhibitor provides clear symptomatic benefits by restoring cholinergic tone, a growing body of evidence highlights its broader neuroprotective and potential disease-modifying properties. Through direct modulation of nicotinic receptors, this compound activates pro-survival intracellular signaling, reduces glutamate-mediated excitotoxicity, and favorably influences APP processing away from amyloidogenic pathways. Furthermore, its anti-inflammatory effects and its capacity to ameliorate tau pathology contribute to a complex pharmacological profile that extends beyond simple neurotransmitter replacement. Understanding these pleiotropic actions is critical for optimizing therapeutic strategies and developing next-generation treatments for Alzheimer's disease.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Beyond symptomatic effects: potential of this compound as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of this compound in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. benchchem.com [benchchem.com]
- 10. Degree of inhibition of cortical acetylcholinesterase activity and cognitive effects by this compound treatment in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Limited this compound inhibition of acetylcholinesterase measured with positron emission tomography in living Alzheimer cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effects of this compound, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, kinetic evaluation and molecular docking studies of this compound-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beyond symptomatic effects: potential of this compound as a neuroprotective agent and disease modifier in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound modulates nicotinic receptors of substantia nigra dopaminergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of neuroprotection by this compound pretreatment in rat cortical neurons chronically treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotection by this compound against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 23. Anti-inflammatory action of this compound ameliorates tau pathology, synaptic loss, and neurodegeneration in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound & Alzheimer’s: Treating Inflammation, Not the Disease [curingalzheimersdisease.com]
- 25. Cholinesterase inhibitors may increase phosphorylated tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modulation of Amyloid-β and Tau in Alzheimer’s Disease Plasma Neuronal-Derived Extracellular Vesicles by Cerebrolysin® and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Association between long-term this compound treatment and brain regional amyloid and tau burden among individuals with mild cognitive impairment assessed using 18 F-AV-45 and 18 F-AV-1451 PET - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Pharmacological Profile of Donepezil: A Technical Guide
Introduction: Donepezil (B133215) is a piperidine-based, reversible, and highly selective acetylcholinesterase (AChE) inhibitor. It is a cornerstone in the symptomatic treatment of mild to severe Alzheimer's disease (AD).[1][2][3] Developed through a rational drug design program, its primary mechanism is to increase the concentration of acetylcholine (B1216132) in the central nervous system (CNS).[1][4] This technical guide provides an in-depth summary of the preclinical pharmacological profile of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, efficacy in animal models, and safety pharmacology. The information is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
Primary Mechanism: Acetylcholinesterase Inhibition
This compound's principal pharmacological action is the potent, selective, and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[5][6] By inhibiting AChE, this compound increases the synaptic availability of ACh, thereby enhancing cholinergic neurotransmission.[5][6] This action is particularly relevant in AD, which is characterized by a deficit in cholinergic neurotransmission due to the degeneration of cholinergic neurons.[6] this compound is structurally distinct from other AChE inhibitors like tacrine (B349632) or physostigmine (B191203).[2][5]
Selectivity
A key feature of this compound is its high selectivity for AChE compared to butyrylcholinesterase (BuChE), an enzyme found primarily outside the CNS.[1][7] In preclinical studies with rat brain AChE, the IC50 ratio of BuChE/AChE for this compound was 1252, significantly higher than that for physostigmine (11.9) or tacrine (0.9).[4] This high selectivity is thought to contribute to its favorable tolerability profile by minimizing peripheral cholinergic side effects.[4]
Non-Cholinergic (Pleiotropic) Effects
Beyond AChE inhibition, preclinical evidence suggests this compound possesses several non-cholinergic, potentially neuroprotective and disease-modifying effects.[8][9][10] These include:
-
Modulation of Amyloid-β (Aβ) Processing: this compound may reduce the accumulation of Aβ by decreasing the activity of beta-secretase, an enzyme involved in Aβ production, and promoting non-amyloidogenic processing of the amyloid precursor protein (APP).[9][10][11]
-
Neuroprotection: Studies have shown this compound protects against Aβ-induced apoptosis, glutamate (B1630785) toxicity, and ischemia.[8] It has been shown to attenuate brain damage following cardiac ischemia/reperfusion injury by reducing blood-brain barrier breakdown, oxidative stress, and neuroinflammation.[12]
-
Upregulation of Nicotinic Receptors: The drug has been found to upregulate nicotinic acetylcholine receptors in cortical neurons, which may contribute to its neuroprotective properties.[5]
-
Anti-inflammatory Effects: this compound can suppress the inflammatory activation of microglial cells, reducing the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[9]
-
Sigma-1 (σ1) Receptor Binding: this compound binds to the σ1 receptor, an intracellular chaperone protein with neuroprotective and neuromodulatory roles, which may protect against Aβ accumulation and tau pathology.[9]
-
Increased Brain-Derived Neurotrophic Factor (BDNF): Administration of this compound has been shown to increase BDNF levels in the hippocampus and cortex, potentially contributing to its neuroprotective effects.[8][9]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of AChE activity, which correlates directly with its plasma concentration.[4][13]
In Vitro and Ex Vivo Inhibition
This compound is a potent inhibitor of AChE from various sources. The half-maximal inhibitory concentration (IC50) is a standard measure of its potency.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound
| Enzyme Source | IC50 | Reference(s) |
|---|---|---|
| Electric Eel | 0.02 µM | [14] |
| Monkey Brain Homogenate | 37-42 ng/mL | [15] |
| Human Erythrocytes (in diluted blood) | 7.6 - 41 nM | [16] |
| Colorimetric pH Strip Assay | LOD: 22.3 nM |[17] |
In Vivo Target Engagement
In vivo studies in animal models demonstrate a clear dose-dependent relationship between this compound administration and the inhibition of AChE in both plasma and the brain.
Table 2: In Vivo Acetylcholinesterase (AChE) Inhibition by this compound
| Species | Dose / Route | Max Inhibition (%) & Tissue | Key Findings | Reference(s) |
|---|---|---|---|---|
| Hairless Rats | 4 mg/head / Oral | 34.7 ± 2.0% (Plasma) | Peak inhibition within 8h, lasting <24h.[18] | [18] |
| Hairless Rats | 3 and 10 mg/kg / Oral | 31.5 ± 5.7% (Plasma) | Plasma AChE activity was negatively correlated with plasma this compound concentration.[19] | [19] |
| Rats | 2.5-10 mg/kg | Not specified | Dose-dependently increased extracellular ACh concentration in the cerebral cortex.[20] | [20] |
| Monkeys | Intravenous | 53% (Neocortex) | AChE inhibition was dose-dependent.[15] |[15] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species, showing rapid absorption and distribution, including significant penetration of the blood-brain barrier (BBB).
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose / Route | Tmax | Cmax | Bioavailability (%) | Half-life (t½) | Key Findings & Reference(s) |
|---|---|---|---|---|---|---|
| Rats | 1.25 & 2.5 mg/kg / IV Infusion | End of 30-min infusion | Not specified | - | Not specified | Plasma concentrations of the active metabolite, 6-O-desmethyl this compound, peaked at 60 minutes.[21][22] |
| Hairless Rats | 3 & 10 mg/kg / Oral | 1.2 ± 0.4 h & 1.4 ± 0.5 h | Not specified | 3.6% | Not specified | A bolus IV dose was used for bioavailability calculation, which may differ from studies using IV infusion.[19] |
| Rats | Not specified | ~2 h (Brain peak) | Not specified | - | Not specified | Brain-to-plasma concentration ratio is about 2:1.[22] Primarily metabolized in the liver by CYP3A4 and CYP2D6.[11] |
| Dogs | Not specified | Not specified | Not specified | - | Not specified | Hepatic clearance is ~7.4 times larger than in humans. |
| Mice | Not specified | Not specified | Not specified | - | Not specified | Brain-to-plasma ratio ranges from 3.3 to 5.2.[19] |
Preclinical Efficacy
This compound has consistently demonstrated efficacy in improving cognitive function across a range of validated animal models of learning and memory impairment.
Table 4: Efficacy of this compound in Preclinical Models of Cognitive Impairment
| Model | Species | This compound Dose / Regimen | Key Findings | Reference(s) |
|---|---|---|---|---|
| Scopolamine-induced Amnesia | Mice | 3 mg/kg / Oral | Significantly prevented memory impairment in the Y-maze task.[19] | [19] |
| Aβ-injected Rats | Rats | Subchronic treatment | Prevented impairment of learning/memory in the passive avoidance test.[23] | [23] |
| APPSWE Transgenic Mice | Mice | Not specified | Improved recognition memory to a level similar to efficacious doses.[24] | [24] |
| APP23 Transgenic Mice | Mice | 0.27 mg/kg/day (2 months) | Improved spatial accuracy in the Morris water maze to the level of wild-type controls, suggesting disease-modifying efficacy.[25] | [25] |
| SAMP8 Mice (Senescence-Accelerated) | Mice | 3 mg/kg/day (2 months) | Significantly attenuated cognitive dysfunction and improved endothelial function.[26] | [26] |
| Chemotherapy-induced ("Chemobrain") | Rats/Mice | Not specified | Reduced cognitive deficits and improved brain glucose metabolism.[27][28] |[27][28] |
Preclinical Safety Pharmacology
Extensive testing in experimental animals has established the safety profile of this compound, indicating few effects other than its intended pharmacology.
Table 5: Summary of Preclinical Safety Findings for this compound
| Study Type | Species | Key Findings | Reference(s) |
|---|---|---|---|
| General Toxicity | Rats, Dogs | No evidence of hepatotoxicity or renal toxicity.[1][4] Cholinergic effects (e.g., fasciculations, salivation) were observed at higher doses.[20][29] | [1][4][20][29] |
| Carcinogenicity | Rats, Mice | No evidence of oncogenic potential in long-term studies.[7][30] | [7][30] |
| Genotoxicity | In vitro / In vivo | Some clastogenic effects were seen in vitro at concentrations toxic to cells (>3000x plasma levels).[7] No clastogenic or other genotoxic effects were observed in the in vivo mouse micronucleus model.[7][30] | [7][30] |
| Fertility & Reproduction | Rats | No effect on fertility.[7][30] | [7][30] |
| Developmental Toxicity | Rats, Rabbits | Not teratogenic.[7][30] A slight effect on stillbirths and early pup survival was seen in pregnant rats at 50 times the human dose.[7] |[7] |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for quantifying AChE inhibitory activity.[14][31]
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, which is quantified by measuring absorbance at 412 nm.[31]
Detailed Protocol:
-
Reagent Preparation: Prepare stock solutions of this compound (in DMSO), AChE (from electric eel or recombinant human), ATCI, and DTNB in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).[14][31]
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[31]
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.[31]
-
Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.[31]
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the percentage of inhibition relative to the control and plot it against the logarithm of the inhibitor concentration to calculate the IC50 value.[31]
In Vivo Microdialysis for Acetylcholine Measurement
This protocol is used to assess the effect of this compound on neurotransmitter levels in the brains of living animals.[20][21]
Principle: A microdialysis probe is surgically implanted into a specific brain region (e.g., hippocampus or cerebral cortex) of a rat.[20][21] The probe is perfused with an artificial cerebrospinal fluid (aCSF), and molecules from the extracellular fluid, including acetylcholine, diffuse across the probe's semipermeable membrane into the perfusate (dialysate). The dialysate is collected and analyzed to measure ACh concentrations.[20][21]
General Procedure:
-
Surgery: Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1.5 µL/min).[20]
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular ACh.[20]
-
Drug Administration: Administer this compound (e.g., orally or via infusion).[20][21]
-
Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.
-
Analysis: Analyze the ACh concentration in the dialysate samples using a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC).[20]
-
Data Interpretation: Express the post-dose ACh concentrations as a percentage of the baseline to determine the effect of this compound.
Conclusion
The preclinical pharmacological profile of this compound is well-characterized, demonstrating its role as a potent, selective, and reversible acetylcholinesterase inhibitor with favorable pharmacokinetic properties for central nervous system action. It consistently shows efficacy in improving cognition in a wide array of animal models. Furthermore, a growing body of evidence from preclinical studies points towards potential neuroprotective and disease-modifying effects that are independent of cholinesterase inhibition.[8] These pleiotropic actions, including anti-inflammatory effects and modulation of amyloid-β pathways, provide a strong rationale for its clinical utility in Alzheimer's disease and suggest avenues for future research into its therapeutic potential for other neurodegenerative conditions.
References
- 1. Perspectives in the management of Alzheimer's disease: clinical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of this compound for Cognitive Impairments in Familial Hypercholesterolemia: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic profile of this compound HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. bristol-labs.co.uk [bristol-labs.co.uk]
- 8. Beyond symptomatic effects: potential of this compound as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of this compound in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound provides neuroprotective effects against brain injury and Alzheimer's pathology under conditions of cardiac ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effects of this compound, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents [biomolther.org]
- 14. benchchem.com [benchchem.com]
- 15. Estimation of plasma IC50 of this compound hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of a novel radiometric method to assess the inhibitory effect of this compound on acetylcholinesterase activity in minimally diluted tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological evaluation and safety of a this compound patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Effects of this compound, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetic/Pharmacodynamic Models of an Alzheimer's Drug, this compound, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. Non-transgenic animal model of Alzheimer's disease that responds to this compound treatment - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 24. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 25. researchgate.net [researchgate.net]
- 26. This compound improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. accessdata.fda.gov [accessdata.fda.gov]
- 30. accessdata.fda.gov [accessdata.fda.gov]
- 31. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the In Vitro Acetylcholinesterase Inhibition Assay for Donepezil
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro acetylcholinesterase (AChE) inhibition assay, with a specific focus on its application for the characterization of donepezil (B133215), a primary therapeutic agent for Alzheimer's disease.
Introduction: The Role of Acetylcholinesterase and this compound
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral impairments.[1] A significant feature of AD pathology is a deficit in cholinergic neurotransmission, largely due to the loss of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (B1216132) (ACh).[2][3] Acetylcholinesterase (AChE) is the key enzyme responsible for the rapid hydrolysis of ACh into choline (B1196258) and acetic acid at synaptic clefts, thereby terminating the nerve signal.[4][5]
Inhibiting AChE increases the concentration and duration of action of acetylcholine in the synapse, which can help ameliorate the cognitive symptoms of AD.[3][6] this compound hydrochloride is a potent, reversible, and selective inhibitor of AChE.[7][8] It is a cornerstone of symptomatic treatment for mild to severe Alzheimer's disease.[6][9] The in vitro AChE inhibition assay is a fundamental tool for evaluating the potency of inhibitors like this compound and for screening new drug candidates.
Principle of the Assay: Ellman's Method
The most widely used method for measuring AChE activity in vitro is the spectrophotometric assay developed by Ellman and colleagues.[10][11] This colorimetric method is based on the following coupled enzymatic reaction:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate analog, acetylthiocholine (B1193921) (ATCI), to produce thiocholine (B1204863) and acetate (B1210297).[12][13]
-
Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[11][13]
The rate of TNB formation is measured by monitoring the increase in absorbance at 412 nm, which is directly proportional to the AChE activity.[11][14] When an inhibitor such as this compound is present, the rate of this reaction decreases, allowing for the quantification of its inhibitory potency.
Detailed Experimental Protocol (96-Well Plate Format)
This protocol is a synthesized methodology based on standard adaptations of Ellman's method.[1][10][12]
3.1. Reagent Preparation
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH of 8.0 is achieved.[12]
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store this solution protected from light.[12]
-
ATCI Solution (14-15 mM): Dissolve approximately 40.2 mg of acetylthiocholine iodide in 10 mL of deionized water. This solution should be prepared fresh daily.[10][12]
-
AChE Enzyme Solution: Prepare a stock solution of acetylcholinesterase (e.g., from electric eel or human recombinant) and dilute it with phosphate buffer to the desired final concentration (e.g., 0.1 to 1 U/mL) immediately before use. Keep the enzyme solution on ice.[10][12]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or buffer) and then prepare serial dilutions to obtain the desired range of test concentrations.
3.2. Assay Procedure
The following procedure outlines the setup in a 96-well microplate.
-
Plate Setup: Designate wells for Blanks, Controls (100% enzyme activity), and Test Samples (this compound).
-
Blank Wells: Contain buffer, DTNB, and substrate (ATCI), but no enzyme. This corrects for non-enzymatic hydrolysis of the substrate.
-
Control Wells: Contain buffer, DTNB, enzyme, and the solvent used for the test compound.
-
Test Sample Wells: Contain buffer, DTNB, enzyme, and the this compound solution at various concentrations.
-
-
Reaction Mixture Addition: Add the components to each well in the following order:
Component Blank Volume Control Volume Test Sample Volume 0.1 M Phosphate Buffer (pH 8.0) 150 µL 140 µL 140 µL AChE Enzyme Solution 0 µL 10 µL 10 µL This compound / Solvent 10 µL (Solvent) 10 µL (Solvent) 10 µL (this compound) | 10 mM DTNB Solution | 10 µL | 10 µL | 10 µL |
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.[1][12]
-
Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction. The final volume in each well should be approximately 180-200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm. Take readings every minute for a period of 10-15 minutes.[12]
3.3. Data Calculation
-
Calculate Reaction Rate (V): Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance vs. time curve for each well.
-
Correct for Blank: Subtract the rate of the blank (non-enzymatic hydrolysis) from the rates of all control and test sample wells.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of AChE inhibition for each this compound concentration: % Inhibition = [ (V_control - V_sample) / V_control ] x 100 Where:
-
V_control is the reaction rate of the control well.
-
V_sample is the reaction rate in the presence of this compound.
-
-
Determine IC50: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro AChE inhibition assay.
Caption: Mechanism of AChE action and its inhibition by this compound.
Quantitative Data Presentation
The inhibitory potency of this compound is typically reported as an IC50 value. This value can vary depending on the source of the acetylcholinesterase enzyme (e.g., human, electric eel) and specific assay conditions.
Table 1: In Vitro IC50 Values of this compound for Acetylcholinesterase (AChE)
| Enzyme Source | IC50 Value | Reference |
|---|---|---|
| Human AChE (hAChE) | 11 nM | [15] |
| Human AChE (hAChE) | 8 nM (for analog 2d) | [15] |
| Human AChE (hAChE) | 37.6 nM | [16] |
| Human AChE (hAChE) | 59.9 nM | [16] |
| Electric Eel AChE | 0.021 µM (21 nM) | [17] |
| Electric Eel AChE | 0.0067 µM (6.7 nM) |[17] |
Table 2: In Vivo & Ex Vivo AChE Inhibition by this compound
| Model System | This compound Concentration | AChE Inhibition | Reference |
|---|---|---|---|
| Alzheimer's Patients (in vivo) | Plasma: 28.9 ± 7.3 ng/mL | 34.6% (in cerebral cortex) | [18] |
| Alzheimer's Patients (in vivo) | N/A | 19.1% (mean cortical) | [19] |
| Hairless Rats (ex vivo) | Plasma: 30-100 ng/mL | ~40% (maximal inhibition) | [8][20] |
| Healthy Male Volunteers | 4.0 and 6.0 mg single doses | 33% to 35% (maximal rbc-AChE) | [21] |
| Monkeys (in vivo) | Plasma: 17.2 ng/mL | 27% (neocortical) | [22] |
| Monkeys (in vivo) | Plasma: 44.0 ng/mL | 53% (neocortical) |[22] |
Note: In vivo and ex vivo data provide crucial context, correlating plasma drug concentrations with target engagement in the brain or blood, but are distinct from the in vitro IC50 which measures direct enzyme-inhibitor interaction.
Mechanism of Inhibition
This compound is a reversible inhibitor of AChE.[7] Its mechanism is complex, exhibiting characteristics of mixed competitive and noncompetitive inhibition.[23] This suggests that this compound can bind to multiple sites on the enzyme. The primary interaction occurs within the deep active site gorge of AChE, blocking the entry of acetylcholine to the catalytic triad (B1167595) (Serine, Histidine, and Glutamate residues) that is essential for hydrolysis.[23][24] Molecular modeling and in vitro studies suggest this compound's binding involves interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, making it a dual binding site inhibitor.[23] This multifaceted interaction contributes to its high potency and selectivity.
Conclusion
The in vitro acetylcholinesterase inhibition assay, particularly using Ellman's method, is an indispensable tool in neuropharmacology and drug development. It provides a robust and reproducible means to quantify the inhibitory potential of compounds like this compound. Understanding the detailed protocol, the principles of the assay, and the interpretation of the resulting quantitative data is essential for researchers aiming to discover and characterize new therapies for Alzheimer's disease and other disorders involving cholinergic deficits.
References
- 1. japsonline.com [japsonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 6. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Effects of this compound, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Estimation of plasma IC50 of this compound for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Degree of inhibition of cortical acetylcholinesterase activity and cognitive effects by this compound treatment in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Effects of this compound, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents [biomolther.org]
- 21. Pharmacokinetic and pharmacodynamic profile of this compound HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Estimation of plasma IC50 of this compound hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
The Cholinergic Circuits: A Technical Guide to the Influence of Donepezil on Brain Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), exerts its primary therapeutic effects through the modulation of cholinergic pathways in the brain.[1][2] As a centrally acting, reversible, and selective acetylcholinesterase (AChE) inhibitor, this compound addresses the cholinergic deficit characteristic of AD by increasing the synaptic availability of acetylcholine (B1216132) (ACh).[1][2] This guide provides a comprehensive technical overview of the molecular and systemic effects of this compound on cholinergic neurotransmission. It details the drug's mechanism of action, presents quantitative data on its efficacy from preclinical and clinical studies, outlines key experimental protocols for its evaluation, and visualizes the complex interactions within the cholinergic system.
Introduction: The Cholinergic Hypothesis and this compound's Role
The cholinergic hypothesis of Alzheimer's disease posits that the decline in cognitive function, particularly in memory and learning, is significantly attributable to the degeneration of cholinergic neurons in brain regions such as the basal forebrain, leading to reduced levels of the neurotransmitter acetylcholine.[1] this compound was developed to counteract this deficit. By reversibly inhibiting acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft, this compound effectively increases the concentration and duration of action of ACh at cholinergic synapses.[1][3][4] This enhancement of cholinergic transmission is believed to be the primary mechanism underlying its clinical benefits in improving cognitive function.[1][3]
Mechanism of Action: Beyond Acetylcholinesterase Inhibition
This compound's primary mechanism is the potent and selective inhibition of acetylcholinesterase (AChE).[1][2] It binds reversibly to the active site of AChE, preventing the breakdown of acetylcholine.[1][2][5] Beyond this principal action, research suggests that this compound may also exert its effects through other non-cholinergic mechanisms, including the modulation of nicotinic and muscarinic receptors and potential neuroprotective effects.[5][6]
Acetylcholinesterase Inhibition
This compound exhibits high selectivity for AChE over butyrylcholinesterase (BuChE), which is crucial for minimizing peripheral side effects.[7] The inhibition of AChE by this compound leads to a dose-dependent increase in extracellular acetylcholine concentrations in key brain regions like the cerebral cortex and hippocampus.[8]
Modulation of Cholinergic Receptors
Studies have indicated that chronic administration of this compound can lead to an upregulation of nicotinic acetylcholine receptors (nAChRs) in the cortex and hippocampus.[5][6][9] There is also evidence to suggest that this compound can interact with muscarinic receptors, contributing to its overall effect on cholinergic signaling.[6][7]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its pharmacodynamic and clinical effects.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 for AChE (nM) | Selectivity for AChE over BuChE | Reference |
| This compound | 6.7 | High | [7] |
| Physostigmine | 0.67 | Moderate | [7] |
| Rivastigmine | 4.3 | Moderate | [7] |
| Tacrine | 77 | None | [7] |
Table 2: In Vivo Effects on Acetylcholine Levels and AChE Inhibition
| Parameter | Species | Brain Region | Dose | Effect | Reference |
| Extracellular ACh | Rat | Cerebral Cortex | 2.5-10 mg/kg (oral) | Significant, dose-dependent increase | [8] |
| AChE Inhibition | Monkey | Neocortex | 100 µg/kg (IV) | ~27% inhibition | [10] |
| AChE Inhibition | Monkey | Neocortex | 250 µg/kg (IV) | ~53% inhibition | [10] |
| Plasma IC50 for Brain AChE Inhibition | Human | Cerebral Cortex | 5 mg/day | 53.6 ± 4.0 ng/mL | [11] |
Table 3: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Reference |
| Bioavailability | 100% | [5] |
| Protein Binding | ~96% | |
| Metabolism | CYP2D6, CYP3A4, Glucuronidation | [5] |
| Elimination Half-life | ~70 hours | [5] |
| Time to Peak Plasma Concentration | ~3-4 hours (10 mg tablet) | |
| Excretion | Primarily renal | [2][5] |
Table 4: Clinical Efficacy in Patients with Mild to Moderate Alzheimer's Disease (24-week trials)
| Outcome Measure | Dose | Mean Change from Baseline (this compound vs. Placebo) | Reference |
| ADAS-Cog | 5 mg/day | Favors this compound (SMD: -0.32) | [12] |
| ADAS-Cog | 10 mg/day | Favors this compound (SMD: -0.39) | [12] |
| MMSE | Up to 10 mg/day | Favors this compound (SMD: 0.30) | [12] |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale (lower scores indicate better cognition). MMSE: Mini-Mental State Examination (higher scores indicate better cognition). SMD: Standardized Mean Difference.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental methodologies is crucial for a deeper understanding of this compound's effects. The following diagrams were generated using Graphviz (DOT language).
Cholinergic Synaptic Transmission and the Action of this compound```dot
Caption: Workflow for measuring brain acetylcholine levels using in vivo microdialysis in a rodent model.
Experimental Workflow: PET Imaging for AChE Activity```dot
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified methods for in vivo measurement of acetylcholinesterase activity in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic profile of this compound HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic profile of this compound HCl following multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of inhibitory activities of this compound and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Estimation of plasma IC50 of this compound hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estimation of plasma IC50 of this compound for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Table 6.2, Summary of findings for primary outcomes: this compound versus placebo - Diagnosis and Treatment of Clinical Alzheimer’s-Type Dementia: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Neuroprotective Landscape of Donepezil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted neuroprotective effects of donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease. Beyond its primary role as an acetylcholinesterase inhibitor, a growing body of evidence reveals its capacity to shield neurons from diverse insults through a variety of molecular mechanisms. This document provides a comprehensive overview of the quantitative data supporting these effects, detailed experimental protocols for their investigation, and visual representations of the key signaling pathways involved.
Core Neuroprotective Mechanisms of this compound
This compound's neuroprotective actions are not attributed to a single mode of action but rather a synergistic interplay of several mechanisms:
-
Cholinergic System Modulation: As a potent and reversible inhibitor of acetylcholinesterase (AChE), this compound increases the availability of acetylcholine (B1216132) in the synaptic cleft.[1] This enhancement of cholinergic neurotransmission is fundamental to its symptomatic benefits in Alzheimer's disease and also contributes to neuroprotection by activating downstream signaling cascades that promote neuronal survival.[2][3]
-
Anti-inflammatory Effects: this compound has been shown to exert significant anti-inflammatory properties, particularly by modulating microglial activation.[4][5] It can suppress the release of pro-inflammatory cytokines and reduce the expression of inflammatory enzymes, thereby mitigating the neurotoxic inflammatory environment characteristic of neurodegenerative diseases.[6][7]
-
Modulation of Amyloid-β Toxicity: this compound has demonstrated the ability to interfere with the neurotoxic cascade initiated by amyloid-beta (Aβ) peptides.[8][9] This includes reducing Aβ-induced neuronal cell death and, in some preclinical models, decreasing Aβ plaque deposition.[2][4]
-
Anti-Apoptotic Activity: A key aspect of this compound's neuroprotective profile is its ability to inhibit apoptosis, or programmed cell death. It achieves this by modulating the expression of key apoptotic regulators, such as the Bcl-2 family of proteins, and inhibiting the activity of executioner caspases like caspase-3.[10][11][12]
-
Activation of Pro-Survival Signaling Pathways: this compound has been shown to activate critical intracellular signaling pathways that promote neuronal survival and resilience. Notably, the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the subsequent inhibition of Glycogen Synthase Kinase-3β (GSK-3β) are central to its neuroprotective effects.[13]
Quantitative Data on Neuroprotective Effects
The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: Effects of this compound on Neuronal Viability and Cytotoxicity in In Vitro Models
| Cell Line | Insult | This compound Concentration | Outcome Measure | Result | Reference |
| PC12 | Aβ₂₅₋₃₅ (20 µmol/L) | 5, 10, 20, 50 µmol/L | Cell Viability (MTT Assay) | Increased viability from 57.35% to 87.35% | [14] |
| PC12 | Aβ₂₅₋₃₅ (20 µmol/L) | 5, 10, 20, 50 µmol/L | LDH Release | Decreased from 164.57% to 138.25% of control | [14] |
| Rat Cortical Neurons | Aβ₄₂ (20 µM) | Not specified | Neuronal Viability | Dose-dependent increase | [15] |
| Rat Septal Neurons | Aβ₁₋₄₀ (15 µmol/L) | 100 nmol/L and above | LDH Efflux | Significant reduction | [8] |
| SH-SY5Y | Ethanol (B145695) (500 mM) | 0.1 and 1.0 µM | Cell Viability | Dose-dependent protection | [12] |
Table 2: Effects of this compound on Apoptotic Markers
| Model System | Insult | This compound Concentration/Dose | Outcome Measure | Result | Reference |
| HL-60 Cells | - | Not specified | Caspase-3, -8, -9 Activation | Significant increase after 36h | [10] |
| HL-60 Cells | - | Not specified | Bcl-2 Family Protein Expression | Altered expression | [10] |
| Rat Model of Doxorubicin-induced Chemobrain | Doxorubicin | Not specified | Bax/Bcl-2 Ratio | Significantly reduced | [11] |
| Rat Model of Doxorubicin-induced Chemobrain | Doxorubicin | Not specified | Cleaved caspase-3/caspase-3 Ratio | Significantly reduced | [11] |
| SH-SY5Y Cells | Ethanol (500 mM) | 0.1 and 1.0 µM | Caspase-3 Levels | Dose-dependent attenuation of increase | [12] |
| Rat Model of Cholinergic Depletion | 192-IgG-saporin | Not specified | Caspase-3 Activity | Reduced in hippocampus and neocortex | [15][16] |
Table 3: Effects of this compound on Inflammatory Markers
| Model System | Insult | This compound Concentration/Dose | Outcome Measure | Result | Reference |
| Microglia | Aβ Oligomers | Not specified | Prostaglandin E₂, IL-1β, TNF-α, Nitric Oxide Release | Significantly attenuated | [5][17] |
| Microglia | Aβ Oligomers | Not specified | iNOS and COX-2 Protein Upregulation | Decreased | [5] |
| Tauopathy Mouse Model (PS19) | Lipopolysaccharide | Not specified | IL-1β and COX-2 Expression (Brain and Spleen) | Suppressed | [18] |
| 5xFAD Mouse Model | Aβ | 1 mg/kg/day (i.p.) for 2 weeks | Iba-1-positive cells (microglia) | Significantly suppressed in cortex and hippocampus | [6] |
| 5xFAD Mouse Model | Aβ | 1 mg/kg/day (i.p.) for 2 weeks | GFAP-positive cells (astrocytes) | Significantly suppressed in cortex and hippocampus | [6] |
Table 4: Effects of this compound on Amyloid-β and Synaptic Density in Animal Models
| Animal Model | This compound Dose | Outcome Measure | Result | Reference |
| Tg2576 Mice | 4 mg/kg in drinking water for 6 months | Soluble Aβ₁₋₄₀ and Aβ₁₋₄₂ | Significantly reduced | [2][4] |
| Tg2576 Mice | 4 mg/kg in drinking water for 6 months | Aβ Plaque Number and Burden | Significantly reduced | [2][4] |
| Tg2576 Mice | 4 mg/kg in drinking water for 6 months | Synaptic Density (Dentate Gyrus) | Significantly increased | [2][4] |
Key Signaling Pathways in this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are underpinned by its ability to modulate specific intracellular signaling cascades. The following diagrams, rendered in DOT language, illustrate these pathways.
The PI3K/Akt/GSK-3β Signaling Pathway
This compound promotes neuronal survival by activating the PI3K/Akt pathway, which in turn inhibits the pro-apoptotic kinase GSK-3β.[13]
Caption: this compound-activated PI3K/Akt/GSK-3β signaling pathway.
The Cholinergic Anti-Inflammatory Pathway
This compound's anti-inflammatory effects are partly mediated through the cholinergic anti-inflammatory pathway, which involves the inhibition of pro-inflammatory cytokine production in immune cells like microglia.[7][19]
Caption: this compound's role in the cholinergic anti-inflammatory pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.
Cell Viability Assessment using MTT Assay
This protocol is adapted from studies investigating this compound's protection against Aβ-induced toxicity in PC12 cells.[14]
Objective: To quantify the effect of this compound on the viability of neuronal cells exposed to a neurotoxic insult.
Materials:
-
PC12 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Aβ₂₅₋₃₅ peptide
-
This compound hydrochloride
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Pre-treatment with this compound: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 5, 10, 20, 50 µmol/L) and incubate for 2 hours.
-
Induction of Neurotoxicity: Following pre-treatment, add Aβ₂₅₋₃₅ (final concentration, e.g., 20 µmol/L) to the wells and incubate for an additional 24 hours.
-
MTT Incubation: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group (untreated cells).
Western Blotting for Phosphorylated Akt and GSK-3β
This protocol is based on studies examining the effect of this compound on pro-survival signaling pathways.[15]
Objective: To determine the effect of this compound on the phosphorylation status of Akt and GSK-3β.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
This compound hydrochloride
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the specified duration. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and incubate with ECL substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
Immunohistochemistry for Microglial and Astrocyte Activation
This protocol is adapted from in vivo studies investigating the anti-inflammatory effects of this compound in mouse models of neurodegeneration.[6]
Objective: To visualize and quantify the effect of this compound on microglial (Iba-1) and astrocyte (GFAP) activation in brain tissue.
Materials:
-
Paraffin-embedded or frozen brain sections from control and this compound-treated animals
-
Xylene and ethanol series (for paraffin (B1166041) sections)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibodies: anti-Iba-1, anti-GFAP
-
Biotinylated secondary antibodies
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Mounting medium
-
Microscope
Procedure:
-
Tissue Preparation:
-
For paraffin sections: Deparaffinize and rehydrate the sections through a series of xylene and ethanol washes.
-
For frozen sections: Bring the sections to room temperature.
-
-
Antigen Retrieval: If necessary, perform antigen retrieval by heating the sections in citrate buffer.
-
Blocking: Block non-specific binding by incubating the sections in blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies (anti-Iba-1 or anti-GFAP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBST and incubate with the appropriate biotinylated secondary antibody for 1 hour.
-
Signal Amplification: Wash the sections and incubate with ABC reagent for 30 minutes.
-
Visualization: Develop the signal by incubating the sections with DAB substrate until the desired color intensity is reached.
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, clear, and mount the sections.
-
Image Analysis: Capture images using a microscope and quantify the number of Iba-1 or GFAP positive cells, or the stained area, in specific brain regions.
Conclusion
The neuroprotective effects of this compound extend far beyond its established role in symptomatic treatment for Alzheimer's disease. As detailed in this guide, this compound actively engages in a multitude of cellular and molecular processes that collectively contribute to neuronal survival and resilience. Its ability to mitigate amyloid-beta toxicity, suppress neuroinflammation, inhibit apoptosis, and activate pro-survival signaling pathways underscores its potential as a disease-modifying agent. The quantitative data and experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate and harness the neuroprotective potential of this compound and related compounds in the ongoing effort to combat neurodegenerative diseases.
References
- 1. Mechanism of neuroprotection by this compound pretreatment in rat cortical neurons chronically treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. The effect of combination pretreatment of this compound and environmental enrichment on memory deficits in amyloid-beta-induced Alzheimer-like rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of this compound against Aβ42-induced neuronal toxicity are mediated through not only enhancing PP2A activity but also regulating GSK-3β and nAChRs activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]
- 13. Neuroprotection by this compound against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of this compound against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective effects of this compound against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. creative-bioarray.com [creative-bioarray.com]
The Genesis of a New Generation of Cognitive Enhancers: A Technical Guide to the Early-Stage Discovery and Development of Donepezil Analogs
For Researchers, Scientists, and Drug Development Professionals
Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, has paved the way for the exploration of a new generation of cognitive enhancers. Its mechanism as a reversible inhibitor of acetylcholinesterase (AChE) has been a critical starting point for the design of novel analogs with improved efficacy, better safety profiles, and multi-target engagement. This technical guide delves into the core aspects of the early-stage discovery and development of this compound analogs, providing a comprehensive overview of the synthetic strategies, key experimental evaluations, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various this compound analogs against key enzymatic targets implicated in Alzheimer's disease pathology.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activities of this compound Analogs
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) | Reference |
| This compound | 6.21 - 40.2 | 5380 - 7470 | 134 - 1203 | [1][2] |
| Analog 4 | 4.11 | - | - | [1] |
| Analog 5a | 0.11 | - | - | [2] |
| Analog 45a | 1.9 | - | - | [2] |
| Analog 82e | 2.7 | - | - | [2] |
| Pyrithis compound 22 | 9.4 | 6600 | 702 | [3] |
| Compound 13 | 187 | 12400 | 66.3 | [4] |
| Compound 4b | 16420 | - | - | [5] |
Note: IC50 values can vary depending on the assay conditions and enzyme source.
Table 2: Multi-Target Inhibitory Activities of this compound Analogs
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | BACE-1 IC50 (nM) | Reference |
| This compound | - | - | 194 | [1] |
| w18 | 13.4 | 3.14 | - | |
| Analog 4 | - | - | 18.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound Analogs: A General Protocol
A common strategy for the synthesis of this compound analogs involves the condensation of an N-benzylpiperidine derivative with a heterocyclic or carbocyclic ketone.[6][7][8][9]
Example: Synthesis of an Indanone-based this compound Analog
-
Preparation of N-benzylpiperidine-4-carboxaldehyde: This intermediate can be synthesized from ethyl isonipecotate through N-benzylation followed by reduction and oxidation.[6]
-
Aldol Condensation: The N-benzylpiperidine-4-carboxaldehyde is then reacted with a substituted indanone (e.g., 5,6-dimethoxy-1-indanone) in the presence of a base (e.g., NaOH) in a suitable solvent like methanol.[9] The reaction mixture is typically stirred at room temperature for several hours.[9]
-
Purification: The resulting solid is filtered, washed, and can be further purified by recrystallization or column chromatography.
In Vitro Enzyme Inhibition Assays
This spectrophotometric assay is a widely used method to measure cholinesterase activity and inhibition.[5][10][11]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE/BuChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the AChE or BuChE solution to each well. Include a vehicle control (solvent alone) and a positive control (this compound).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[5]
-
Reaction Initiation: Add DTNB solution followed by the ATCI substrate solution to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance of each well at 412 nm using a microplate reader. Record the absorbance at regular intervals for a set period.
-
Data Analysis: The rate of increase in absorbance is proportional to the cholinesterase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of inhibitor required to inhibit 50% of enzyme activity) is determined from the resulting dose-response curve.
This assay determines the inhibitory potency of compounds against MAO-A and MAO-B.[12][13][14]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (B1673886) (substrate)
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates (black plates for fluorescence assays)
-
Fluorometric or spectrophotometric plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and positive controls in DMSO and serially dilute them. Prepare working solutions of MAO-A and MAO-B enzymes and the substrate in the assay buffer.
-
Assay Setup: Add the diluted test compound or control to the wells of the 96-well plate, followed by the MAO-A or MAO-B enzyme solution.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.[13]
-
Reaction Initiation: Add the kynuramine substrate solution to initiate the reaction.
-
Measurement: The product, 4-hydroxyquinoline, can be measured fluorometrically.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value from the dose-response curve.
This assay measures the in vitro potency of a compound to inhibit BACE-1 enzymatic activity.[4][15][16][17][18]
Materials:
-
Recombinant human BACE-1 enzyme
-
Fluorogenic BACE-1 substrate (e.g., a peptide containing the Swedish APP mutation sequence flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate, pH 4.5)
-
Test compounds
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of BACE-1 enzyme and the fluorogenic substrate in the assay buffer. Serially dilute the test compounds.
-
Assay Setup: Add BACE-1 enzyme and the serially diluted test compound to the wells of the plate.
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).[16]
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.
-
Measurement: Measure the fluorescence intensity over time.
-
Data Analysis: The rate of increase in fluorescence is proportional to BACE-1 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell-Based Assays
This assay evaluates the ability of compounds to protect neuronal cells from amyloid-beta (Aβ)-induced cell death.[3][19][20][21][22]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Aβ1-42 or Aβ25-35 peptide
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours) before adding aggregated Aβ peptide (e.g., 10 µM Aβ1-40 or 20 µM Aβ1-42) to induce toxicity.[3][19] Incubate for an additional 24 hours.[3][19]
-
Cell Viability Assessment (MTT Assay): Add MTT solution to each well and incubate for 3-4 hours at 37°C.[23][24][25] The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
This assay assesses the general toxicity of the synthesized analogs on cell viability.[23][24][25]
Procedure:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y or other relevant cell lines) in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Perform the MTT assay as described in the neuroprotection assay protocol.
-
Data Analysis: Determine the CC50 value (the concentration of the compound that causes 50% cell death).
In Vivo Behavioral Models
Scopolamine (B1681570), a muscarinic receptor antagonist, is used to induce a transient cognitive deficit in rodents, mimicking aspects of Alzheimer's disease.[1][26][27][28][29]
i. Morris Water Maze (MWM)
This test assesses spatial learning and memory.[1][27][28][29]
Procedure:
-
Acquisition Phase: For several consecutive days, mice are trained to find a hidden platform in a circular pool of opaque water, using visual cues around the room.
-
Treatment: Animals are treated with the test compound or vehicle before being administered scopolamine (to induce amnesia).
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.
-
Data Analysis: A shorter latency to find the platform during training and more time spent in the target quadrant during the probe trial indicate better spatial memory.
ii. Passive Avoidance Test
This test evaluates fear-motivated long-term memory.[30][31][32][33][34]
Procedure:
-
Acquisition/Training: The animal is placed in a brightly lit compartment of a two-chamber apparatus. When it enters the dark compartment, it receives a mild foot shock.[31][32]
-
Retention Test: After a set period (e.g., 24 hours), the animal is placed back in the lit compartment, and the latency to enter the dark compartment is measured.[30][31]
-
Treatment: Compounds are administered before the training or retention test to assess their effects on memory acquisition or retrieval, respectively, in scopolamine-treated animals.
-
Data Analysis: A longer latency to enter the dark compartment in the retention test indicates better memory of the aversive stimulus.
Visualizations of Key Concepts
The following diagrams illustrate the fundamental principles and workflows in the discovery of this compound analogs.
Caption: Early-stage discovery workflow for this compound analogs.
Caption: Mechanism of acetylcholinesterase inhibition.
References
- 1. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking this compound hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of this compound-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking this compound hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of a novel radiometric method to assess the inhibitory effect of this compound on acetylcholinesterase activity in minimally diluted tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells | PLOS One [journals.plos.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. ijprajournal.com [ijprajournal.com]
- 26. Bacopa monniera Attenuates Scopolamine-Induced Impairment of Spatial Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Effect of Artocarpus lakoocha Roxb. Extract on Scopolamine Induced Cognitive Impairment in Rats | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 30. scantox.com [scantox.com]
- 31. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 32. Passive avoidance test [panlab.com]
- 33. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 34. Passive avoidance (step-down test) [protocols.io]
Exploring the pharmacokinetics and pharmacodynamics of donepezil
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Donepezil (B133215)
This compound hydrochloride is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE), primarily utilized for the symptomatic treatment of mild, moderate, and severe dementia associated with Alzheimer's disease.[1][2] While it does not alter the underlying progression of the disease, this compound can improve cognitive function and behavior in affected individuals.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and relevant experimental methodologies for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by good oral absorption, wide distribution, extensive hepatic metabolism, and a long elimination half-life, which supports a once-daily dosing regimen.[3][4]
Absorption: this compound is well absorbed through the gastrointestinal tract after oral administration, with a bioavailability of approximately 100%.[5] Peak plasma concentrations (Tmax) are typically reached within 3 to 4 hours for standard formulations.[5] For the 23 mg tablet, the Tmax is extended to about 8 hours. Steady-state concentrations are generally achieved within 15 to 21 days of consistent daily dosing.[5][6]
Distribution: this compound is widely distributed throughout the body, with a steady-state volume of distribution of 12-16 L/kg. It is highly bound to plasma proteins (approximately 96%), primarily albumin (~75%) and alpha1-acid glycoprotein (B1211001) (~21%). This compound effectively crosses the blood-brain barrier, which is crucial for its therapeutic action in the central nervous system.[3] Studies in rats have shown that brain concentrations of unchanged this compound are 1.74 to 2.24 times higher than plasma concentrations.[7]
Metabolism: this compound is extensively metabolized in the liver by the cytochrome P450 (CYP) isoenzymes, specifically CYP2D6 and CYP3A4.[8] The metabolic processes include O-dealkylation, hydroxylation, N-dealkylation, N-oxidation, and subsequent glucuronidation.[5][7] This results in the formation of four major metabolites, two of which are known to be active. The primary active metabolite is 6-O-desmethyl this compound, which exhibits similar AChE inhibitory activity to the parent compound in vitro. However, its plasma concentration is significantly lower than that of this compound.
Excretion: The elimination half-life of this compound is approximately 70 hours.[8] The primary route of elimination is through urine and feces.[8] Following administration of radiolabeled this compound, about 57% of the total radioactivity was recovered in the urine and 15% in the feces over a 10-day period. Approximately 17% of the administered dose is excreted as unchanged this compound in the urine. Some metabolites may also undergo enterohepatic circulation.[7]
Quantitative Pharmacokinetic Parameters
| Parameter | Value | Species | Notes |
| Bioavailability | ~100% | Human | [5] |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours (5 & 10 mg tablets)[5] | Human | 8 hours for 23 mg tablet. |
| Plasma Protein Binding | ~96% | Human | |
| Volume of Distribution (Vd) | 12-16 L/kg | Human | |
| Elimination Half-Life (t½) | ~70 hours | Human | [8] |
| Metabolism | CYP2D6 and CYP3A4 | Human | [8] |
| Primary Excretion Routes | Urine (~57%), Feces (~15%) | Human | [8] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the enhancement of cholinergic neurotransmission through the inhibition of acetylcholinesterase.
Mechanism of Action: Alzheimer's disease is associated with a deficit in cholinergic neurotransmission, characterized by reduced levels of the neurotransmitter acetylcholine (B1216132) (ACh).[3] this compound is a selective, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[3][8][9] By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine at cholinergic synapses, thereby enhancing neuronal communication.[1][3][10] This action is believed to be the basis for the symptomatic improvement in cognitive function observed in patients.[10] In addition to its primary mechanism, some studies suggest that this compound may also exert neuroprotective effects through other pathways, such as modulating inflammatory processes and activating sigma-1 receptors.[9][10]
Therapeutic Effects: Clinical trials have consistently demonstrated that this compound produces modest but statistically significant improvements in cognitive function, as measured by scales like the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[1][11] It also shows benefits in global functioning and the ability to perform activities of daily living.[4][11] These improvements are typically observed over a period of 6 to 12 months.[4]
Adverse Effects: The adverse effects of this compound are primarily related to its cholinergic activity. The most common side effects are gastrointestinal and include nausea, diarrhea, and vomiting.[1][12] Other common adverse effects are insomnia, muscle cramps, fatigue, and anorexia, which are often dose-dependent and transient.[1] Due to its vagotonic effects, this compound can cause bradycardia and, in rare cases, heart block or syncope.[1]
Summary of Pharmacodynamic Effects
| Effect | Description |
| Primary Mechanism | Reversible, non-competitive inhibition of acetylcholinesterase (AChE).[3][8][9] |
| Physiological Consequence | Increased acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.[1][3][10] |
| Therapeutic Outcomes | Modest improvement in cognitive function, global assessment, and activities of daily living in patients with Alzheimer's disease.[4][11] |
| Common Adverse Events | Nausea, diarrhea, vomiting, insomnia, muscle cramps, fatigue.[1][12] |
| Serious Adverse Events | Bradycardia, heart block, syncope, seizures.[1][3] |
Experimental Protocols
Measurement of this compound Plasma Concentration
A common and sensitive method for quantifying this compound in plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Protocol: LC-MS/MS Quantification of this compound in Human Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw frozen plasma samples at room temperature.
-
Transfer 200 µL of plasma into a polypropylene (B1209903) tube.
-
Spike the sample with 20 µL of an internal standard (e.g., this compound-D4, 10 µg/mL).
-
Add an extraction solvent, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (70:30, v/v).
-
Vortex the mixture for approximately 3 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a new tube for analysis.[13]
-
-
Chromatographic Separation:
-
Inject the extracted sample into a UPLC-MS/MS system.
-
Employ a suitable column, such as a Thermo Hypersil Gold C18 column.
-
Use a mobile phase consisting of an appropriate mixture of an aqueous buffer (e.g., 5% acetic acid in 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) with an isocratic flow.[13]
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer set to monitor specific precursor-to-product ion transitions for both this compound and the internal standard to ensure selectivity and sensitivity.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the corresponding concentrations of prepared standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.[14]
-
Assessment of Acetylcholinesterase (AChE) Inhibition
The pharmacodynamic effect of this compound is often assessed by measuring the inhibition of AChE activity in red blood cells (erythrocytes), which serves as a peripheral marker for its central action.
Protocol: Radiometric Assay for Red Blood Cell AChE Activity
-
Sample Collection and Preparation:
-
Collect venous blood samples in heparinized tubes.
-
Separate plasma from the cellular components by centrifugation.
-
Isolate red blood cells (RBCs) and prepare RBC membranes (ghosts) through lysis and washing to remove hemoglobin.[6]
-
-
Enzyme Activity Measurement:
-
A commonly used method is the Ellman's assay or a radiometric method.[15][16]
-
For a radiometric assay, incubate the prepared RBC membranes with a radiolabeled substrate, such as [³H]-acetylcholine.
-
The enzymatic reaction produces a radiolabeled product (e.g., [³H]-acetate), which is then separated from the unreacted substrate.
-
Quantify the radioactivity of the product using a scintillation counter.
-
-
Calculation of Inhibition:
-
Measure AChE activity in samples from subjects treated with this compound and compare it to baseline or placebo-treated subjects.
-
Calculate the percentage of AChE inhibition based on the reduction in enzyme activity.[6]
-
Evaluation of Cognitive Function in Clinical Trials
The clinical efficacy of this compound is evaluated using standardized neuropsychological tests in randomized controlled trials.
Protocol: Assessment in a Clinical Trial Setting
-
Study Design:
-
Treatment Administration:
-
Cognitive and Functional Assessment:
-
Administer a battery of validated neuropsychological tests at baseline and at specified follow-up intervals.
-
Primary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): To assess cognitive domains such as memory, language, and praxis.[11]
-
Clinician's Interview-Based Impression of Change (CIBIC-Plus): A global assessment of change in the patient's condition based on an interview with the patient and caregiver.[11]
-
-
Secondary Outcome Measures:
-
-
Data Analysis:
-
Compare the change from baseline in the outcome measures between the this compound and placebo groups to determine the treatment effect.
-
Visualizations
Pharmacokinetic Pathway of this compound
Caption: Pharmacokinetic pathway of this compound from administration to excretion.
Primary Pharmacodynamic Mechanism of this compound
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Additional Signaling Pathways Modulated by this compound
Caption: Other signaling pathways potentially modulated by this compound.
Experimental Workflow for Preclinical Assessment
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Pharmacokinetic and pharmacodynamic evaluation of this compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic profile of this compound HCl following multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption, distribution, metabolism, and excretion of this compound (Aricept) after a single oral administration to Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. This compound Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of this compound in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Adverse effects associated with the use of this compound in general practice in England - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of this compound in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of this compound in spiked rabbit plasma by high-performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Multicenter randomized clinical trial of this compound for memory impairment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of cognitive function as measured by repeated cognitive measures after 12 weeks treatment with this compound [astrazenecaclinicaltrials.com]
- 19. A single-center, randomized, parallel design study to evaluate the efficacy of this compound in improving visuospatial abilities in patients with mild cognitive impairment using eye-tracker: the COG-EYE study protocol for a phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Synapse: A Technical Guide to the Cellular and Molecular Targets of Donepezil Beyond Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), is primarily recognized for its role as a reversible inhibitor of acetylcholinesterase (AChE). This inhibition elevates acetylcholine (B1216132) levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. However, a growing body of evidence reveals that the therapeutic potential of this compound extends far beyond this singular mechanism. Emerging research has identified a range of non-cholinergic targets and pathways through which this compound exerts neuroprotective and potentially disease-modifying effects. This technical guide provides an in-depth exploration of these cellular and molecular targets, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.
I. Direct Molecular Targets of this compound
Beyond its well-established interaction with acetylcholinesterase, this compound directly engages with several other key protein targets within the central nervous system. These interactions contribute to its broader pharmacological profile and offer alternative avenues for its therapeutic effects.
Sigma-1 (σ1) Receptor Agonism
This compound has been identified as a potent agonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] This interaction is implicated in neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems.[1]
Quantitative Data: Binding Affinity and Receptor Occupancy
| Parameter | Value | Species | Method | Reference |
| Ki | 14.6 nM | Guinea Pig Brain | In vitro binding assay | [2] |
| Receptor Occupancy (5 mg oral dose) | ~60% | Human Brain | PET with [11C]SA4503 | [3][4] |
| Receptor Occupancy (10 mg oral dose) | ~75% | Human Brain | PET with [11C]SA4503 | [3][4] |
| ED50 | 1.29 mg/kg | Rat Brain | microPET with [11C]SA4503 | [5] |
Experimental Protocol: In Vivo Sigma-1 Receptor Occupancy Using PET
A detailed protocol for assessing sigma-1 receptor occupancy by this compound in vivo using positron emission tomography (PET) with the radioligand [11C]SA4503 has been described.[3][5]
-
Subjects: Healthy human volunteers or animal models (e.g., Wistar rats).
-
Radioligand: [11C]SA4503, a selective sigma-1 receptor agonist.
-
Procedure:
-
A baseline PET scan is performed to measure the binding potential of [11C]SA4503 to sigma-1 receptors.
-
A single oral dose of this compound (e.g., 5 mg or 10 mg) is administered.
-
A second PET scan is conducted post-dosing to measure the displacement of [11C]SA4503 by this compound.
-
Dynamic PET data is acquired and arterial blood samples are collected to determine the arterial input function.
-
-
Data Analysis: The binding potential (BPND) is calculated for various brain regions. Receptor occupancy (RO) is determined using the following formula: RO (%) = 100 × (BPND,baseline - BPND,post-dose) / BPND,baseline.
Signaling Pathway: this compound's Agonism at the Sigma-1 Receptor
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
This compound directly modulates the function of nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes.[6] This interaction is independent of its AChE inhibition and can lead to both receptor upregulation and desensitization, contributing to neuroprotection against glutamate-induced toxicity.[6][7]
Quantitative Data: Effects on nAChR Levels
| Receptor Subtype | Effect | Brain Region | Species | Method | Reference |
| Non-α7 nAChRs ([3H]-epibatidine binding) | ↑ 126-127% | Cortex | Rat | Receptor Binding Assay | [8] |
| α7 nAChRs ([3H]-MLA binding) | ↑ 114-124% | Cortex | Rat | Receptor Binding Assay | [8] |
| Non-α7 nAChRs ([3H]-epibatidine binding) | ↑ 125-135% | Hippocampus | Rat | Receptor Binding Assay | [8] |
Experimental Protocol: Nicotinic Receptor Autoradiography
This protocol outlines the assessment of nAChR density changes in response to this compound treatment.[8]
-
Tissue Preparation: Brains from this compound-treated and control animals are sectioned on a cryostat.
-
Radioligand Incubation: Sections are incubated with radiolabeled nAChR ligands, such as [3H]-epibatidine for non-α7 nAChRs and [3H]-methyllycaconitine (MLA) for α7 nAChRs.
-
Washing and Drying: Non-specific binding is removed through a series of washes.
-
Autoradiography: Sections are apposed to autoradiographic film or a phosphor imaging screen.
-
Quantification: The density of radioligand binding is quantified using densitometry and compared between treatment groups.
Interaction with NMDA Receptors
This compound exhibits a complex, concentration-dependent modulation of N-methyl-D-aspartate (NMDA) receptors. At therapeutic concentrations, it can potentiate NMDA receptor activity, while at higher concentrations, it can act as a channel blocker.[2][9] This modulation is thought to contribute to its cognitive-enhancing and neuroprotective effects.
Quantitative Data: Modulation of NMDA Receptor Currents
| This compound Concentration | Effect on NMDA Current | Neuron Type | Species | Method | Reference |
| 0.01-1 µM | Potentiation | Bipolar Neurons | Rat | Whole-cell patch-clamp | [9] |
| 1-10 µM | Suppression | Multipolar Neurons | Rat | Whole-cell patch-clamp | [9] |
| 0.7-3 mM (IC50) | Blockade | Recombinant (Xenopus oocytes) | - | Two-electrode voltage-clamp | [2] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording of NMDA Currents
This protocol details the electrophysiological assessment of this compound's effects on NMDA receptor-mediated currents in cultured cortical neurons.[9]
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions: The external solution is Mg2+-free to relieve the voltage-dependent block of NMDA receptors. The internal pipette solution contains a Cs+-based solution to block K+ channels.
-
Recording: Neurons are voltage-clamped at a holding potential of -70 mV. NMDA receptor-mediated currents are evoked by the application of NMDA. This compound is then applied at various concentrations to assess its modulatory effects.
Signaling Pathway: this compound's Modulation of NMDA Receptors
II. Effects on Alzheimer's Disease Pathological Hallmarks
This compound has been shown to influence the core pathological features of Alzheimer's disease, namely the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.
Attenuation of Amyloid-β Cascade
This compound can interfere with the amyloid-β cascade at multiple levels, including reducing Aβ production, inhibiting its aggregation, and promoting its clearance.[10][11]
Experimental Protocol: Thioflavin T (ThT) Amyloid-β Aggregation Assay
This in vitro assay is used to assess the effect of this compound on the aggregation of Aβ peptides.
-
Reagents: Synthetic Aβ1-42 peptide, Thioflavin T (ThT) dye, and this compound.
-
Procedure:
-
Aβ1-42 peptide is incubated in a suitable buffer to induce aggregation.
-
This compound is added to the Aβ solution at various concentrations.
-
ThT is added to the samples, which fluoresces upon binding to β-sheet structures in aggregated Aβ.
-
-
Measurement: Fluorescence is monitored over time using a fluorescence plate reader. A reduction in the fluorescence signal in the presence of this compound indicates an inhibitory effect on Aβ aggregation.
Impact on Tau Pathology
The effect of this compound on tau pathology is more complex and appears to be context-dependent. Some studies suggest that this compound can reduce tau phosphorylation and insolubility, potentially through its anti-inflammatory effects.[12]
Experimental Protocol: Western Blot Analysis of Phosphorylated Tau
This protocol is used to quantify changes in tau phosphorylation in response to this compound treatment in cellular or animal models.
-
Sample Preparation: Brain tissue or cell lysates are homogenized in lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The total protein concentration of each sample is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for different phosphorylated tau epitopes (e.g., AT8, PHF-1) and total tau. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. The ratio of phosphorylated tau to total tau is calculated.
III. Modulation of Neuroinflammation
Neuroinflammation is a critical component of AD pathogenesis, and this compound has demonstrated significant anti-inflammatory properties. It can suppress the activation of microglia and astrocytes and reduce the production of pro-inflammatory cytokines.[13][14]
Quantitative Data: Effects on Pro-inflammatory Cytokine Levels
| Cytokine | Effect | Model | Method | Reference |
| IL-1β | ↓ | LPS-injected mice | ELISA/qPCR | [13][14] |
| TNF-α | ↓ | LPS-stimulated microglia | ELISA/qPCR | [13] |
| IL-6 | ↓ | LPS-injected mice | ELISA/qPCR | [13][14] |
| COX-2 | ↓ | LPS-injected mice | Western Blot/qPCR | [13][14] |
Experimental Protocol: LPS-Induced Neuroinflammation Model in Microglia
This in vitro model is used to study the anti-inflammatory effects of this compound.[14]
-
Cell Culture: BV-2 microglial cells or primary microglia are cultured.
-
Treatment: Cells are pre-treated with this compound for a specified period (e.g., 1 hour) followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are measured by ELISA.
-
Gene Expression Analysis: The mRNA levels of inflammatory genes are quantified by quantitative real-time PCR (qRT-PCR).
-
Western Blotting: The protein levels of key inflammatory signaling molecules (e.g., phosphorylated NF-κB, NLRP3) are assessed by Western blotting.
-
Signaling Pathway: this compound's Anti-Inflammatory Action
IV. Anti-Apoptotic Mechanisms
This compound has been shown to protect neurons from apoptotic cell death induced by various insults, including amyloid-β toxicity and glutamate (B1630785) excitotoxicity.[9][15]
Experimental Protocol: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade, to assess the anti-apoptotic effects of this compound.[6]
-
Sample Preparation: Cell lysates from treated and untreated cells are prepared.
-
Assay Principle: The assay utilizes a colorimetric or fluorometric substrate containing the caspase-3 recognition sequence DEVD. Cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore.
-
Measurement: The absorbance or fluorescence is measured using a microplate reader. A decrease in caspase-3 activity in this compound-treated cells compared to control cells indicates an anti-apoptotic effect.
Conclusion
The pharmacological actions of this compound are multifaceted and extend well beyond its primary function as an acetylcholinesterase inhibitor. Its interactions with sigma-1 receptors, nicotinic and NMDA receptors, coupled with its ability to modulate the core pathologies of Alzheimer's disease, neuroinflammation, and apoptosis, underscore its potential as a multi-target therapeutic agent. This technical guide provides a comprehensive overview of these non-cholinergic mechanisms, offering valuable data and methodologies to guide future research. A deeper understanding of these pleiotropic effects is crucial for the rational design of next-generation therapies for Alzheimer's disease and other neurodegenerative disorders, potentially leveraging the diverse molecular targets of this compound for enhanced therapeutic benefit. Further investigation into the intricate interplay of these pathways will undoubtedly pave the way for novel drug discovery and development strategies.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High occupancy of sigma1 receptors in the human brain after single oral administration of this compound: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses intracellular Ca2+ mobilization through the PI3K pathway in rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-dependent sigma-1 receptor occupancy by this compound in rat brain can be assessed with (11)C-SA4503 and microPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection by this compound against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound treatment on rat nicotinic acetylcholine receptor levels in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of N-methyl-D-aspartate receptors by this compound in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. research.rug.nl [research.rug.nl]
- 14. This compound Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Donepezil's Pivotal Role in the Attenuation of Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-neuroinflammatory effects of Donepezil (B133215), a cornerstone therapy for Alzheimer's disease. Beyond its established role as an acetylcholinesterase inhibitor, a growing body of evidence highlights its direct and indirect modulation of inflammatory cascades within the central nervous system. This document synthesizes key findings on its impact on microglial and astrocytic function, delineates the signaling pathways it influences, and presents quantitative data and detailed experimental methodologies from pivotal studies.
Core Mechanisms of Action in Neuroinflammation
This compound mitigates neuroinflammation through a multi-pronged approach, primarily by enhancing cholinergic signaling and by exerting direct effects on glial cells. The primary mechanism involves the inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine (B1216132) (ACh) levels in the synaptic cleft. This elevated ACh can then activate the cholinergic anti-inflammatory pathway , a key signaling cascade that suppresses pro-inflammatory cytokine production.[1][2]
Recent studies have revealed that this compound's anti-inflammatory properties extend beyond its cholinergic effects. It directly modulates the activation of microglia and astrocytes, the primary immune cells of the brain.[1][3] This modulation is critical, as chronic glial activation is a hallmark of neurodegenerative diseases and contributes to neuronal damage.[1] this compound has been shown to inhibit the release of pro-inflammatory mediators from activated microglia, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and nitric oxide (NO).[3][4]
Key Signaling Pathways Modulated by this compound
This compound's anti-neuroinflammatory effects are mediated through the regulation of several key intracellular signaling pathways.
2.1. The Cholinergic Anti-inflammatory Pathway
The canonical cholinergic anti-inflammatory pathway is primarily mediated by the α7 nicotinic acetylcholine receptor (α7nAChR) expressed on immune cells, including microglia.[1] By increasing ACh availability, this compound indirectly stimulates this pathway, leading to the inhibition of pro-inflammatory cytokine synthesis.
2.2. MAPK/NLRP3 Inflammasome/STAT3 Signaling
Recent research has elucidated this compound's ability to suppress the MAPK/NLRP3 inflammasome/STAT3 signaling cascade.[1][5] This pathway is a critical driver of inflammation in response to stimuli like lipopolysaccharide (LPS) and amyloid-beta (Aβ).[1][6] this compound has been shown to inhibit LPS-induced AKT/MAPK signaling, leading to a downstream reduction in the activation of the NLRP3 inflammasome and the phosphorylation of transcription factors NF-κB and STAT3.[1][5][7] This ultimately results in decreased production of pro-inflammatory cytokines such as IL-1β and IL-6.[1]
2.3. Nuclear Factor-kappa B (NF-κB) Signaling
This compound has been demonstrated to directly inhibit the canonical NF-κB signaling pathway in microglia.[3] This is a crucial anti-inflammatory mechanism, as NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound attenuates the translocation of NF-κB into the nucleus, thereby preventing the transcription of these inflammatory mediators.[8][9] This effect appears to be independent of its acetylcholinesterase inhibition in some contexts.[3][8]
Quantitative Data on this compound's Anti-inflammatory Effects
The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in key studies.
Table 1: In Vitro Effects of this compound on Microglial Cells
| Cell Line | Stimulus | This compound Conc. | Target | % Reduction (approx.) | Reference |
| BV2 | LPS | 10 µM | iNOS mRNA | Significant | [1] |
| BV2 | LPS | 50 µM | IL-6 mRNA | Significant | [1] |
| BV2 | LPS | 50 µM | IL-1β mRNA | Significant | [1] |
| BV2 | LPS | 50 µM | COX-2 mRNA | Significant | [1] |
| BV2 | LPS | 50 µM | NLRP3 protein | Significant | [1] |
| Primary Microglia | Aβ Oligomer | 10 µM | TNF-α release | ~40% | [9] |
| Primary Microglia | Aβ Oligomer | 10 µM | IL-1β release | ~50% | [9] |
| RAW 264.7 | LPS | 100 µM | TNF-α release | Significant | [8] |
| RAW 264.7 | LPS | 100 µM | IL-6 release | Significant | [8] |
Table 2: In Vivo Effects of this compound in Mouse Models of Neuroinflammation
| Mouse Model | Treatment | Target | Organ | % Reduction (approx.) | Reference |
| LPS-injected WT | 1 mg/kg/day | COX-2 expression | Brain | Significant | [1] |
| LPS-injected WT | 1 mg/kg/day | IL-6 expression | Brain | Significant | [1] |
| 5xFAD | 1 mg/kg/day | Microglial activation (Iba-1) | Brain | Significant | [1][6] |
| 5xFAD | 1 mg/kg/day | Astrocytic activation (GFAP) | Brain | Significant | [1][6] |
| APP/PS1 | 2 mg/kg/day | TNF-α | Brain | Significant | [4] |
| APP/PS1 | 2 mg/kg/day | IL-1β | Brain | Significant | [4] |
| Tauopathy (PS19) | 1 mg/kg/day | IL-1β expression | Brain | Significant | [10] |
| Tauopathy (PS19) | 1 mg/kg/day | COX-2 expression | Brain | Significant | [10] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
4.1. In Vitro Microglial Activation Assay
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10 µM, 50 µM) or vehicle (DMSO) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
RNA Extraction and qRT-PCR: Total RNA is extracted using a commercial kit. cDNA is synthesized, and quantitative real-time PCR is performed to measure the mRNA expression levels of target genes (e.g., iNOS, IL-6, IL-1β, COX-2, NLRP3). Gene expression is normalized to a housekeeping gene such as GAPDH.
-
Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., NLRP3, p-NF-κB, p-STAT3). After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4.2. In Vivo Mouse Model of Neuroinflammation
-
Animals: Male C57BL/6J mice (8 weeks old) or transgenic mouse models of Alzheimer's disease (e.g., 5xFAD, APP/PS1) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water. All animal procedures are approved by an Institutional Animal Care and Use Committee (IACUC).[1]
-
Treatment: Mice are administered this compound (e.g., 1 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection daily for a specified period (e.g., 2 weeks).
-
Induction of Neuroinflammation: In acute models, mice may receive an i.p. injection of LPS (e.g., 5 mg/kg) to induce systemic inflammation and neuroinflammation. In chronic models using transgenic mice, neuroinflammation develops as part of the disease pathology.
-
Tissue Collection and Preparation: Following the treatment period, mice are euthanized, and brains are collected. Brains may be fixed in 4% paraformaldehyde for immunohistochemistry or dissected and snap-frozen for biochemical analyses.
-
Immunohistochemistry: Brain sections are stained with antibodies against markers for microglial activation (e.g., Iba-1) and astrocytic activation (e.g., GFAP). The density and morphology of stained cells are quantified using microscopy and image analysis software.
-
ELISA: Brain homogenates are used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Conclusion and Future Directions
The evidence strongly supports a significant role for this compound in modulating neuroinflammation, a critical component of neurodegenerative disease pathogenesis. Its ability to act through both cholinergic and non-cholinergic mechanisms, including the direct suppression of microglial activation and key inflammatory signaling pathways, highlights its therapeutic potential beyond symptomatic relief in Alzheimer's disease.
Future research should focus on further elucidating the precise molecular targets of this compound within glial cells, independent of its AChE inhibitory activity. Investigating the long-term effects of this compound on the neuroinflammatory landscape in various neurodegenerative models will be crucial. Furthermore, exploring the therapeutic utility of this compound in other neuroinflammatory conditions could open new avenues for its clinical application. The development of novel compounds that specifically target the anti-inflammatory pathways modulated by this compound may offer more targeted and effective therapeutic strategies for a range of neurological disorders.
References
- 1. This compound Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of this compound in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglia signaling as a target of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound, an acetylcholinesterase inhibitor, attenuates LPS-induced inflammatory response in murine macrophage cell line RAW 264.7 through inhibition of nuclear factor kappa B translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory action of this compound ameliorates tau pathology, synaptic loss, and neurodegeneration in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Landscape of Donepezil: An In-depth Technical Guide to its Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE).[1][2][3] Its efficacy is intrinsically linked to its chemical structure and stability, which dictate its bioavailability, mechanism of action, and degradation profile. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering valuable insights for its research, development, and quality control.
Physicochemical Properties
This compound hydrochloride is a white to off-white crystalline powder.[4][5] Its solubility is pH-dependent, being freely soluble in acidic conditions and less so in neutral or alkaline media.[4] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C24H29NO3 | [2] |
| Molecular Weight | 379.5 g/mol | [2] |
| Melting Point | 220-222 °C | [5] |
| pKa (basic) | 8.84 - 9.08 | [2][6] |
| LogP | 4.7 | [2] |
| Solubility | ||
| Chloroform | Freely soluble | [4][5] |
| Water | Soluble | [3][5] |
| Ethanol | Slightly soluble | [4][5] |
| Acetonitrile | Slightly soluble | [3][5] |
| Ethyl Acetate (B1210297) | Practically insoluble | [3][5] |
| n-Hexane | Practically insoluble | [3][5] |
Stability Profile and Degradation Pathways
The stability of this compound is a critical factor in its formulation, storage, and therapeutic effectiveness. Forced degradation studies, conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines, have revealed its susceptibility to degradation, particularly in alkaline and oxidative environments.[7][]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. A typical workflow for such a study is outlined below.
A summary of the stability of this compound under various stress conditions is presented in Table 2.
| Stress Condition | Stability | Key Observations | References |
| Acidic Hydrolysis | Relatively stable, but degradation occurs under harsh conditions. | Recovery of approximately 86% in 0.1 M HCl after seven days at room temperature.[9] Under more severe conditions (e.g., 2N HCl at 70°C), degradation is observed.[10][11] | [9][10][11] |
| Alkaline Hydrolysis | Labile, significant degradation. | Recovery of about 42% in 0.1 M NaOH after seven days at room temperature.[9] Shows less stability in alkaline conditions compared to acidic conditions.[10][11] Fast hydrolysis is observed.[7][12] | [7][9][10][11][12] |
| Oxidative Degradation | Susceptible to degradation. | Measurable degradation in 6% H2O2.[7] Recovery of 90.22% in 3% H2O2, with minor degradation products potentially formed.[][10] | [7][][10] |
| Photolytic Degradation | Stable. | No significant degradation observed upon exposure to sunlight for 48 hours or 10 days.[7][13] | [7][13] |
| Thermal Degradation | Stable. | No significant degradation observed under dry heat at 80-85°C for 48 hours.[7][10] | [7][10] |
Degradation Kinetics
The degradation of this compound in alkaline, oxidative, and neutral conditions has been reported to follow first-order kinetics.[7] The degradation rate constants (k) and half-lives (t1/2) provide quantitative measures of its stability under specific conditions.
| Condition | Temperature | k (hr⁻¹) | t1/2 (hr) | Reference |
| 2N NaOH | 40°C | 0.13 | 5.33 | [7] |
| 80°C | 0.379 | 1.83 | [7] | |
| Boiling | 0.541 | 1.28 | [7] | |
| 6% H₂O₂ | 40°C | 0.0032 (min⁻¹) | 216.56 (min) | [7] |
| 80°C | 0.0124 (min⁻¹) | 55.89 (min) | [7] | |
| Boiling | 0.0232 (min⁻¹) | 29.87 (min) | [7] | |
| Neutral (Water) | 40°C | 0.026 | 26.65 | [7] |
| 80°C | 0.219 | 3.16 | [7] | |
| Boiling | 0.345 | 2.01 | [7] |
Note: The units for k and t1/2 for 6% H₂O₂ were reported in minutes in the source.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (B1216132).[1] This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is deficient in Alzheimer's disease.[1][14]
Beyond its primary role as an AChE inhibitor, this compound has been shown to modulate various signaling pathways, contributing to its neuroprotective effects. These include the MAPK and NF-κB signaling pathways.[15][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following outlines a general protocol for a forced degradation study of this compound based on published literature.[7][][9][11]
Materials and Reagents
-
This compound Hydrochloride Reference Standard
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade/ultrapure)
-
Buffers (e.g., acetate buffer)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products.
-
pH meter
-
Analytical balance
-
Water bath or oven
Chromatographic Conditions (Example)
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7]
-
Mobile Phase: A mixture of methanol, acetate buffer (pH 4.25), and triethylamine (e.g., 50:50:0.6 v/v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: 268 nm[7]
-
Injection Volume: 20 µL[7]
Forced Degradation Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 0.1 N to 2 N HCl).[10][11] The mixture can be stored at room temperature or heated (e.g., 70°C) for a specified duration.[10][11]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an alkaline solution (e.g., 0.1 N to 2 N NaOH).[10][11] The mixture can be stored at room temperature or heated (e.g., 70°C) for a specified duration.[10][11]
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% to 6%).[7][10] The mixture can be stored at room temperature or heated.[7]
-
Thermal Degradation: Store the solid drug substance or a solution of the drug at an elevated temperature (e.g., 80-85°C) for a specified period.[7][10]
-
Photolytic Degradation: Expose a solution of the drug to sunlight or a UV lamp for a defined duration.[7][13] A control sample should be kept in the dark.[13]
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and alkaline samples. Dilute the samples appropriately with the mobile phase and analyze by HPLC-PDA/UV.
-
Peak Identification: Analyze the stressed samples by LC-MS to identify the mass of the degradation products and propose their structures.
This in-depth guide provides a solid foundation for understanding the chemical properties and stability of this compound. For further research and development, it is recommended to consult the primary literature for specific experimental details and data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. This compound Hydrochloride | 120011-70-3 [chemicalbook.com]
- 6. (+)-Donepezil CAS#: 142698-19-9 [m.chemicalbook.com]
- 7. rjpbcs.com [rjpbcs.com]
- 9. LC-PDA and LC-MS studies of this compound hydrochloride degradation behaviour in forced stress conditions – ScienceOpen [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. chalcogen.ro [chalcogen.ro]
- 14. Frontiers | A Network Pharmacology Based Research on the Mechanism of this compound in Treating Alzheimer's Disease [frontiersin.org]
- 15. This compound Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of this compound in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Donepezil Administration in Rodent Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Donepezil (B133215) in rodent models of Alzheimer's disease (AD). This document outlines detailed protocols for drug administration, behavioral testing, and biochemical analysis to assess the efficacy of this compound in preclinical AD research.
Introduction
This compound is a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine, which is crucial for learning and memory.[2] By inhibiting AChE, this compound increases the concentration of acetylcholine in the brain, thereby improving cholinergic neurotransmission and cognitive function.[1][2] It is a widely prescribed medication for the symptomatic treatment of mild to moderate Alzheimer's disease in humans.[2] Rodent models of AD are essential for studying the disease's pathogenesis and for the preclinical evaluation of potential therapeutics like this compound.
Quantitative Data Summary
The following tables summarize the various administration protocols and their effects as reported in the literature.
Table 1: this compound Administration Protocols in Rodent Models of Alzheimer's Disease
| Rodent Model | This compound Dose | Administration Route | Treatment Duration | Key Findings | Reference |
| Scopolamine-induced amnesia (mice) | 3-10 mg/kg | Oral | 4 consecutive days | Ameliorated scopolamine-induced memory impairment in the Y-maze test.[3][4] | [3][4] |
| Scopolamine-induced amnesia (mice) | 10 mg/kg | Intraperitoneal | Once daily before training | Slightly improved cognition in the Morris water maze and radial-arm water maze.[5][6] | [5][6] |
| 3xTgAD mice | 0.03, 0.1, 0.3 mg/kg | Intraperitoneal | Single dose 1 hour before testing | Abolished deficits in choice accuracy in the 5-choice serial reaction time test.[7] | [7] |
| Tg2576 mice | 4 mg/kg | Not specified | Long-term | Reduced soluble Aβ1-40 and Aβ1-42, Aβ plaque number, and burden; increased synaptic density.[8] | [8] |
| SAMP8 mice | 3 mg/kg/day | Oral | 2 months | Attenuated cognitive dysfunction and improved endothelial function.[9] | [9] |
| Aβ25-35 peptide-induced toxicity (mice) | 0.5 and 1 mg/kg | Intraperitoneal | Single dose or daily for 6-7 days | Reversed alternation deficits in the Y-maze test.[10] | [10] |
| D-galactose and aluminum trichloride-induced AD (rats) | 1.0 mg/kg | Gavage | 4 weeks | Improved learning and memory, reduced neuroinflammation and oxidative stress.[11] | [11] |
Experimental Protocols
This compound Administration
a. Oral Gavage:
-
Preparation of this compound Solution: Dissolve this compound hydrochloride in physiological saline (0.9% NaCl) or distilled water to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse). Ensure the solution is fresh daily.
-
Animal Handling: Gently restrain the rodent.
-
Administration: Use a ball-tipped gavage needle appropriate for the size of the animal. Insert the needle gently into the esophagus and deliver the calculated volume of the this compound solution.
b. Intraperitoneal (IP) Injection:
-
Preparation of this compound Solution: Dissolve this compound hydrochloride in sterile physiological saline to the desired concentration.
-
Animal Handling: Firmly restrain the rodent to expose the abdomen.
-
Injection: Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Inject the calculated volume of the this compound solution.
Behavioral Testing
a. Y-Maze Test for Spatial Working Memory
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 13 cm high, 3 cm wide at the bottom, and 10 cm wide at the top) at a 120° angle to each other.[4][10]
-
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.[12]
-
Place a mouse at the center of the Y-maze and allow it to explore the arms freely for a set period (e.g., 5 or 8 minutes).[3][4][12]
-
Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.[3][4]
-
-
Data Analysis:
-
An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
b. Morris Water Maze (MWM) for Spatial Learning and Memory
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged about 1 cm below the water surface.[5][11]
-
Procedure:
-
Acquisition Phase (e.g., 5-11 consecutive days):
-
Each mouse undergoes multiple trials per day (e.g., 3-4 trials).[5][13]
-
For each trial, the mouse is placed in the water at a different starting position and allowed to swim and find the hidden platform.
-
If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.[13]
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
-
Probe Trial (e.g., on the day after the last acquisition day):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set time (e.g., 60 seconds).[13]
-
-
-
Data Analysis:
-
Acquisition Phase: Record the escape latency (time to find the platform) and the swim path length.
-
Probe Trial: Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.[14]
-
Biochemical Assays
a. Acetylcholinesterase (AChE) Activity Assay
-
Tissue Preparation:
-
Assay Procedure (using a colorimetric kit, e.g., based on Ellman's reagent, DTNB):
-
Prepare a reaction mixture containing a buffer, DTNB, and the sample (brain homogenate supernatant).[16][17]
-
Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) (ATCh).[16][17]
-
AChE hydrolyzes ATCh to thiocholine, which reacts with DTNB to produce a yellow-colored compound.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.[15]
-
-
Data Analysis: Calculate the AChE activity based on the rate of color change and normalize it to the protein concentration of the sample.
b. Amyloid-Beta (Aβ) Quantification via ELISA
-
Brain Tissue Extraction (for soluble and insoluble Aβ):
-
DEA Extraction (Soluble Aβ): Homogenize the brain tissue in a 0.2% diethylamine (B46881) (DEA) solution in 50 mM NaCl. Centrifuge at high speed (e.g., 100,000 x g) and collect the supernatant. Neutralize the supernatant with Tris-HCl.[18]
-
Formic Acid Extraction (Insoluble Aβ): The pellet from the DEA extraction can be further processed. Add cold formic acid (e.g., 70%) to the pellet, sonicate, and centrifuge. Neutralize the supernatant with a neutralization solution.[18]
-
-
ELISA Procedure (using a commercial Aβ ELISA kit):
-
Coat a 96-well plate with a capture antibody specific for Aβ40 or Aβ42.[19]
-
Add the prepared brain extracts and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).[19]
-
Wash the wells again and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve and determine the concentration of Aβ in the samples.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound and its potential downstream effects.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in rodent models.
References
- 1. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. biomolther.org [biomolther.org]
- 4. The Effects of this compound, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.pan.pl [journals.pan.pl]
- 6. researchgate.net [researchgate.net]
- 7. jneurosci.org [jneurosci.org]
- 8. Effects of this compound on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 9. This compound improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-amnesic and neuroprotective effects of this compound against amyloid β25-35 peptide-induced toxicity in mice involve an interaction with the σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciedu.ca [sciedu.ca]
- 12. Y-Maze Protocol [protocols.io]
- 13. This compound Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 17. protocols.io [protocols.io]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
Application Notes and Protocols for Designing Clinical Trials of Donepezil in Vascular Dementia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing robust clinical trials to evaluate the efficacy and safety of donepezil (B133215) in patients with vascular dementia (VaD). The protocols outlined below are based on established methodologies from previous large-scale clinical trials and preclinical research into the drug's mechanism of action.
Introduction
Vascular dementia is the second most common cause of dementia after Alzheimer's disease, resulting from cerebrovascular disease and impaired blood flow to the brain.[1] While no drugs are currently approved specifically for the treatment of VaD, the acetylcholinesterase inhibitor this compound has been investigated for its potential to alleviate cognitive symptoms.[2][3][4] this compound hydrochloride, a centrally acting and reversible acetylcholinesterase inhibitor, increases the availability of acetylcholine (B1216132) at synaptic clefts, enhancing cholinergic transmission.[5][6] Beyond this primary mechanism, preclinical studies suggest this compound may offer neuroprotective effects through various signaling pathways.[7][8]
These notes will guide researchers through the critical aspects of clinical trial design, from patient selection to endpoint analysis, and provide standardized protocols for key assessments.
Clinical Trial Protocol
Study Design
A recommended study design is a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[3][4][9]
-
Randomization: Patients should be randomized in a 1:1 or 2:1 ratio to receive either this compound or a matching placebo.[10][11]
-
Blinding: Both patients and investigators should be blinded to the treatment allocation.
-
Duration: A 24-week treatment period is common in previous trials to assess efficacy and safety.[2][3][4][9][10]
Patient Population
Careful patient selection is crucial for the validity of the trial results.
Inclusion Criteria:
-
Diagnosis: Patients must meet the criteria for probable or possible vascular dementia as defined by the National Institute of Neurological Disorders and Stroke and Association Internationale pour la Recherche et l'Enseignement en Neurosciences (NINDS-AIREN) criteria.[1][9][10][12][13]
-
Age: Typically, patients aged 40 years and older are included.[14]
-
Dementia Severity: Mild to moderate dementia is often a criterion, which can be assessed using the Mini-Mental State Examination (MMSE), with scores typically ranging from 10 to 26.[1]
-
Neuroimaging: Evidence of cerebrovascular disease on CT or MRI scans is required.[12][13][15] This can include cortical or subcortical infarcts and white matter lesions.[13][15]
-
Caregiver: A reliable caregiver who can provide information on the patient's daily functioning is often required.[12]
-
Comorbidities: Clinically stable hypertension, diabetes mellitus, and cardiac disease may be permitted.[12]
Exclusion Criteria:
-
Other Dementias: A primary diagnosis of Alzheimer's disease or other non-vascular dementia should be an exclusion criterion.[12][13][15]
-
Recent Stroke: Patients who have had a stroke within the last 3 to 6 months are typically excluded.[10][12]
-
Unstable Medical Conditions: Severe or unstable medical conditions that could interfere with the trial should be excluded.[10]
-
Certain Medications: Concomitant use of other acetylcholinesterase inhibitors, memantine, cholinomimetics, or anticholinergics should be disallowed.[10]
-
Psychiatric Conditions: Major depression or other significant psychiatric disorders may be exclusionary.[12]
Investigational Product and Dosing
-
Drug: this compound hydrochloride (Aricept®).[12]
-
Dosage: Common dosages investigated are 5 mg/day and 10 mg/day.[2][3][4][9] A titration schedule, starting with 5 mg/day for the first 28 days and then increasing to 10 mg/day if tolerated, is often employed.[9]
-
Control: A matching placebo is used for the control group.
Outcome Measures
A combination of cognitive, global, and functional assessments should be used to evaluate the efficacy of this compound.
Primary Outcome Measures
-
Cognition: The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) is a frequently used primary endpoint to assess cognitive performance.[2][3][4][9][14]
-
Global Function: The Clinician's Interview-Based Impression of Change-Plus version (CIBIC-plus) provides a global assessment of the patient's change in clinical status from baseline.[2][3][4][9]
Secondary Outcome Measures
-
Cognition: The Mini-Mental State Examination (MMSE) provides a brief assessment of cognitive function.[2][3][4][10]
-
Global Function: The Clinical Dementia Rating-Sum of the Boxes (CDR-SB) can be used to stage the severity of dementia.[2][3][4][10]
-
Activities of Daily Living: The Alzheimer's Disease Functional Assessment and Change Scale (ADFACS) assesses the patient's ability to perform instrumental activities of daily living.[2][3][4][14]
-
Executive Function: Tests such as the Clock Drawing Test (CDT) and the Trail Making Test-B can be included to specifically assess executive function, which is often impaired in VaD.[10][16][17]
Data Presentation: Summary of Key Trial Parameters
| Parameter | Description |
| Study Phase | Phase III |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |
| Patient Population | Probable or possible Vascular Dementia (NINDS-AIREN criteria) |
| Sample Size | Previous large-scale trials have enrolled over 1,200 patients.[2][3][4] |
| Treatment Arms | 1. This compound 5 mg/day2. This compound 10 mg/day (with initial 5 mg/day titration)3. Placebo |
| Treatment Duration | 24 weeks |
| Primary Endpoints | - Change from baseline in ADAS-cog score- CIBIC-plus score at week 24 |
| Secondary Endpoints | - Change from baseline in MMSE score- Change from baseline in CDR-SB score- Change from baseline in ADFACS score |
| Safety Assessments | - Adverse event monitoring- Vital signs- Physical examinations- ECGs- Laboratory tests |
Experimental Protocols
Patient Screening and Diagnosis
-
Initial Assessment: Conduct a thorough medical history, physical examination, and neurological examination.
-
Cognitive Screening: Administer the Mini-Mental State Examination (MMSE).
-
Diagnostic Criteria: Apply the NINDS-AIREN criteria for probable or possible VaD. This includes evidence of dementia, cerebrovascular disease, and a temporal relationship between the two.[13]
-
Neuroimaging: Perform a brain MRI or CT scan to confirm the presence of cerebrovascular lesions.[18] A central reader for neuroimaging can ensure consistency in diagnosis.[10]
-
Hachinski Ischemic Score: This can be used as a supplementary tool to differentiate VaD from other dementias.[18]
-
Laboratory Tests: Conduct routine blood tests, including vitamin B12 and thyroid function, to rule out other causes of dementia.[19]
Cognitive and Functional Assessments
-
Baseline Assessment: Administer the full battery of primary and secondary outcome measures at baseline (before the first dose of the investigational product).
-
Follow-up Assessments: Repeat the assessments at specified time points throughout the 24-week trial (e.g., weeks 6, 12, 18, and 24).[9]
-
Standardized Administration: Ensure that all assessments are administered by trained and qualified personnel following standardized procedures to minimize variability.
Neuroimaging Protocol (Optional Exploratory Endpoint)
-
MRI Acquisition: Acquire high-resolution structural MRI scans at baseline. This can include T1-weighted, T2-weighted, and FLAIR sequences.
-
Hippocampal Volume Assessment: As an exploratory measure, hippocampal atrophy can be assessed using a standardized rating scale (e.g., Scheltens' scale).[10] This may help in understanding differential treatment responses.[10][11]
-
Advanced Imaging: Consider incorporating advanced MRI techniques such as diffusion tensor imaging (DTI) or arterial spin labeling (ASL) to investigate changes in white matter integrity and cerebral blood flow, respectively.
Visualizations
Signaling Pathways of this compound in Vascular Dementia
Caption: Proposed mechanisms of action of this compound in vascular dementia.
Experimental Workflow for a this compound Clinical Trial
Caption: High-level workflow of a randomized controlled trial for this compound in VaD.
Patient Disposition Flow Diagram
Caption: Logical flow of patient progression through a clinical trial.
References
- 1. This compound for vascular cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in vascular dementia: combined analysis of two large-scale clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 7. This compound Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of this compound in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates vascular dementia in rats through increasing BDNF induced by reducing HDAC6 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Randomized, Placebo-Controlled, Clinical Trial of this compound in Vascular Dementia: Differential Effects by Hippocampal Size - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized, placebo-controlled, clinical trial of this compound in vascular dementia: differential effects by hippocampal size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Patient populations in clinical trials of the efficacy and tolerability of this compound in patients with vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. Patient Populations in Clinical Studies of this compound in Vascular Dementia | International Psychogeriatrics | Cambridge Core [cambridge.org]
- 16. Recommended Measures for the Assessment of Cognitive and Physical Performance in Older Patients with Dementia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vascular dementia: Cognitive, functional and behavioral assessment. Recommendations of the Scientific Department of Cognitive Neurology and Aging of the Brazilian Academy of Neurology. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical practice guidelines on addressing cognitive impairment in vascular dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 19. trial.medpath.com [trial.medpath.com]
Application Notes and Protocols for In Vivo Imaging to Assess Donepezil Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Donepezil (B133215) is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), primarily functioning as a selective and reversible inhibitor of acetylcholinesterase (AChE). Assessing its efficacy in vivo is crucial for understanding its mechanism of action, optimizing dosage, and predicting patient response. This document provides detailed application notes and protocols for various in vivo imaging techniques that have been successfully employed to evaluate the pharmacodynamic and therapeutic effects of this compound. These techniques offer non-invasive windows into the brain, enabling the quantification of target engagement, cerebral blood flow, glucose metabolism, and functional connectivity.
Positron Emission Tomography (PET)
PET imaging is a powerful molecular imaging technique that allows for the quantitative assessment of biochemical processes in vivo. It has been instrumental in elucidating the central mechanisms of this compound.
Application Note: Target Engagement and Enzyme Occupancy
A primary application of PET in this compound research is to directly visualize and quantify the binding of the drug to its target, AChE. This is critical for establishing a dose-response relationship and ensuring adequate target engagement in the brain.
-
[11C]-Donepezil PET: This tracer, a radiolabeled form of this compound itself, allows for the direct measurement of this compound binding sites (AChE) in the brain. Studies have shown high tracer uptake in AChE-rich regions like the striatum, thalamus, and cerebellum.[1][2] A significant reduction in [11C]-donepezil binding is observed in patients with Alzheimer's disease, correlating with disease severity.[1][2] Furthermore, this technique can quantify the occupancy of AChE by orally administered, unlabeled this compound, providing a direct measure of target engagement.[1][2]
-
AChE Activity Tracers (e.g., [11C]-MP4A, [11C]-PMP): These tracers are substrates for AChE and are used to measure the enzyme's activity. This compound treatment has been shown to reduce the hydrolysis of these tracers, indicating inhibition of AChE activity.[3][4] However, studies suggest that standard clinical doses of this compound may result in only partial inhibition of cortical AChE.[5]
Application Note: Assessment of Brain Metabolism
[18F]FDG PET, which measures the regional cerebral metabolic rate of glucose, is a well-established biomarker for neurodegeneration in AD. This compound's effect on brain metabolism can be assessed to understand its broader impact on neuronal function. In preclinical models of AD, this compound treatment has been shown to restore cerebral glucose metabolism in specific brain regions.[6]
Quantitative Data Summary
| Imaging Agent | Technique | Key Findings | References |
| [11C]-Donepezil | PET | AD patients show an 18-30% reduction in this compound binding compared to healthy controls. Oral this compound (5 mg/day) leads to a 61.6-63.3% occupancy of AChE.[1][2] | [1][2] |
| [11C]-MP4A | PET | This compound (5 mg/day) reduced AChE activity (k3 values) in the cerebral cortex by an average of 39%.[3] | [3] |
| [18F]FDG | PET | In an Aβ-induced mouse model of AD, this compound treatment restored [18F]FDG uptake in affected brain regions to levels comparable to control animals.[6] | [6] |
Experimental Protocol: [11C]-Donepezil PET for AChE Occupancy
-
Subject Preparation: Subjects should fast for at least 4-6 hours prior to the scan. A venous catheter is inserted for tracer injection.
-
Tracer Synthesis: [11C]-Donepezil is synthesized with high specific activity.
-
Baseline PET Scan (Pre-treatment):
-
The subject is positioned in the PET scanner, and a transmission scan is performed for attenuation correction.
-
A bolus of [11C]-donepezil is injected intravenously.
-
Dynamic emission scanning is performed for 60-90 minutes.
-
Arterial blood sampling is conducted to measure the arterial input function.
-
-
This compound Administration: The subject is treated with a stable dose of oral this compound (e.g., 5 mg/day) for a specified period (e.g., 6 months).[1]
-
Follow-up PET Scan (Post-treatment): The PET scan is repeated using the same procedure as the baseline scan.
-
Data Analysis:
-
PET images are reconstructed and co-registered with the subject's MRI for anatomical localization.
-
Regions of interest (ROIs) are defined for various brain regions (e.g., neocortex, hippocampus, striatum, cerebellum).
-
Time-activity curves are generated for each ROI.
-
The distribution volume (DV) of the tracer is calculated using kinetic modeling (e.g., two-tissue compartment model) with the arterial input function.
-
AChE occupancy is calculated as the percentage reduction in DV from baseline to follow-up: Occupancy (%) = [(DV_baseline - DV_follow-up) / DV_baseline] * 100.
-
Single-Photon Emission Computed Tomography (SPECT)
SPECT is a nuclear imaging technique that is widely used to assess regional cerebral blood flow (rCBF), an indirect marker of neuronal activity.
Application Note: Regional Cerebral Blood Flow (rCBF)
Changes in rCBF are observed in AD, often preceding structural brain changes. SPECT studies have investigated whether this compound can ameliorate these changes. The findings suggest that long-term this compound treatment can preserve or even increase rCBF in specific brain regions, such as the prefrontal cortex and cingulate gyri, compared to placebo-treated patients.[7][8] These changes in blood flow are thought to reflect preserved or enhanced functional brain activity.[7][9]
Quantitative Data Summary
| Imaging Agent | Technique | Key Findings | References |
| 99mTc-ECD | SPECT | After 1 year of treatment, this compound-treated AD patients showed preserved adjusted rCBF in the anterior cingulate gyri, right middle temporal gyrus, right inferior parietal lobules, and prefrontal cortex compared to a placebo group.[7] | [7] |
| 99mTc-ECD | SPECT | In another study, long-term, low-dose (5 mg/day) this compound therapy was associated with a significant increase in rCBF in the left callosomarginal, right central, and bilateral pericallosal and lenticular nucleus segments, despite a decline in MMSE scores.[9] | [9] |
Experimental Protocol: 99mTc-ECD SPECT for rCBF Assessment
-
Subject Preparation: Subjects should be in a resting state in a quiet, dimly lit room. A venous catheter is inserted.
-
Tracer Injection: A bolus of 99mTc-ethyl cysteinate dimer (99mTc-ECD) is injected intravenously.
-
Uptake Phase: The subject remains at rest for approximately 20-30 minutes to allow for tracer uptake in the brain.
-
SPECT Imaging:
-
The subject is positioned in the SPECT scanner.
-
Data acquisition is performed using a high-resolution collimator.
-
-
Baseline and Follow-up Scans: Scans are performed at baseline (before treatment) and after a defined period of this compound therapy (e.g., 12 months).[7]
-
Data Analysis:
-
SPECT images are reconstructed.
-
Images are spatially normalized to a standard template (e.g., MNI space).
-
Global cerebral blood flow is normalized to a standard value (e.g., 50 mL/100 g/min ).[7]
-
Voxel-wise statistical analysis (e.g., Statistical Parametric Mapping - SPM) is used to compare rCBF between baseline and follow-up scans, and between treatment and placebo groups.
-
Functional Magnetic Resonance Imaging (fMRI)
fMRI measures brain activity by detecting changes associated with blood flow. It is a powerful tool for investigating the effects of this compound on brain networks and connectivity.
Application Note: Functional Connectivity and Network Analysis
Resting-state fMRI (rsfMRI) studies have shown that this compound can modulate functional connectivity (FC) within specific brain networks. An increase in FC in the orbitofrontal network has been observed following this compound treatment, and this increase correlated with cognitive improvement.[10][11] Similarly, changes in FC between the right and left dorsolateral prefrontal cortices have been reported.[12] These findings suggest that this compound may exert its pro-cognitive effects by enhancing communication within key neural circuits.
Application Note: Regional Homogeneity (ReHo)
ReHo is an rsfMRI analysis method that measures the local synchronization of spontaneous brain activity. Studies have used ReHo to investigate the effects of this compound on local brain function.[13][14] Changes in ReHo in regions like the right gyrus rectus, right precentral gyrus, and left superior temporal gyrus have been observed after this compound intervention.[13] Furthermore, pre-intervention ReHo values in certain brain regions may have predictive value for treatment efficacy.[13]
Quantitative Data Summary
| Technique | Key Findings | References |
| rsfMRI (Functional Connectivity) | Increased functional connectivity in the orbitofrontal network correlated with cognitive improvement after 12 weeks of this compound treatment.[10][11] | [10][11] |
| rsfMRI (Regional Homogeneity) | Pre-intervention ReHo values in abnormal brain regions of AD patients were 76% accurate in predicting the cognitive efficacy of this compound.[13] | [13] |
Experimental Protocol: rsfMRI for Functional Connectivity Analysis
-
Subject Preparation: Subjects are instructed to lie still in the MRI scanner with their eyes closed but to remain awake.
-
MRI Acquisition:
-
A high-resolution T1-weighted anatomical scan is acquired for registration purposes.
-
A T2*-weighted echo-planar imaging (EPI) sequence is used to acquire the resting-state fMRI data (typically 5-10 minutes).
-
-
Baseline and Follow-up Scans: Scans are performed at baseline and after a period of this compound treatment (e.g., 12 weeks).[10]
-
Data Preprocessing:
-
Standard preprocessing steps are applied, including motion correction, slice timing correction, spatial normalization, and temporal filtering.
-
Nuisance signals (e.g., from head motion, white matter, and cerebrospinal fluid) are regressed out.
-
-
Functional Connectivity Analysis:
-
Seed-based analysis: A region of interest (seed) is defined (e.g., in the orbitofrontal cortex). The time series of the BOLD signal from the seed is correlated with the time series of all other voxels in the brain to generate a connectivity map.
-
Independent Component Analysis (ICA): This data-driven approach can identify large-scale resting-state networks.
-
-
Statistical Analysis: Statistical tests are used to compare functional connectivity maps between baseline and follow-up, and to correlate changes in connectivity with changes in cognitive scores.
Visualizations
References
- 1. In vivo visualization of this compound binding in the brain of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo visualization of this compound binding in the brain of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on brain acetylcholinesterase activity in patients with AD measured by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Limited this compound inhibition of acetylcholinesterase measured with positron emission tomography in living Alzheimer cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of this compound on Brain Glucose Metabolism Assessed Using [18F]2-Fluoro-2-deoxy-D-Glucose Positron Emission Tomography Imaging in a Mouse Model of Alzheimer’s Disease Induced by Intracerebroventricular Injection of Amyloid-Beta Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride preserves regional cerebral blood flow in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Quantitative analysis of the effects of this compound on regional cerebral blood flow in Alzheimer's disease by using an automated program, 3DSRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. This compound Enhances Frontal Functional Connectivity in Alzheimer's Disease: A Pilot Study. — Oxford University Centre for Integrative Neuroimaging [oxcin.ox.ac.uk]
- 12. This compound effects on hippocampal and prefrontal functional connectivity in Alzheimer’s disease: Preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predicting the efficacy of this compound intervention in Alzheimer’s disease patients using regional homogeneity in the inferior orbitofrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Application Notes: Unraveling Donepezil Resistance Mechanisms with CRISPR-Cas9
Introduction
Donepezil (B133215) is a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily functioning as a reversible inhibitor of acetylcholinesterase (AChE), thereby increasing the availability of acetylcholine (B1216132) in the brain.[1][2][3][4] However, a subset of patients shows a diminished response or develops resistance to this compound over time, the molecular underpinnings of which are not well understood. The revolutionary CRISPR-Cas9 gene-editing technology offers a powerful and unbiased approach to systematically interrogate the genome and identify genes and pathways that contribute to this compound resistance.[5][6][7] This knowledge is critical for the development of novel therapeutic strategies to overcome resistance and improve patient outcomes.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to utilize CRISPR-Cas9 technology for the discovery and validation of novel gene targets implicated in this compound resistance. The protocols outlined below describe a genome-wide loss-of-function screen to identify genes whose knockout confers resistance to this compound, followed by robust validation of candidate genes.
Key Applications:
-
Discovery of Novel Resistance Genes: Systematically identify genes that, when inactivated, lead to decreased sensitivity to this compound.
-
Pathway Elucidation: Uncover the signaling pathways and molecular networks that are altered in this compound-resistant cells.
-
Biomarker Identification: Identify potential biomarkers that can predict patient response to this compound.
-
Development of Combination Therapies: Discover rational combination therapies that can overcome or prevent this compound resistance.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
This protocol details the steps for a pooled, positive selection CRISPR-Cas9 screen to identify genes whose knockout confers resistance to this compound.[5][8][9]
1. Cell Line Preparation and Characterization:
-
Cell Line Selection: Choose a neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) that is sensitive to this compound.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the parental cell line with a lentiviral vector encoding Cas9. Select and expand a clonal population with high and stable Cas9 activity.[10]
-
This compound IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the Cas9-expressing cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). This will be crucial for selecting the appropriate this compound concentration for the screen.
2. Lentiviral sgRNA Library Production and Transduction:
-
sgRNA Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3).[6][7]
-
Lentivirus Production: Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) to produce lentiviral particles.
-
Virus Titer Determination: Determine the titer of the lentiviral library to calculate the appropriate volume for transduction.
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[8][11] Maintain a sufficient number of cells to ensure adequate library representation (at least 500-1000 cells per sgRNA).[8]
3. This compound Selection and Sample Collection:
-
Puromycin Selection: Select for successfully transduced cells using puromycin.
-
Cell Population Splitting: After selection, split the cell population into two groups: a control group (treated with vehicle) and a this compound-treated group.
-
This compound Treatment: Treat the experimental group with a concentration of this compound that results in significant cell death (e.g., IC80-IC90) for a duration that allows for the enrichment of resistant cells (typically 14-21 days).
-
Sample Collection: Harvest cells from both the control and this compound-treated populations at the end of the selection period.
4. Identification of Enriched sgRNAs:
-
Genomic DNA Extraction: Isolate genomic DNA from the harvested cell pellets.
-
PCR Amplification of sgRNA Cassettes: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons using a high-throughput sequencing platform.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population. This can be done using tools like MAGeCK.
Protocol 2: Validation of Candidate this compound Resistance Genes
Hits from the primary screen require rigorous validation to confirm their role in this compound resistance.[8]
1. Individual sgRNA Validation:
-
sgRNA Design: Design 2-3 independent sgRNAs targeting each candidate gene.
-
Generation of Individual Knockout Cell Lines: Generate individual knockout cell lines for each candidate gene by transducing Cas9-expressing cells with lentiviruses carrying the individual sgRNAs.
-
Knockout Verification: Confirm gene knockout at the genomic level by Sanger sequencing and at the protein level by Western blotting.[12]
2. Phenotypic Validation:
-
Dose-Response Curves: Perform cell viability assays (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on the individual knockout cell lines and control cells.
-
IC50 Calculation: Calculate the IC50 values for this compound in each cell line. A significant increase in the IC50 for a knockout cell line compared to the control confirms its role in this compound resistance.
Data Presentation
Table 1: Hypothetical Results from a Genome-Wide CRISPR-Cas9 Screen for this compound Resistance
| Rank | Gene Symbol | sgRNA Count (this compound) | sgRNA Count (Control) | Fold Enrichment | p-value |
| 1 | GENE-A | 15,234 | 1,245 | 12.24 | 1.5 x 10-8 |
| 2 | GENE-B | 12,876 | 1,567 | 8.22 | 3.2 x 10-7 |
| 3 | GENE-C | 10,543 | 1,876 | 5.62 | 9.8 x 10-6 |
| 4 | GENE-D | 9,876 | 2,134 | 4.63 | 2.1 x 10-5 |
| 5 | GENE-E | 8,543 | 2,345 | 3.64 | 7.5 x 10-5 |
Table 2: Validation of Candidate this compound Resistance Genes by IC50 Determination
| Cell Line | Target Gene | This compound IC50 (µM) | Fold Change in IC50 |
| Control (Non-targeting sgRNA) | - | 15.2 ± 1.8 | 1.0 |
| GENE-A KO | GENE-A | 78.5 ± 5.6 | 5.16 |
| GENE-B KO | GENE-B | 55.3 ± 4.2 | 3.64 |
| GENE-C KO | GENE-C | 42.1 ± 3.5 | 2.77 |
| GENE-D KO | GENE-D | 18.5 ± 2.1 | 1.22 |
| GENE-E KO | GENE-E | 16.8 ± 1.9 | 1.11 |
Mandatory Visualizations
Caption: Experimental workflow for identifying this compound resistance genes.
References
- 1. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. broadinstitute.org [broadinstitute.org]
- 10. CRISPR Cas9 Screening Libraries | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
Application Notes and Protocols for High-Throughput Screening of Novel Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel cholinesterase inhibitors. Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[1][2] The inhibition of these enzymes is a key therapeutic strategy for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[1][2] This document outlines the principles of common HTS assays, provides step-by-step experimental protocols, and presents data for known inhibitors to guide the discovery and characterization of new therapeutic agents.
Introduction to Cholinesterase Inhibition Assays
High-throughput screening (HTS) is a crucial tool for the rapid identification of promising lead compounds from large chemical libraries.[2] For cholinesterase inhibitors, several robust and scalable assay formats have been developed. The most common methods are colorimetric and fluorometric assays, which are well-suited for automation and miniaturization in 96-, 384-, or 1536-well plate formats.[3][4] Additionally, electrochemical and in silico methods offer alternative or complementary approaches to inhibitor discovery.
The fundamental principle of most in vitro cholinesterase inhibitor screening assays involves measuring the enzymatic activity of cholinesterase in the presence and absence of test compounds. A reduction in enzyme activity signifies potential inhibitory action.
Signaling Pathway of Cholinergic Neurotransmission
Acetylcholinesterase terminates the signal at cholinergic synapses by hydrolyzing acetylcholine. Inhibitors prevent this hydrolysis, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged stimulation of cholinergic receptors.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel cholinesterase inhibitors follows a standardized workflow, from primary screening of a large compound library to secondary confirmation and characterization of "hit" compounds.
Experimental Protocols
Colorimetric Assay: Ellman's Method
The Ellman's method is the most widely used colorimetric assay for measuring cholinesterase activity.[1][5] It is based on the hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine.[1] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[1]
Materials and Reagents:
-
Recombinant human acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Positive Control (e.g., Galantamine, Donepezil)
-
Compound Solvent: 100% Dimethyl sulfoxide (B87167) (DMSO)
-
384-well, clear, flat-bottom microplates
Protocol for 384-Well Plate Format:
-
Compound Preparation: Prepare a stock solution of test compounds in 100% DMSO. For primary screening, a final assay concentration of 10 µM is common.
-
Compound Dispensing: Using an automated liquid handler, add 100 nL of test compounds, positive controls, and negative controls (DMSO) to the appropriate wells of a 384-well plate.[6]
-
Enzyme Addition: Add 5 µL of AChE solution (diluted in assay buffer) to all wells.[6]
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.[6]
-
Reaction Initiation: Add 5 µL of a pre-mixed solution of ATCh and DTNB in assay buffer to all wells to start the enzymatic reaction.[6]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Determine the rate of reaction (Vmax) by calculating the slope of the linear portion of the absorbance versus time curve. Calculate the percent inhibition for each compound.
Fluorescence-Based Assay: Amplex® Red Method
Fluorescent assays, such as those using Amplex® Red, often provide higher sensitivity than colorimetric methods.[1][7] In this assay, AChE hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red to generate the highly fluorescent product, resorufin.[3][4]
Materials and Reagents:
-
Recombinant human acetylcholinesterase (AChE)
-
Acetylcholine (ACh)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Positive Control (e.g., Physostigmine)
-
Compound Solvent: 100% DMSO
-
384-well, black, flat-bottom microplates
Protocol for 384-Well Plate Format:
-
Compound Preparation: Prepare serial dilutions of test compounds in 100% DMSO.
-
Compound Dispensing: Transfer a small volume (e.g., 23 nL) of each compound concentration to the wells of a 384-well plate.[3]
-
Enzyme Addition: Add 2 µL of AChE solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[3]
-
Reaction Initiation: Prepare a working solution of Amplex® Red, HRP, choline oxidase, and ACh in assay buffer. Add 2 µL of this solution to each well.
-
Fluorescence Measurement: Incubate the plate for 40-90 minutes at room temperature, protected from light.[3] Measure the fluorescence intensity using a microplate reader (excitation ~540 nm, emission ~590 nm).[3][4]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Data Presentation and Analysis
The primary output of an HTS campaign is the identification of "hit" compounds that exhibit significant inhibition of the target enzyme.[2] These hits are then subjected to further analysis to confirm their activity and determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Table 1: IC50 Values of Known Cholinesterase Inhibitors
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | AChE | Ellman's | 26 ± 8 |
| This compound | AChE | Electrochemical (DPV) | 28 ± 7 |
| Galantamine | AChE | Ellman's | 450 |
| Tacrine | AChE | Ellman's | 77 |
| Physostigmine | AChE | Amplex Red | 7-225 |
| Neostigmine | AChE | Amplex Red | 7-225 |
| Chelerythrine chloride | AChE | Amplex Red | 7-225 |
| Cilostazol | AChE | Amplex Red | 7-225 |
Note: IC50 values are examples derived from the literature and may vary depending on specific assay conditions.[8][9]
Alternative Screening Methodologies
Electrochemical Biosensors
Electrochemical biosensors offer a label-free and highly sensitive method for detecting cholinesterase activity and inhibition.[8][10] These sensors typically work by measuring the oxidation of thiocholine, the product of ATCh hydrolysis, on an electrode surface.[8][11] The resulting current is proportional to the enzyme activity. This technique has been shown to produce IC50 values comparable to the standard Ellman's assay.[8]
In Silico Screening
Computational or in silico methods, such as molecular docking and virtual screening, are powerful tools for identifying potential cholinesterase inhibitors from large virtual libraries.[12][13][14] These approaches simulate the binding of small molecules to the active site of the enzyme, predicting their binding affinity and mode of interaction.[12][14] In silico screening can significantly reduce the time and cost of the initial stages of drug discovery by prioritizing compounds for experimental testing.[12]
Conclusion
The high-throughput screening assays described in these application notes provide robust and reliable methods for the identification and characterization of novel cholinesterase inhibitors. The choice of assay depends on factors such as the size of the compound library, the required sensitivity, and the available instrumentation. A combination of in vitro and in silico approaches can further enhance the efficiency of the drug discovery process, leading to the identification of promising new therapeutic candidates for a range of neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Miniaturized electrochemical system for cholinesterase inhibitor detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. elar.urfu.ru [elar.urfu.ru]
- 12. Assessment of Potential Acetylcholinesterase Inhibitors: An In Silico Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 13. Integrated in silico identification of cholinesterase inhibitors from Nyctanthes arbor-tristis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note and Protocol: Quantification of Donepezil in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil (B133215) is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of Alzheimer's disease.[1][2][3] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of this compound in plasma samples using a sensitive and rapid Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol is based on a simple protein precipitation extraction procedure, ensuring high throughput for clinical and research applications.[4]
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of this compound in plasma.
Materials and Reagents
-
This compound Hydrochloride (Standard, purity ≥99%)
-
This compound-D4 or this compound-D7 (Internal Standard, IS, purity ≥99%)[1][5]
-
Methanol (B129727) (LC-MS grade)[4]
-
Deionized Water (18.2 MΩ·cm)[1]
-
Drug-free human plasma (K2EDTA as anticoagulant)[4]
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound Hydrochloride in methanol to a final volume of 1 mL.[6]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of the internal standard (e.g., this compound-D4) in methanol to a final volume of 1 mL.[1]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of methanol and deionized water to create calibration standards.[1] The internal standard working solution should be prepared by diluting the stock solution to a final concentration of 10 µg/mL in the same diluent.[1]
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.[4]
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.[4]
-
Spike with 50 µL of the internal standard working solution.[4]
-
Add 500 µL of methanol to precipitate the plasma proteins.[4]
-
Centrifuge the samples at 3,500 x g for 5 minutes at 10°C.[4]
-
Transfer 200 µL of the clear supernatant to a new 96-well plate or autosampler vial.[4]
-
Add 400 µL of deionized water to the supernatant.[4]
-
Inject an aliquot (e.g., 5 µL) of the final solution into the LC-MS/MS system.[4]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These may need to be optimized for individual instruments.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | Hypersil GOLD C18 (150 x 2.1 mm, 1.9 µm) or equivalent[1] |
| Mobile Phase A | 5% Acetic Acid in 20 mM Ammonium Acetate (pH 3.3)[1] or 5mM Ammonium Formate with 0.1% Formic Acid[5] |
| Mobile Phase B | 100% Acetonitrile[1][5] |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.3 - 0.4 mL/min[1][5] |
| Column Temperature | 40°C[1] |
| Injection Volume | 2 - 5 µL[4][5] |
| Autosampler Temp. | 10°C[1] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | This compound: m/z 380.6 → 91.1[1]; IS (this compound-D4): m/z 384.2 → 245.1[1]; IS (this compound-D7): m/z 387.3 -> 98.3[7] |
| Ion Spray Voltage | 5500 V[4] |
| Source Temperature | 600°C[4] |
Data Presentation
The following tables summarize the quantitative data from various published LC-MS/MS methods for this compound quantification in plasma, providing a comparative overview of method performance.
Table 1: Sample Preparation and Chromatographic Conditions
| Reference | Sample Preparation Method | LC Column | Mobile Phase | Run Time (min) |
| [4] | Protein Precipitation (Methanol) | Monolithic Column | Gradient | 1.5 |
| [1] | Liquid-Liquid Extraction (Hexane:Ethyl Acetate) | Hypersil GOLD C18 | Isocratic (Ammonium Acetate/Acetonitrile) | 3 |
| [8][9] | Liquid-Liquid Extraction (Methyl Tert-Butyl Ether) | Not Specified | Not Specified | Not Specified |
| [5] | Liquid-Liquid Extraction (Ethyl Acetate:n-Hexane) | SB C18 | Isocratic (Ammonium Formate/Acetonitrile) | Not Specified |
| [7] | Protein Precipitation (Methanol) | Not Specified | Not Specified | Not Specified |
Table 2: Mass Spectrometric Parameters and Internal Standards
| Reference | Internal Standard | This compound MRM Transition (m/z) | IS MRM Transition (m/z) |
| [4] | Deuterium-labeled this compound | 380 → 91 | 385 → 96 |
| [1] | This compound-D4 | 380.6 → 91.1 | 384.2 → 245.1 |
| [8][9] | Icopezil | 380.2 → 91.2 | Not Specified |
| [5] | This compound-D7 | Not Specified | Not Specified |
| [7] | This compound-d7 | 380.3 → 90.9 | 387.3 → 98.3 |
Table 3: Method Validation Parameters
| Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| [4] | 0.2 - 50 | 0.2 | <15 | <15 | Within 15% |
| [1] | Not Specified | 0.1 | 0.98 - 5.59 | 2.74 - 7.97 | 98.0 - 110.0 |
| [8][10] | 0.5 - 1000 | 0.5 | ≤13.9 | ≤13.9 | 96.0 - 109.6 |
| [5] | 0.1 - 100 | 0.1 | Not Specified | Not Specified | 96 - 106 |
| [3] | 0.1 - 42 | 0.1 | <10.0 | <10.0 | 95.0 - 105.0 |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of this compound in plasma.
Caption: Experimental workflow for this compound quantification in plasma.
References
- 1. Determination of this compound in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development And Validation of Novel LC-MS Method For Quantification Of this compound From Human plasma | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Ultrafast liquid chromatography-tandem mass spectrometry determination of this compound in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. journals.plos.org [journals.plos.org]
- 7. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and this compound Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study - ProQuest [proquest.com]
- 8. Optimized method development and validation for determining this compound in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 9. Optimized method development and validation for determining this compound in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Protocol for Assessing Cognitive Improvement with Donepezil in Mice
Application Note
Donepezil (B133215) is a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2][3] By inhibiting AChE, this compound increases the concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[2][3][4] This mechanism is thought to underlie its efficacy in improving cognitive function in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[2][5] In preclinical research, mouse models are extensively used to evaluate the therapeutic potential of compounds like this compound. This document provides detailed protocols for assessing the cognitive-enhancing effects of this compound in mice using established behavioral assays.
Key Signaling Pathways
This compound's primary mechanism of action is the inhibition of acetylcholinesterase, leading to increased acetylcholine levels and enhanced cholinergic signaling.[2][3] Beyond its primary cholinergic effects, research suggests that this compound may also exert neuroprotective and disease-modifying effects through various other pathways.[6][7] These include reducing neuroinflammation by inhibiting microglial activation and the release of pro-inflammatory cytokines like TNF-α and IL-1β.[8] Additionally, this compound has been shown to increase the production of insulin-like growth factor-I (IGF-I) in the hippocampus and activate the brain-derived neurotrophic factor (BDNF)/tyrosine receptor kinase B (TrkB) signaling pathway, both of which are crucial for neuronal survival, neurogenesis, and synaptic plasticity.[9][10]
Experimental Design and Workflow
A typical experimental workflow for assessing the efficacy of this compound in a mouse model of cognitive impairment involves several key stages. This often begins with inducing a cognitive deficit, for example, using a cholinergic antagonist like scopolamine (B1681570) or employing a transgenic mouse model of Alzheimer's disease.[1][8][11] This is followed by a period of drug administration, where mice receive either this compound or a vehicle control. Subsequently, cognitive function is assessed using a battery of behavioral tests.
Data Presentation
Table 1: Recommended Dosages and Administration Routes for this compound and Scopolamine
| Compound | Dosage Range | Administration Route | Notes | References |
| This compound | 0.27 - 10 mg/kg/day | Oral (p.o.), Subcutaneous (s.c.), Intraperitoneal (i.p.) | Chronic treatment may involve osmotic pumps for continuous delivery. | [1][6][11][12] |
| Scopolamine | 1.0 - 1.2 mg/kg | Subcutaneous (s.c.), Intraperitoneal (i.p.) | Used to induce a reversible cholinergic deficit and memory impairment. | [1][11][13] |
Table 2: Summary of Behavioral Tests and Key Metrics
| Behavioral Test | Cognitive Domain Assessed | Key Metrics | Expected Outcome with this compound |
| Y-Maze | Spatial Working Memory | Percentage of Spontaneous Alternation, Number of Arm Entries | Increased percentage of spontaneous alternation. |
| Morris Water Maze (MWM) | Spatial Learning and Memory | Escape Latency, Distance Traveled, Time in Target Quadrant, Platform Crossings | Decreased escape latency and distance; increased time in target quadrant and platform crossings. |
| Novel Object Recognition (NOR) | Recognition Memory | Discrimination Index (DI), Recognition Index (RI) | Increased DI and RI, indicating a preference for the novel object. |
Experimental Protocols
Protocol 1: Y-Maze Test for Spatial Working Memory
The Y-maze test is used to assess spatial working memory by measuring the willingness of mice to explore new environments.[11] Mice with intact working memory will exhibit a higher rate of spontaneous alternation, which is defined as entering each of the three arms in a different sequence.[1]
Materials:
-
Y-shaped maze with three identical arms (e.g., 30 cm long x 8 cm wide x 15 cm high) at a 120° angle from each other.[1][13]
-
Video tracking software (optional, but recommended for accurate data collection).
Procedure:
-
Habituation: Gently place each mouse in the center of the Y-maze and allow it to explore freely for a set period (e.g., 2 minutes) one day before testing.[11]
-
Treatment: Administer this compound (e.g., 3-10 mg/kg, p.o.) or vehicle.[1][13] If using a scopolamine-induced deficit model, administer scopolamine (e.g., 1.0 mg/kg, s.c.) 30 minutes after the final this compound dose.[1][13]
-
Testing: 30 minutes after scopolamine administration (or at a designated time post-donepezil treatment), place the mouse at the end of one arm and allow it to move freely through the maze for a specified duration (e.g., 5-8 minutes).[1][14]
-
Data Collection: Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.[1]
-
Analysis: Calculate the percentage of spontaneous alternation using the following formula: % Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] x 100.[11] A spontaneous alternation is defined as three consecutive entries into three different arms.
Protocol 2: Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used test to evaluate spatial learning and reference memory in rodents.[15][16][17] It requires the mouse to learn the location of a hidden platform in a pool of water using distal spatial cues.
Materials:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white or black paint.[17]
-
A platform (e.g., 10 cm in diameter) submerged 1 cm below the water surface.[17]
-
Distinct visual cues placed around the room and visible from the pool.
-
Video tracking system to record swimming paths, latency, and speed.
Procedure:
-
Acquisition Phase (e.g., 5-6 consecutive days):
-
Each day, conduct a session of four trials for each mouse.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the pool wall.[15]
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.[15][18]
-
If the mouse finds the platform, allow it to remain there for 15-20 seconds.[17] If it fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for the same duration.[17][18]
-
Record the escape latency (time to find the platform) and the swim path for each trial.[15]
-
-
Probe Trial (e.g., on day 7, 24 hours after the last acquisition trial):
-
Remove the platform from the pool.[15]
-
Place the mouse in the pool at a novel starting position and allow it to swim freely for 60 seconds.[15]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.[19]
-
Protocol 3: Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[16] It is a relatively simple and low-stress method to assess recognition memory.[16]
Materials:
-
An open-field arena (e.g., a 36 cm x 29 cm x 23 cm box).[8]
-
Two sets of identical objects (familiar objects) and one set of different objects (novel objects). Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the mice cannot move them.
Procedure:
-
Habituation: Allow each mouse to explore the empty arena for 5-10 minutes for 1-2 days prior to testing to reduce anxiety and exploratory behavior not related to the objects.
-
Familiarization/Training Phase:
-
Place two identical objects in the arena.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 10 minutes).[8]
-
Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
-
Retention Interval: Return the mouse to its home cage for a specific inter-trial interval (e.g., 1 hour or 24 hours).
-
Testing Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for a set period (e.g., 5 minutes).[8]
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Analysis: Calculate the Discrimination Index (DI) or Recognition Index (RI):
-
DI = (Tn - Tf) / (Tn + Tf)
-
RI = [Tn / (Tn + Tf)] x 100.[20]
-
A positive DI or an RI greater than 50% indicates that the mouse remembers the familiar object and prefers to explore the novel one.
-
References
- 1. The Effects of this compound, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 5. Neuroprotective effects of this compound against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces a cholinergic sprouting in basocortical degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beyond symptomatic effects: potential of this compound as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound improves cognitive function in mice by increasing the production of insulin-like growth factor-I in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound improves the cognitive impairment in a tree shrew model of Alzheimer's disease induced by amyloid-β1-40 via activating the BDNF/TrkB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.11. Y-Maze Test [bio-protocol.org]
- 12. Cognitive evaluation of disease-modifying efficacy of this compound in the APP23 mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomolther.org [biomolther.org]
- 14. The anti-amnesic and neuroprotective effects of this compound against amyloid β25-35 peptide-induced toxicity in mice involve an interaction with the σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 16. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Figure 2 from Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Immunohistochemical Staining for Cholinergic Markers Following Donepezil Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the immunohistochemical (IHC) analysis of cholinergic markers, specifically choline (B1196258) acetyltransferase (ChAT) and acetylcholinesterase (AChE), in response to treatment with donepezil (B133215). This document includes detailed protocols for IHC staining, a summary of expected quantitative changes, and diagrams of relevant biological pathways and experimental workflows.
Introduction
This compound is a reversible inhibitor of acetylcholinesterase (AChE) that is widely used for the symptomatic treatment of Alzheimer's disease.[1][2] Its primary mechanism of action is to increase the levels of acetylcholine (B1216132) in the synaptic cleft by preventing its breakdown by AChE.[2] Investigating the neurochemical and cellular effects of this compound is crucial for understanding its therapeutic efficacy and exploring its potential neuroprotective roles. Immunohistochemistry is a powerful technique to visualize and quantify changes in the expression and localization of key cholinergic markers, such as the acetylcholine-synthesizing enzyme ChAT and the acetylcholine-degrading enzyme AChE, within specific brain regions.
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of this compound on cholinergic markers.
Table 1: Effect of this compound on Vesicular Acetylcholine Transporter (VAChT) Immunoreactive Boutons
| Treatment Group | Number of VAChT-immunoreactive boutons (per 100 µm²) | Size of VAChT-immunoreactive boutons (µm²) |
| Lesioned + Vehicle | 15.2 ± 1.5 | 0.45 ± 0.02 |
| Lesioned + this compound | 22.8 ± 2.1 | 0.58 ± 0.03 |
| Sham + Vehicle | 25.5 ± 2.5 | 0.55 ± 0.03 |
| Sham + this compound | 26.1 ± 2.3 | 0.56 ± 0.02 |
*p < 0.05 compared to Lesioned + Vehicle. Data adapted from a study in a rat model of partial unilateral cortical devascularization. This compound was administered at 2 mg/kg/day for 6 weeks.
Table 2: Effect of this compound on Acetylcholinesterase (AChE) Activity
| Treatment Duration | Brain Region | Change in AChE mRNA levels | Change in AChE Activity (densitometric analysis) |
| 28 days | Hippocampus | Increased | Increased |
Data from a study in rats treated with this compound (2 mg/kg s.c.) for 28 days.[3]
Table 3: In Vivo Acetylcholinesterase (AChE) Inhibition by this compound in Humans (PET study)
| This compound Dose | Brain Region | AChE Inhibition |
| 5 mg/day | Cerebral Cortex | ~27% |
| 10 mg/day | Cerebral Cortex | Not specified, but limited |
Data from a PET study in Alzheimer's disease patients.[4] Another PET study reported a mean 39% reduction in cortical AChE activity with 3-5 mg/day of this compound.
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
This compound primarily acts by inhibiting AChE, leading to increased acetylcholine levels in the synapse. This enhanced cholinergic signaling is thought to be the basis for its cognitive-enhancing effects. Beyond its role as an AChE inhibitor, this compound may also exert neuroprotective effects through various signaling pathways.
Caption: this compound inhibits AChE, increasing acetylcholine levels and enhancing cholinergic signaling, which leads to cognitive improvement and potential neuroprotection.
Experimental Workflow for Immunohistochemistry
The following diagram outlines the key steps for performing immunohistochemical staining of cholinergic markers in brain tissue.
References
- 1. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by this compound: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Prolonged treatment with this compound increases acetylcholinesterase expression in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dose-dependently inhibits acetylcholinesterase activity in various areas and in the presynaptic cholinergic and the postsynaptic cholinoceptive enzyme-positive structures in the human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity in Response to Donepezil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Donepezil (B133215) is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1] By inhibiting AChE, this compound increases the concentration of acetylcholine (B1216132) (ACh) at cholinergic synapses, thereby enhancing cholinergic neurotransmission.[1][2] This mechanism of action is the basis for its use in the symptomatic treatment of Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.[2] Electrophysiological techniques are crucial for elucidating the effects of this compound on neuronal function, from the single-cell to the network level. These application notes provide detailed protocols for investigating the electrophysiological effects of this compound on neuronal activity using patch-clamp and multielectrode array (MEA) techniques.
Mechanism of Action
This compound reversibly binds to and inactivates acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[2][3] This leads to an accumulation of acetylcholine, which can then bind to and activate postsynaptic and presynaptic cholinergic receptors (nicotinic and muscarinic).[4][5] The enhanced activation of these receptors modulates neuronal excitability, synaptic transmission, and plasticity.
Signaling Pathway
The primary signaling pathway affected by this compound is the cholinergic pathway. By increasing acetylcholine levels, this compound potentiates the activation of both ionotropic nicotinic receptors and metabotropic muscarinic receptors.
Data Presentation
Table 1: Effects of this compound on Synaptic Transmission
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Miniature Endplate Potential (MEPP) Decay Time | Mouse flexor digitorum brevis muscle | 10 nM - 1 µM | Prolonged by ~65% | [6] |
| Evoked Endplate Potential (EPP) Duration | Mouse flexor digitorum brevis muscle | 10 nM - 1 µM | Extended almost threefold | [6] |
| "Giant" MEPP Incidence | Mouse flexor digitorum brevis muscle | 10 nM - 1 µM | Increased | [6] |
| Synapse Density | Tg2576 mouse model of AD (hippocampus) | 4 mg/kg (chronic) | Significantly increased | [7][8] |
Table 2: Effects of this compound on Neuronal Firing and Network Activity
| Parameter | Preparation | This compound Concentration/Dose | Effect | Reference |
| Spontaneous Firing Frequency | Pyramidal neurons in CA1 of AD model rats | 10 and 15 mg/kg (IP) | Significant increase | [9] |
| Hippocampal Theta Oscillation | Adult and aged TgF344-AD rats | Subcutaneous administration | Significantly augmented | [10][11] |
| Theta Phase-Gamma Amplitude Coupling | Adult TgF344-AD rats (hippocampus) | Subcutaneous administration | Significantly increased | [10] |
| High-Voltage Spindle Activity | Freely behaving TgF344-AD rats | Subcutaneous administration | Reduced occurrence | [10][11] |
| Mean Absolute Theta Activity (qEEG) | Mild Alzheimer's disease patients | Long-term treatment | Significant reduction | [12] |
Table 3: Effects of this compound on Voltage-Gated Ion Channels (Rat Dissociated Hippocampal Neurons)
| Ion Current | Holding Potential | IC50 Value | Voltage-Dependence of Inhibition | Reference |
| I(Na) | -100 mV | 436 +/- 19 µM | Dependent | [13] |
| I(Na) | -80 mV | 291 +/- 26 µM | Dependent | [13] |
| I(Na) | -60 mV | 3.8 +/- 0.3 µM | Dependent | [13] |
| I(K) | N/A | 78 +/- 5 µM | Voltage-dependent | [13] |
| I(A) | N/A | 249 +/- 25 µM | Voltage-independent | [13] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol describes how to measure the effect of this compound on synaptic transmission in neurons within acute brain slices.
Materials:
-
Vibratome
-
Dissection tools
-
Carbogen gas (95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (aCSF) and slicing solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
Pipette puller
-
This compound hydrochloride stock solution
-
Recording chamber with perfusion system
Methodology:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.
-
Prepare 250-350 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus or cortex) using a vibratome.
-
Transfer slices to a recovery chamber with carbogenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at 1.5-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the appropriate intracellular solution.
-
Establish a gigaseal (>1 GΩ) on a target neuron and then rupture the membrane to achieve whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) for at least 10 minutes.
-
-
This compound Application:
-
Prepare the desired concentration of this compound in aCSF.
-
Switch the perfusion to the this compound-containing aCSF and record for 10-20 minutes to allow the drug to reach equilibrium and exert its effect.
-
To test for reversibility, switch the perfusion back to the control aCSF (washout) and record for an additional 10-20 minutes.
-
-
Data Analysis:
-
Analyze changes in the frequency, amplitude, and kinetics of synaptic events before, during, and after this compound application.
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. psychdb.com [psychdb.com]
- 4. Physiology of Cholinergic Receptors: Unraveling the Signaling Pathways of Acetylcholine - DoveMed [dovemed.com]
- 5. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits neuromuscular junctional acetylcholinesterase and enhances synaptic transmission and function in isolated skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound Hydrochloride on Neuronal Response of Pyramidal Neurons of the CA1 Hippocampus in Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurophysiological signals as predictive translational biomarkers for Alzheimer's disease treatment: effects of this compound on neuronal network oscillations in TgF344-AD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EEG changes during long-term treatment with this compound in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound blocks voltage-gated ion channels in rat dissociated hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for Long-Term Donepezil Treatment in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for conducting long-term animal studies with donepezil (B133215), a prominent acetylcholinesterase inhibitor used in the management of Alzheimer's disease. The following protocols and data summaries are designed to assist in the effective design and execution of preclinical research.
Introduction to this compound in Preclinical Research
This compound hydrochloride is a second-generation, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] By increasing the concentration of acetylcholine in the brain, this compound is thought to improve cognitive function.[1][2] In animal models, this compound has been shown to ameliorate cognitive deficits, reduce amyloid-beta (Aβ) plaque deposition, and modulate inflammatory pathways.[1][3][4] Understanding the appropriate methodologies for long-term administration is crucial for obtaining reliable and translatable preclinical data.
Animal Models and Administration Routes
The selection of an appropriate animal model and route of administration is fundamental to the success of long-term this compound studies.
Common Animal Models:
-
Rodents (Mice and Rats): Widely used due to their genetic tractability and well-characterized behaviors. Transgenic models of Alzheimer's disease, such as APP/PS1 and 3xTg-AD mice, are frequently employed to study disease-modifying effects.[5][6][7] Healthy, wild-type rodents are used to assess cognitive enhancement and potential side effects.[8][9][10]
-
Zebrafish: Utilized for assessing potential adverse effects and for high-throughput screening.[11][12]
Routes of Administration:
-
Oral Gavage (PO): The most common route, mimicking clinical administration in humans.[13][14][15]
-
Intraperitoneal Injection (IP): Often used for acute and sub-chronic studies to ensure precise dosing.[5]
-
Subcutaneous (SC) Injection/Osmotic Minipumps: Provide a continuous and steady release of the drug, ideal for long-term studies to maintain stable plasma concentrations.[16]
-
Intranasal (IN): Explored as a non-invasive method for direct-to-brain delivery.[13][17]
-
Transdermal Patches: Offer a convenient long-term dosing strategy.
Data Presentation: Quantitative Outcomes of Long-Term this compound Treatment
The following tables summarize key quantitative data from various long-term this compound studies in animal models.
Table 1: Effects of this compound on Cognitive Performance in Rodent Models
| Animal Model | This compound Dose | Treatment Duration | Behavioral Test | Key Findings | Reference |
| 3xTg-AD Mice | 0.03, 0.1, 0.3 mg/kg (IP) | Acute | 5-Choice Serial Reaction Time Task (5-CSRTT) | All doses abolished the accuracy deficit observed in saline-treated 3xTg-AD mice. | [5] |
| SAMP8 Mice | 3 mg/kg/day (Oral) | 2 months | Morris Water Maze (MWM) | Significantly decreased escape latency time compared to untreated SAMP8 mice. | [15] |
| Healthy Young Rats | 0.5 mg/kg then 0.2 mg/kg (SC) | Chronic | Behavioral Test Battery | Ameliorated memory functions and explorative strategies; reduced anxiety levels. | [8][9][10][18] |
| ICR Mice (Scopolamine-induced amnesia) | 3-10 mg/kg (Oral) | 4 consecutive days | Y-Maze | Significantly ameliorated scopolamine-induced memory impairment. | [14] |
| APP/PS1 Mice | Not specified | Pre-symptomatic stage | Not specified | Slowed the deterioration of pathological markers. | [7] |
Table 2: Effects of this compound on Neuropathological and Biochemical Markers
| Animal Model | This compound Dose | Treatment Duration | Marker Assessed | Key Findings | Reference |
| Tg2576 Mice | 4 mg/kg | 6 months | Soluble and Insoluble Aβ | Significantly decreased both soluble and insoluble Aβ in the brain. | [3] |
| Tg2576 Mice | 4 mg/kg | 6 months | Synapse Density (Dentate Gyrus) | Significantly prevented synapse loss. | [3] |
| APP/PS1 Mice | Not specified | Not specified | Aβ Deposition (Prefrontal Cortex & Hippocampus) | Significantly decreased Aβ deposition. | [4] |
| Aged F344 Rats | Dose to achieve 60% AChE inhibition | Chronic | Acetylcholinesterase (AChE) Activity | Achieved and maintained target 60% inhibition. | [16] |
| Aged F344 Rats | Dose to achieve 60% AChE inhibition | Chronic | Nicotinic Receptor Density | Significantly increased the density of nicotinic receptors in the hippocampus and neocortex. | [16] |
Experimental Protocols
Long-Term Oral Administration of this compound in Mice
Objective: To assess the chronic effects of orally administered this compound on cognitive function and neuropathology in a mouse model of Alzheimer's disease.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Animal gavage needles (20-22 gauge, curved)
-
Syringes
-
Animal scale
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12:12 light-dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the start of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose (e.g., 3 mg/kg) and the average weight of the mice, ensuring a consistent administration volume (typically 5-10 ml/kg).
-
Dosing:
-
Weigh each mouse daily or weekly to adjust the dose accurately.
-
Administer the calculated volume of this compound solution or vehicle to the respective groups via oral gavage.
-
Perform the administration at the same time each day to maintain consistent pharmacokinetic profiles.
-
-
Treatment Duration: Continue daily administration for the planned duration of the study (e.g., 2-6 months).[3][15]
-
Monitoring: Observe the animals daily for any signs of toxicity or adverse effects, such as weight loss, changes in grooming, or altered activity levels.
-
Behavioral Testing: Conduct behavioral assessments, such as the Morris Water Maze, at the end of the treatment period.
-
Tissue Collection: Following the final behavioral test, euthanize the animals and collect brain tissue for biochemical (e.g., ELISA for Aβ levels) and histological (e.g., plaque staining) analyses.[4]
Morris Water Maze (MWM) Protocol
Objective: To evaluate spatial learning and memory.
Materials:
-
Circular pool (1.2-1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
Escape platform submerged 1-1.5 cm below the water surface.
-
Video tracking system and software.
-
Visual cues placed around the pool.
Procedure:
-
Acclimation/Visible Platform Training (2 days):
-
Hidden Platform Training (5 days):
-
Submerge the platform in one quadrant of the pool.
-
Release the mouse into the water from different starting positions.
-
Record the escape latency (time to find the platform) and path length.[15]
-
Conduct 4 trials per day for each animal.
-
-
Probe Trial (1 day after last training day):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Measure the time spent in the target quadrant where the platform was previously located.
-
Acetylcholinesterase (AChE) Activity Assay
Objective: To determine the level of AChE inhibition in brain tissue.
Materials:
-
Brain tissue homogenate
-
Phosphate (B84403) buffer
-
Acetylthiocholine (B1193921) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Spectrophotometer (plate reader)
Procedure:
-
Tissue Preparation: Homogenize brain tissue samples in cold phosphate buffer and centrifuge to obtain the supernatant containing the enzyme.
-
Reaction Mixture: In a 96-well plate, add the brain homogenate supernatant, phosphate buffer, and DTNB.
-
Initiate Reaction: Add the substrate, acetylthiocholine iodide, to start the enzymatic reaction.
-
Measurement: Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of change is proportional to the AChE activity.
-
Calculation: Compare the activity in this compound-treated samples to vehicle-treated controls to determine the percentage of inhibition. A 60% decrease in AChE activity is often the target for therapeutic efficacy in animal models.[16]
Visualization of Key Pathways and Workflows
This compound's Primary Mechanism of Action
Caption: this compound inhibits AChE, increasing acetylcholine levels.
Experimental Workflow for a Long-Term this compound Study
Caption: Workflow for a long-term this compound efficacy study.
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound's inhibition of pro-inflammatory pathways.
References
- 1. This compound Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of this compound in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of this compound Supplementation on Alzheimer’s Disease-like Pathology and Gut Microbiome in APP/PS1 Mice | MDPI [mdpi.com]
- 5. jneurosci.org [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. Disease-modifying effect of this compound on APP/PS1 mice at different stages of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cognitive performance of healthy young rats following chronic this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Evaluation of the Adverse Effects of Chronic Exposure to this compound (An Acetylcholinesterase Inhibitor) in Adult Zebrafish by Behavioral and Biochemical Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Brain and Blood Pharmacokinetic Modeling after Nasal Film and Oral Solution Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of this compound, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. personal.utdallas.edu [personal.utdallas.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Chemical Synthesis of Donepezil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of donepezil (B133215).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound synthesis?
A1: The most common impurities can be categorized as:
-
Process-related impurities: These include unreacted starting materials such as 5,6-dimethoxy-1-indanone (B192829) and N-benzyl-4-piperidinecarboxaldehyde, as well as intermediates from incomplete reactions.
-
Degradation products: this compound can undergo hydrolysis, oxidation, or photolysis, leading to various degradation products. This compound N-oxide is a known metabolite and potential impurity formed via oxidation.
-
Byproducts of side reactions: The aldol (B89426) condensation step is prone to forming various byproducts. Additionally, unintended reactions can lead to the formation of compounds like 1,1-dibenzyl-4(5,6-dimethoxy-1-oxo-2,3-dihydro-2H-2-indenylmethyl)hexahydropyridinium bromide.[1]
Q2: My overall yield of this compound is consistently low. What are the likely causes?
A2: Low overall yield can stem from several stages of the synthesis:
-
Incomplete Aldol Condensation: The initial condensation reaction may not have gone to completion. This could be due to inactive reagents, suboptimal reaction temperature, or insufficient reaction time.
-
Suboptimal Reduction: The reduction of the unsaturated intermediate to this compound may be inefficient. The choice of catalyst (e.g., Pd/C, Raney nickel) and reaction conditions (hydrogen pressure, temperature) are critical.[2][3]
-
Product Degradation: Intermediates or the final product may degrade during the synthesis or workup. For instance, the intermediate 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one can be sensitive to certain conditions.
-
Losses during Purification: Significant amounts of product can be lost during purification steps like crystallization or column chromatography if not optimized.
Q3: I am having difficulty with the purification of the final this compound product. What strategies can I employ?
A3: Purification of this compound can be challenging due to the presence of closely related impurities.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., methanol (B129727)/diisopropylether) is a common and effective method for purifying the final product.[4]
-
Column Chromatography: For removing impurities that are difficult to separate by crystallization, column chromatography using silica (B1680970) gel is a viable option. A gradient elution system, for example, with a mixture of dichloromethane (B109758) and methanol, can be effective.
-
Acid-Base Extraction: Exploiting the basic nature of the piperidine (B6355638) nitrogen in this compound, an acid-base extraction during the workup can help remove non-basic impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Aldol Condensation of 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inactive Base | Use a fresh batch of the base (e.g., NaOH, LDA). If using LDA, ensure it is freshly prepared or properly stored to maintain its activity. |
| Poor Quality Starting Materials | Verify the purity of 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde by techniques like NMR or melting point analysis. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. For instance, when using a strong base like LDA, the reaction is typically carried out at low temperatures (-78 °C to room temperature).[3] When using NaOH, the reaction may be performed at room temperature.[2] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider extending the reaction time. |
| Side Reactions | The formation of byproducts from self-condensation of the indanone or other side reactions can reduce the yield of the desired product.[5] Consider adjusting the stoichiometry of the reactants or the rate of addition of the aldehyde. |
Logical Troubleshooting Workflow for Aldol Condensation
Caption: Troubleshooting workflow for low yield in aldol condensation.
Issue 2: Incomplete Reduction of the Unsaturated Intermediate
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Inactivity | Use a fresh batch of the hydrogenation catalyst (e.g., Pd/C, Raney nickel). Ensure the catalyst is handled under appropriate conditions to prevent deactivation. |
| Insufficient Hydrogen Pressure | The pressure of hydrogen gas can significantly impact the reaction rate. Ensure the reaction is set up with the appropriate pressure as specified in the protocol. |
| Presence of Catalyst Poisons | Impurities in the substrate or solvent can act as catalyst poisons, inhibiting the reaction. Purify the unsaturated intermediate before the reduction step if necessary. |
| Suboptimal Solvent | The choice of solvent can affect the catalyst's activity and the solubility of the substrate. Common solvents for this reduction include methanol and THF.[2][3] |
Workflow for Optimizing the Reduction Step
Caption: Workflow for optimizing the reduction of the unsaturated intermediate.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for the Aldol Condensation Step
| Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| NaOH | Methanol | Room Temp. | 3 | ~90 (crude) | [2] |
| LDA | THF | -78 °C to RT | - | - | [3] |
| Amberlyst A-26 | Methanol | - | - | - | [6] |
Table 2: Reported Yields for the Synthesis of this compound and Intermediates
| Step | Product | Yield (%) | Reference |
| Aldol Condensation | 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one | ~90 (crude) | [2] |
| Reduction | This compound | - | - |
| Overall | This compound HCl | 50.8 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one
This protocol is adapted from an industrially scalable synthesis.[2]
Materials:
-
5,6-dimethoxy-indanone
-
N-benzyl-piperidine-4-carboxaldehyde
-
Sodium hydroxide (B78521) (flakes)
-
Methanol
-
5% Acetic acid
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 5,6-dimethoxy-indanone (e.g., 19 g, 0.10 mol) in methanol (e.g., 8 mL) at room temperature with stirring.
-
Slowly add sodium hydroxide flakes (e.g., 12.8 g, 0.32 mol) to the solution.
-
Add N-benzyl-piperidine-4-carboxaldehyde (e.g., 20.2 g, 0.10 mol) to the reaction mixture.
-
Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate; 1:1).
-
Upon completion, filter the solid that has formed.
-
Wash the solid with 5% acetic acid and then with methanol.
-
Dry the solid.
-
For further purification, reflux the obtained solid (e.g., 34 g) with DMF (e.g., 50 mL).
Protocol 2: Reduction of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one to this compound
This protocol is a general representation of the reduction step.
Materials:
-
2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one
-
Palladium on carbon (Pd/C) or Raney nickel
-
Methanol or Tetrahydrofuran (THF)
-
Hydrogen gas
Procedure:
-
In a hydrogenation apparatus, dissolve the unsaturated intermediate in a suitable solvent like methanol or THF.
-
Add the hydrogenation catalyst (e.g., 10% Pd/C) to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, carefully filter the catalyst.
-
Evaporate the solvent from the filtrate to obtain crude this compound.
-
The crude product can then be purified, for example, by conversion to its hydrochloride salt and recrystallization.
Protocol 3: Purification of this compound by Column Chromatography
This is a general protocol for the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Solvent system (e.g., Dichloromethane:Methanol gradient)
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the solvent system, gradually increasing the polarity (e.g., by increasing the percentage of methanol in dichloromethane).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. scispace.com [scispace.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Process for the preparation of this compound hydrochloride | TREA [trea.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Evaluation of this compound-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Donepezil Dosage to Minimize Peripheral Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at optimizing donepezil (B133215) dosage and minimizing its peripheral side effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common peripheral side effects observed during preclinical studies with this compound?
A1: The most frequently reported peripheral side effects are gastrointestinal and cardiovascular. Gastrointestinal effects include nausea, vomiting, diarrhea, and anorexia. Cardiovascular effects can manifest as bradycardia (a slowed heart rate) and, in some cases, heart block, even in subjects without prior cardiac conditions.[1][2][3] These effects are primarily due to the increased levels of acetylcholine (B1216132) in the peripheral nervous system, which stimulates muscarinic receptors in the gut and heart.
Q2: How can we mitigate gastrointestinal side effects in our animal models?
A2: Several strategies can be employed to reduce gastrointestinal adverse events:
-
Dose Titration: A gradual dose escalation is a highly effective method. Starting with a low dose and slowly increasing it over several weeks allows the subject's system to adapt, reducing the incidence and severity of gastrointestinal issues.[4][5][6] For instance, a titration schedule in a clinical setting involved starting with 5 mg/day for 4-6 weeks before increasing to 10 mg/day.[4]
-
Alternative Formulations: Transdermal patches have been shown to significantly reduce the incidence of gastrointestinal side effects compared to oral administration.[7][8][9][10][11] This is because transdermal delivery avoids the first-pass metabolism and provides a more stable plasma concentration of the drug.
-
Administration with Food: While this compound's absorption is not significantly affected by food, administering it with a meal can help reduce gastrointestinal upset in some subjects.[1][5]
-
Timing of Administration: Some studies suggest that morning administration may reduce sleep-related side effects like nightmares, although the impact on gastrointestinal tolerance is less clear.[1] A post-breakfast dose has been suggested to improve tolerability regarding both sleep and gastrointestinal issues.
Q3: What is the underlying mechanism of this compound-induced bradycardia, and how can we monitor for it?
A3: this compound, as an acetylcholinesterase inhibitor, increases acetylcholine levels, which has a vagotonic effect on the heart, leading to a decreased heart rate.[1][2] For preclinical research, continuous cardiovascular monitoring is crucial, especially during the initial phases of drug administration and dose escalation. This can be achieved through:
-
Telemetry: Implantable telemetry devices in conscious, freely moving animals provide continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure without the confounding effects of anesthesia.[7][12][13]
-
ECG Recordings: Regular ECG recordings can help detect bradycardia, as well as other potential cardiac effects like prolonged PR and QTc intervals.[12]
Q4: How do genetic factors, such as CYP2D6 polymorphisms, influence the peripheral side effects of this compound?
A4: this compound is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[14] Genetic variations (polymorphisms) in the CYP2D6 gene can lead to different metabolizer phenotypes: poor, intermediate, extensive (normal), and ultrarapid metabolizers.[14][15][16]
-
Poor Metabolizers: Individuals with reduced CYP2D6 activity will metabolize this compound more slowly, leading to higher plasma concentrations of the drug. This can increase the risk and severity of peripheral side effects.[14][17][18]
-
Ultrarapid Metabolizers: Conversely, those with increased CYP2D6 activity may have lower plasma concentrations, potentially reducing both efficacy and side effects at standard doses.[14]
Therefore, genotyping subjects for CYP2D6 can be a valuable tool in preclinical studies to understand inter-individual variability in side effect profiles and to adjust dosages accordingly.
Troubleshooting Guides
Issue 1: High Incidence of Nausea and Vomiting in Rodent Models
Possible Cause: The initial dose of this compound may be too high, leading to acute cholinergic overstimulation in the gastrointestinal tract.
Troubleshooting Steps:
-
Implement a Dose Titration Schedule:
-
Begin with a lower starting dose (e.g., 25-50% of the target therapeutic dose).
-
Maintain this dose for a period of 1-2 weeks before gradually increasing it.
-
A suggested titration schedule could be to increase the dose by 25% each week until the target dose is reached. A clinical study in humans found that increasing the dose from 5 mg to 10 mg after 4-6 weeks reduced side effects compared to a 1-week titration.[6]
-
-
Consider a Different Route of Administration:
-
Administer with Food:
-
Provide the oral dose of this compound mixed with a small amount of palatable food.
-
Issue 2: Significant Bradycardia Observed in a Subset of Animals
Possible Cause: This could be due to individual differences in sensitivity to the vagotonic effects of this compound, potentially related to underlying cardiac conditions or genetic factors.
Troubleshooting Steps:
-
Pre-screening of Animals:
-
Conduct baseline ECG recordings to exclude animals with pre-existing cardiac conduction abnormalities.
-
-
Continuous Monitoring:
-
Utilize telemetry for continuous monitoring of heart rate and ECG in a subset of animals to identify the onset and severity of bradycardia.[12]
-
-
Dose Adjustment:
-
For animals exhibiting significant bradycardia, consider a dose reduction or a slower titration schedule.
-
-
Pharmacokinetic Analysis:
-
Genetic Analysis:
Data Presentation
Table 1: Comparison of Gastrointestinal Side Effects between Oral and Transdermal this compound (10 mg/day)
| Side Effect | Oral this compound Incidence (%) | Transdermal this compound Incidence (%) |
| Overall GI Adverse Events | 53.6 | 14.5 |
| Nausea | 30.4 | 1.8 |
| Diarrhea | 12.5 | 3.6 |
| Vomiting | 5.4 | 0 |
| Constipation | 17.9 | 5.5 |
| Abdominal Pain | 1.8 | 5.5 |
Data adapted from a Phase 1 clinical trial.[7]
Table 2: Effect of Dose Titration Schedule on the Incidence of Nausea and Diarrhea with 10 mg/day Oral this compound
| Titration Schedule | Nausea Incidence (%) | Diarrhea Incidence (%) |
| 1-week titration | 21 | 16 |
| 4-week titration | 11 | 7 |
| Placebo | 6 | 4 |
Data adapted from clinical trial data.[6]
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Transit in Mice using the Charcoal Meal Method
Objective: To quantitatively assess the effect of different this compound dosages on gastrointestinal motility.
Materials:
-
This compound solution at desired concentrations
-
Vehicle control (e.g., saline or water)
-
Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Preparation: Fast mice overnight (approximately 16 hours) with free access to water.
-
Drug Administration: Administer the this compound solution or vehicle control orally via gavage.
-
Charcoal Meal Administration: After a predetermined time following drug administration (e.g., 30 minutes), administer the charcoal meal suspension (e.g., 0.3 mL per mouse) via oral gavage.[8][23]
-
Euthanasia and Dissection: At a fixed time after charcoal administration (e.g., 20-30 minutes), humanely euthanize the mice.[23]
-
Measurement: Carefully dissect the abdomen and expose the gastrointestinal tract. Measure the total length of the small intestine from the pyloric sphincter to the cecum. Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculation: Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of the small intestine) x 100
Protocol 2: Measurement of Acetylcholinesterase (AChE) Activity in Peripheral Tissues (e.g., Heart, Intestine) using the Ellman Method
Objective: To determine the level of AChE inhibition in peripheral tissues following this compound administration.
Materials:
-
Peripheral tissue sample (e.g., heart, intestine)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
Homogenizer
-
Centrifuge
-
Spectrophotometer (plate reader)
Procedure:
-
Tissue Homogenization: Homogenize the weighed tissue sample in ice-cold phosphate buffer.[24]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[24]
-
Sample Preparation: Collect the supernatant containing the enzyme.
-
Assay Setup (in a 96-well plate):
-
Blank: Phosphate buffer, DTNB, and substrate.
-
Control (untreated animal): Tissue supernatant from a vehicle-treated animal, phosphate buffer, DTNB.
-
Test (this compound-treated animal): Tissue supernatant from a this compound-treated animal, phosphate buffer, DTNB.
-
-
Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) at a constant temperature.[11][24][25][26]
-
Calculation:
-
Calculate the rate of reaction (change in absorbance per minute) for each sample.
-
The AChE activity is proportional to this rate.
-
Calculate the percentage of AChE inhibition in the this compound-treated samples relative to the control samples.
-
Mandatory Visualizations
References
- 1. Determination of this compound in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular Outcomes of Cholinesterase Inhibitors in Individuals with Dementia: A Meta-Analysis and Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Dextran Sodium Sulfate-Induced Gastrointestinal Injury on the Pharmacokinetic Parameters of this compound and Its Active Metabolite 6-O-desmethylthis compound, and Gastric Myoelectric Activity in Experimental Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of this compound, 6-O-desmethyl this compound and spinosin in beagle dog plasma using liquid chromatography‒tandem mass spectrometry and its application to a drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinergic interactions between this compound and prucalopride in human colon: potential to treat severe intestinal dysmotility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Autonomic and cholinergic mechanisms mediating cardiovascular and temperature effects of this compound in conscious mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Gastrointestinal transit measurements in mice with 99mTc-DTPA-labeled activated charcoal using NanoSPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standardizing CYP2D6 Genotype to Phenotype Translation: Consensus Recommendations from the Clinical Pharmacogenetics Implementation Consortium and Dutch Pharmacogenetics Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mmpc.org [mmpc.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Methodology for clinical genotyping of CYP2D6 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. assaygenie.com [assaygenie.com]
- 25. researchgate.net [researchgate.net]
- 26. Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Donepezil In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in in vitro assays involving donepezil (B133215). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound Across Experiments
Q: We are observing significant variability in the IC50 values of this compound in our acetylcholinesterase (AChE) inhibition assays. What are the potential causes and solutions?
A: Inconsistent IC50 values are a common issue in in vitro assays and can arise from several factors. For cell-based assays, a two- to three-fold difference is often considered acceptable, but larger variations may point to underlying experimental inconsistencies.[1]
Troubleshooting Steps:
-
Compound Stability and Solubility:
-
This compound Stability: this compound hydrochloride is generally stable in aqueous solutions.[2] However, prolonged storage of diluted solutions at room temperature should be avoided. It has been shown to be stable for up to 150 hours in isotonic phosphate (B84403) buffer (pH 7.4) at 37°C.[2] Significant degradation can occur under strongly alkaline conditions.[3][4]
-
Recommendation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment.
-
-
Solubility: Ensure this compound is fully dissolved in the assay buffer. Precipitation of the compound will lead to an inaccurate concentration in the assay, resulting in higher apparent IC50 values.[1]
-
Recommendation: Visually inspect solutions for any precipitate. If solubility is a concern, consider the use of a low percentage of a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity.
-
-
-
Assay Conditions:
-
Enzyme Activity: The activity of acetylcholinesterase can decrease with improper storage or handling (e.g., repeated freeze-thaw cycles).[5]
-
Recommendation: Aliquot the enzyme stock and store it at the recommended temperature (-20°C or -80°C). Test the activity of a new batch of enzyme before use.[5]
-
-
Substrate Concentration: The concentration of the substrate, such as acetylthiocholine (B1193921) (ATCh), should be appropriate for the assay. Using a substrate concentration around the Km value is often recommended for inhibition assays.[6]
-
pH and Temperature: Enzyme activity is highly sensitive to pH and temperature.[7][8][9] Most AChE assays are performed at a pH between 7.4 and 8.0.[10][11]
-
Recommendation: Ensure consistent pH and temperature across all experiments. Prepare fresh buffer for each assay and verify the pH.[5] Use a temperature-controlled plate reader or incubator.
-
-
-
Procedural Variability:
-
Pipetting Accuracy: Small errors in pipetting volumes, especially of the inhibitor, can lead to significant variations in the final concentration and, consequently, the IC50 value.[5]
-
Recommendation: Use calibrated pipettes and consider using automated liquid handlers for improved precision.[5]
-
-
Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time are consistent across all wells and experiments.[5]
-
Issue 2: High Background Signal in the Acetylcholinesterase (AChE) Assay
Q: Our negative control wells (without enzyme) in the Ellman's assay are showing a high absorbance at 412 nm. What is causing this, and how can we reduce it?
A: A high background signal in an Ellman's assay, which uses DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to detect the product of the AChE reaction, can be due to several factors.[10][12]
Troubleshooting Steps:
-
Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine (ATCh), can undergo spontaneous, non-enzymatic hydrolysis, which is more pronounced at higher pH values.[10]
-
Reaction of DTNB with Other Thiols: DTNB reacts with any free thiol groups in the sample, not just the thiocholine (B1204863) produced by the AChE reaction.[10]
-
Recommendation: If your sample contains other thiol-containing compounds (e.g., dithiothreitol (B142953) (DTT) from protein purification), they may need to be removed prior to the assay. Run a control with the enzyme and DTNB but without the substrate to check for reactive thiols in your enzyme preparation.[10]
-
-
DTNB Instability: The DTNB reagent can hydrolyze at a pH above 8.0, leading to the formation of the yellow TNB anion, which increases background absorbance.[12]
-
Recommendation: Prepare fresh DTNB solution and protect it from light.[11] Ensure the pH of the final reaction mixture does not exceed 8.0.
-
Issue 3: Test Compound Appears to Activate the Enzyme
Q: At low concentrations of this compound, we sometimes see an increase in signal, suggesting over 100% viability or activity compared to the control. Is this a real effect?
A: This phenomenon is occasionally observed in in vitro assays and is often an artifact rather than true enzyme activation.
Troubleshooting Steps:
-
Cell-Based Assays: In cytotoxicity or cell viability assays (like the MTT assay), this can occur if the control cells become over-confluent and their metabolic activity starts to decrease. At low, non-toxic concentrations, the compound may prevent this overgrowth, leading to a healthier cell population with higher metabolic activity compared to the overgrown control.[13]
-
Recommendation: Optimize cell seeding density and the duration of the assay to ensure that the control cells are in the exponential growth phase at the time of measurement.[1]
-
-
Assay Interference: The compound itself might interfere with the detection method. For example, it could have its own color that absorbs at the same wavelength as the assay product or it could reduce the detection reagent (in the case of viability assays like MTT).
-
Recommendation: Run a control with the compound in the assay medium without cells or enzyme to check for direct interference with the assay reagents or absorbance reading.
-
Quantitative Data Summary
The inhibitory potency of this compound can vary depending on the specific in vitro assay conditions and the source of the acetylcholinesterase enzyme. The following tables summarize some reported IC50 values for this compound.
Table 1: IC50 Values of this compound against Acetylcholinesterase (AChE)
| Enzyme Source | IC50 Value (µg/mL) | IC50 Value (nM) | Reference |
| Not Specified | 1.30 | ~3120 | [14] |
| Not Specified | Not Specified | 22.3 | [15] |
| Electric Eel | Not Specified | 21 ± 1 | [16] |
| Not Specified | 25.17 | ~60400 | [17] |
Table 2: IC50 Values of this compound against Butyrylcholinesterase (BChE) and BACE-1
| Target Enzyme | IC50 Value (µg/mL) | Reference |
| Butyrylcholinesterase (BChE) | 1.05 | [14] |
| BACE-1 | 0.55 | [14] |
Experimental Protocols
Protocol: In Vitro Acetylcholinesterase Inhibition Assay using Ellman's Method
This protocol is a generalized method for determining the AChE inhibitory activity of this compound in a 96-well plate format.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
This compound hydrochloride
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Acetylthiocholine iodide (ATCI)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes. A common starting concentration is 0.1-0.25 U/mL in the final reaction volume.[11]
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.[11]
-
ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water. This solution should be prepared fresh for each experiment.[11]
-
This compound Solutions: Prepare a high-concentration stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells is low (<1%) to avoid affecting enzyme activity.[11]
-
-
Assay Procedure (96-well plate):
-
Set up the plate to include wells for a blank (no enzyme), a negative control (enzyme, no inhibitor), a positive control (e.g., a known AChE inhibitor), and the various concentrations of this compound.
-
To each well, add:
-
120 µL of Assay Buffer
-
20 µL of DTNB solution
-
20 µL of the appropriate this compound dilution or vehicle (for the negative control).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of AChE solution to all wells except the blank. Add 20 µL of assay buffer to the blank wells.
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.[5]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other wells to correct for spontaneous substrate hydrolysis.
-
Determine the percentage of inhibition for each this compound concentration relative to the negative control (100% activity).
-
% Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100
-
-
Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[5]
-
Visualizations
Cholinergic Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits acetylcholinesterase (AChE) in the synaptic cleft.
Experimental Workflow for AChE Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing Therapeutic Efficacy of this compound, an Alzheimer’s Disease Drug, by Diplazium esculentum (Retz.) Sw. and Its Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Strategies to improve the blood-brain barrier penetration of donepezil
Technical Support Center: Enhancing Donepezil's Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the blood-brain barrier (BBB) penetration of This compound (B133215), a key therapeutic for Alzheimer's disease.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Nanoparticle-Based Strategies
Q1: What are the common nanoparticle strategies for improving this compound's BBB penetration?
A1: Nanoparticle-based systems are a primary strategy to enhance this compound delivery to the brain. These carriers protect th[1][2]e drug from degradation, control its release, and can be engineered to cross the BBB. Common types include:
-
Polymeric Nanoparticles: Systems like PLGA (poly(lactic-co-glycolic acid)) and its PEGylated forms (PLGA-b-PEG) are widely used to encapsulate this compound. They offer controlled rel[3]ease and can be targeted to the brain.
-
Lipid-Based Nanocar[3]riers: This category includes Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and liposomes. They are biocompatible an[4][5][6][7]d can improve brain bioavailability.
-
Nanoemulsions: Th[6][7]ese are colloidal dispersions of oil and water stabilized by surfactants. They can be formulated fo[2]r intranasal delivery, which offers a direct route to the brain, bypassing the BBB.
-
Extracellular Vesic[2][8][9][10][11]les (EVs): These natural nanoparticles are being explored for their ability to cross the BBB efficiently.
Q2: I'm experiencing l[1]ow encapsulation efficiency with my this compound-loaded nanoparticles. What are the potential causes and solutions?
A2: Low encapsulation efficiency (EE) is a common issue. Here are some troubleshooting steps:
-
Drug-Polymer/Lipid Interaction: The affinity between this compound and the carrier matrix is crucial. This compound hydrochloride is hydrophilic, which can be challenging to encapsulate in hydrophobic matrices.
-
Formulation Method:[1] The preparation technique significantly impacts EE.
-
Surfactant Concentr[13]ation: Insufficient surfactant can lead to poor drug encapsulation and particle aggregation.
-
Drug-to-Lipid/Polym[15]er Ratio: An excessively high drug concentration relative to the carrier material can exceed the loading capacity.
-
Solution: Exp[15]eriment with different drug-to-carrier ratios to find the optimal loading capacity for your system.
-
Q3: How do I choose an[14] appropriate in vitro BBB model to test my novel this compound formulation?
A3: Selecting the right in vitro model is critical for predicting in vivo success. No single model perfectly replicates the in vivo environment, so the choice depends on the specific research question.
-
**Monolayer Models:[16][17] These use a single layer of brain endothelial cells (like hCMEC/D3 or bEnd.3 cell lines) grown on a Transwell insert. They are suitable for hig[16][18]h-throughput screening of large numbers of compounds to rank them by permeability.
-
**Co-culture Models:[17][18] To better mimic the BBB, endothelial cells can be co-cultured with other cells of the neurovascular unit, such as astrocytes and pericytes. These models typically sh[17][19]ow enhanced barrier properties, including higher transendothelial electrical resistance (TEER).
-
Dynamic Models with[18] Shear Stress: The BBB in vivo is exposed to blood flow, which induces shear stress. Incorporating shear stress in in vitro models, for instance, by using an orbital shaker, can significantly improve cell layer integrity and provide more physiologically relevant permeability data.
Data Presenta[20]tion: Comparison of Nanoparticle Formulations
The table below summarizes quantitative data from various studies on this compound-loaded nanoparticles.
| Formulation Type | Core Materials | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Finding |
| NLCs (Intranasal) | Glyceryl Monostearate, Argan Oil | 137.3 ± 0.8 | -10.4 | 84.1 ± 1.3 | Brain concentration was ~9 times higher via intranasal NLCs vs. intravenous administration. |
| SLNs (ApoE-Targeted[13]) | Tripalmitin, ApoE ligand | ~160-180 | -18 to -22 | ~90-93 | ApoE targeting increased permeability across an in vitro BBB model. |
| PLGA-PEG NPs | PL[20]GA, PEG | ~140-160 | -30 to -35 | 48.2 ± 0.9 | Showed sustained drug release over 24 hours. |
| Extracellular Vesic[1]les (EVs) | Human plasma-derived | ~130-150 | -10 to -15 | 57.6 ± 1.5 | Demonstrated superior efficacy and brain targeting compared to polymeric nanoparticles. |
| Nanoemulsion (Intra[1]nasal) | Not specified | 128.5 ± 1.0 | Not specified | 94.3 ± 0.1 | Addition of a bioadhesive polymer (Pluronic F-127) significantly improved drug permeation. |
Experimenta[2]l Protocols
Protocol 1: Preparation of this compound-Loaded PLGA-b-PEG Nanoparticles
This protocol is a summary of the water-in-oil-in-water (W/O/W) double emulsion method.
-
Primary Emulsion ([3]W/O):
-
Dissolve this compound hydrochloride in an aqueous solution.
-
Dissolve the PLGA-b-PEG-COOH polymer in an organic solvent (e.g., dichloromethane).
-
Add the aqueous this compound solution to the polymer solution.
-
Homogenize the mixture at high speed (e.g., 1,500 rpm for 1 minute) to create the primary w/o emulsion.
-
-
Secondary Emulsion (W/O/W):
-
Prepare a secondary aqueous phase containing a surfactant, such as 2% Pluronic F68.
-
Add the primary emulsion dropwise into the secondary aqueous phase while homogenizing at a higher speed (e.g., 15,000 rpm for 1 minute).
-
-
Solvent Evaporation:
-
Add the resulting w/o/w emulsion dropwise into a larger volume of a dilute surfactant solution (e.g., 0.5% Pluronic F68).
-
Stir the mixture on a magnetic stirrer overnight at a low temperature (e.g., 4°C) to allow the organic solvent to evaporate completely, leading to nanoparticle formation.
-
-
Washing and Collection:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 20,000 x g for 20 minutes).
-
Discard the supernatant and wash the nanoparticle pellet multiple times (e.g., 3 times) with distilled water to remove residual surfactant and unencapsulated drug.
-
Protocol 2: Quantification of this compound in Brain Tissue
This is a general protocol for extracting and quantifying this compound from brain tissue samples using HPLC.
-
-
Perfuse the animal with cold PBS (pH 7.4) to remove residual blood from the brain.
-
Collect the brain[21] tissue and homogenize it in an appropriate buffer.
-
-
Protein Precipitation and Extraction:
-
Take a known volume (e.g., 25 µL) of the brain homogenate.
-
Add a methanolic solution containing a known concentration of an internal standard (e.g., rivastigmine).
-
Add a volume of t[22]he mobile phase to the mixture and vortex for 10 seconds. The methanol (B129727) will cause proteins to precipitate.
-
Centrifuge the sa[21]mple at high speed (e.g., 10,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
-
HPLC Analysis: [21] * Carefully collect the supernatant.
-
Inject the supernatant into the HPLC system for analysis.
-
Typical HPLC Conditions:
-
Column: C18 analytical column (e.g., Waters Spherisorb S5 W).
-
Mobile Phas[22]e: A mixture of acetonitrile (B52724) and a buffer like sodium dihydrogen phosphate (B84403) (e.g., 17:83 v/v), with pH adjusted to ~3.1.
-
**Detection:[22] UV detector set at an appropriate wavelength for this compound (e.g., 210 nm).
-
-
Quantify the done[22]pezil concentration by comparing the peak area ratio of this compound to the internal standard against a standard calibration curve.
-
Visualizations
Caption: Experimental workflow for developing and testing enhanced BBB-penetrating this compound formulations.
Caption: Key strategies investigated to overcome the blood-brain barrier for this compound delivery.
References
- 1. This compound-Loaded Nanocarriers for the Treatment of Alzheimer’s Disease: Superior Efficacy of Extracellular Vesicles Over Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve Nose-to-Brain Delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-loaded PLGA-b-PEG Nanoparticles Enhance the Learning and Memory Function of Beta-Amyloid Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ApoE-Targeting Increases the Transfer of Solid Lipid Nanoparticles with this compound Cargo across a Culture Model of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Development of Nanostructured Lipid Carriers for this compound Hydrochloride Effective Nose to Brain Delivery – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Formulation Strategies to Improve Nose-to-Brain Delivery of this compound | MDPI [mdpi.com]
- 9. Formulation Strategies to Improve Nose-to-Brain Delivery of this compound [diposit.ub.edu]
- 10. Formulation Strategies to Improve Nose-to-Brain Delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Formulation Strategies to Improve Nose-to-Brain Delivery of this compound | Semantic Scholar [semanticscholar.org]
- 12. Development of this compound hydrochloride-loaded PLGA-based nanoparticles for Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanostructured Lipid Carriers of this compound Hydrochloride for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. medical.researchfloor.org [medical.researchfloor.org]
- 19. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. sid.ir [sid.ir]
Managing and reporting adverse events in donepezil clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on managing and reporting adverse events in donepezil (B133215) clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events (AEs) associated with this compound in clinical trials?
A1: The most frequently reported AEs in this compound clinical trials are typically cholinergic in nature and often relate to the gastrointestinal system. These commonly include nausea, diarrhea, vomiting, insomnia, muscle cramps, fatigue, and anorexia.[1][2][3][4] These events are often mild to moderate in severity and may resolve as the patient's body adapts to the medication.[4] The frequency of these AEs can sometimes be managed by adjusting the rate of dose titration.[3]
Q2: What are the serious adverse events (SAEs) to monitor for in this compound clinical trials?
A2: While less common, it is crucial to monitor for serious adverse events. Due to its mechanism of action, this compound can have vagotonic effects on the heart, potentially leading to bradycardia (slow heart rate) or heart block, which can cause fainting (syncope).[1][2] Other cardiovascular SAEs to be aware of include hypertension, edema, and electrocardiogram (EKG) abnormalities.[1] In rare instances, neuroleptic malignant syndrome and rhabdomyolysis (a serious muscle condition) have been reported.[1]
Q3: How should we manage gastrointestinal side effects like nausea and vomiting?
A3: To manage gastrointestinal AEs, a slow dose titration is often recommended.[5] For instance, starting with a lower dose (e.g., 5 mg/day) and maintaining it for 4 to 6 weeks before escalating to a higher dose (e.g., 10 mg/day) can reduce the incidence of these side effects.[5][6] Administering this compound in the evening, just before bedtime, is the standard recommendation and can be done with or without food.[6] If gastrointestinal issues persist or are severe, a temporary dose reduction or discontinuation of the drug may be necessary, as per the clinical trial protocol.
Q4: Are there specific recommendations for managing sleep disturbances like insomnia or nightmares?
A4: Yes, sleep-related AEs such as insomnia and nightmares have been reported.[1][5] If a patient experiences nightmares, administering the this compound dose in the morning may help alleviate this side effect.[1] For insomnia, it's important to assess other potential contributing factors in the patient's routine. If the insomnia is persistent and believed to be drug-related, a discussion with the principal investigator about potential interventions is warranted.
Q5: What is the standard procedure for reporting a Serious Adverse Event (SAE)?
A5: Any SAE must be reported immediately to the study sponsor. This initial notification should typically occur within 24 hours of the site becoming aware of the event.[2] Following the initial report, a detailed written report is required. For fatal or life-threatening unexpected adverse drug reactions, this detailed report should be sent to regulatory authorities (like the FDA) as soon as possible, but no later than 7 calendar days after the sponsor first receives the information.[7] For all other serious, unexpected adverse drug reactions, the report should be filed as soon as possible, but no later than 15 calendar days.[7] Standardized forms, such as the CIOMS I form, are often used for this purpose.[8][9]
Troubleshooting Guides
Issue: A trial participant reports dizziness and a slow heart rate.
Assessment:
-
Immediate Action: Assess the participant's vital signs, including heart rate and blood pressure. Perform an electrocardiogram (ECG) as soon as possible.
-
Symptom Evaluation: Question the participant about the onset, duration, and frequency of dizziness. Ask about any accompanying symptoms such as fainting, lightheadedness, or chest pain.
-
Review Concomitant Medications: Check if the participant is taking any other medications that could affect heart rate, such as beta-blockers.[1]
-
Causality Assessment: The Principal Investigator must assess the likelihood that the event is related to this compound.
Reporting:
-
If the event is deemed serious (e.g., severe bradycardia, syncope), it must be reported to the sponsor as an SAE within 24 hours.
Management:
-
Depending on the severity, the study drug may need to be temporarily or permanently discontinued.
-
Refer the participant for a cardiology consultation if clinically indicated.
Issue: A participant is experiencing persistent nausea and has lost weight.
Assessment:
-
Severity of Nausea: Use a validated scale, such as a 7-point or 10-point verbal rating scale, to quantify the severity of the nausea.[10] Assess the frequency and duration of nausea episodes.[11]
-
Weight Monitoring: Compare the participant's current weight to their baseline weight to quantify the weight loss. A weight decrease of ≥ 7% from baseline is often considered clinically significant.[12]
-
Dietary and Fluid Intake: Assess the participant's recent food and fluid intake to rule out other causes and to assess for dehydration.
Reporting:
-
Document the nausea and weight loss in the participant's case report form (CRF).
-
If the weight loss is significant and accompanied by severe nausea, it may meet the criteria for a serious adverse event and should be reported accordingly.
Management:
-
Consider a temporary dose reduction to see if the nausea subsides.
-
Ensure the participant is maintaining adequate hydration and nutrition.
-
Administering the dose with food may sometimes help, although this compound can be taken with or without food.[6]
Quantitative Data on Adverse Events
The following tables summarize the incidence of common adverse events in this compound clinical trials.
Table 1: Incidence of Common Adverse Events in a 24-Week Study of this compound in Patients with Mild to Moderate Alzheimer's Disease [13]
| Adverse Event | Placebo (n=162) | This compound 5 mg/day (n=154) | This compound 10 mg/day (n=157) |
| Nausea | 5.6% | 5.8% | 12.1% |
| Diarrhea | 4.9% | 6.5% | 10.2% |
| Vomiting | 2.5% | 3.2% | 6.4% |
| Insomnia | 3.7% | 4.5% | 5.1% |
| Dizziness | 4.3% | 5.8% | 8.3% |
| Muscle Cramps | 1.9% | 3.2% | 3.2% |
| Fatigue | 2.5% | 3.2% | 3.8% |
| Anorexia | 1.9% | 2.6% | 3.2% |
Table 2: Incidence of Treatment-Emergent Adverse Events in a Study Comparing this compound 23 mg/day with 10 mg/day in Moderate to Severe Alzheimer's Disease [12]
| Adverse Event | This compound 10 mg/day (n=471) | This compound 23 mg/day (n=963) |
| Nausea | 3.4% | 11.8% |
| Vomiting | 2.5% | 9.2% |
| Diarrhea | 5.3% | 8.3% |
| Anorexia | 2.1% | 5.3% |
| Dizziness | 0.8% | 2.0% |
| Weight Loss | 2.5% | 4.7% |
Experimental Protocols
Protocol: Cardiovascular Monitoring
Objective: To monitor for potential cardiovascular adverse events, particularly bradycardia and syncope, in participants receiving this compound.
Methodology:
-
Baseline Assessment:
-
Obtain a thorough medical history, with a focus on pre-existing cardiac conditions.
-
Record a baseline 12-lead ECG.
-
Measure and record baseline heart rate and blood pressure.
-
-
Ongoing Monitoring:
-
Check the participant's pulse at each study visit.[5]
-
During the dose titration phase, it is recommended to check the pulse monthly.[5]
-
Once a stable dose is achieved, pulse checks can be performed every 6 months.[5]
-
If a participant's heart rate is below 50 beats per minute (bpm), even if asymptomatic, further investigation is warranted before continuing treatment.[5]
-
More frequent monitoring is advised for participants with a heart rate between 50-60 bpm.[5]
-
-
Symptom-Triggered Assessment:
-
If a participant reports symptoms of dizziness, lightheadedness, or syncope, an immediate ECG and vital signs check should be performed.
-
The study drug should be stopped, and the participant referred for further medical evaluation if a cardiovascular cause is suspected.[14]
-
Protocol: Assessment of Nausea Severity
Objective: To systematically assess and quantify the severity of nausea reported by trial participants.
Methodology:
-
Instrument: Utilize a validated self-report tool such as the Motion Sickness Severity Scale (MSSS) or a simple verbal rating scale.[10]
-
Assessment Questions: The assessment should capture the following dimensions of nausea:
-
Frequency: "How many days in the past week have you experienced nausea?"
-
Duration: "On the days you feel nauseous, how long does it typically last?"
-
Intensity: "On a scale of 0 to 10, where 0 is no nausea and 10 is the worst imaginable nausea, how would you rate your nausea at its worst?"
-
-
Timing: Administer the assessment at each study visit to track changes over time.
-
Documentation: Record the participant's responses accurately in the source documents and the Case Report Form (CRF).
Visualizations
Caption: Mechanism of action of this compound in the cholinergic synapse.
Caption: Workflow for reporting adverse events in a clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Efficacy of 5 and 10 mg this compound in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 3. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular monitoring with acetylcholinesterase inhibitors: a clinical protocol | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]
- 6. drugs.com [drugs.com]
- 7. Pattern and implications of neurological examination findings in autosomal dominant Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crash19.lshtm.ac.uk [crash19.lshtm.ac.uk]
- 9. Cardiovascular and Cerebrovascular Events in the Randomized, Controlled Alzheimer's Disease Anti-Inflammatory Prevention Trial (ADAPT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of the motion sickness severity scale: Secondary analysis of a randomized, double-blind, placebo-controlled study of a treatment for motion sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Nausea Severity Scale for Assessment of Nausea in Children with Abdominal Pain-Related Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ct-toolkit.ac.uk [ct-toolkit.ac.uk]
- 13. A 24-week, double-blind, placebo-controlled trial of this compound in patients with Alzheimer's disease. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cambridge.org [cambridge.org]
Improving the solubility and bioavailability of donepezil formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and bioavailability of donepezil (B133215) formulations. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
This compound hydrochloride, while being the most prescribed drug for Alzheimer's disease, presents several challenges in its oral dosage form. These include a bitter taste and a numbing sensation, which can lead to poor patient compliance.[1] Furthermore, although its oral bioavailability is high, extensive first-pass metabolism can lead to low brain bioavailability, requiring higher doses that may cause adverse effects like bradycardia, diarrhea, and vomiting.[1][2][3] The need to bypass the blood-brain barrier (BBB) for effective targeting is another significant hurdle.[4][5]
Q2: What are the primary strategies for improving the solubility and bioavailability of this compound?
The main strategies focus on overcoming the limitations of conventional oral delivery. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or lipids (Solid Lipid Nanoparticles - SLNs), can enhance its ability to cross the blood-brain barrier and provide controlled release.[6][7][8]
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can mask the bitter taste of this compound and improve its aqueous solubility.[9][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate and, consequently, its absorption.[11][12][13]
-
Alternative Delivery Routes: Exploring routes like nasal-to-brain delivery can bypass the first-pass metabolism and directly target the central nervous system, thereby improving brain bioavailability.[4][5][14]
Q3: How does cyclodextrin complexation improve this compound's properties?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble drug molecules, like this compound, within their cavity to form inclusion complexes. This complexation effectively masks the bitter taste of the drug and increases its aqueous solubility.[9][10] Studies have shown that the formation of a this compound/HP-β-CD complex is an effective method for taste-masking in orodispersible films.[9][10] The complex can dissociate in the acidic environment of the stomach, facilitating drug absorption.[9][10]
Q4: What are the advantages of using nanoformulations for this compound delivery?
Nanoformulations, such as PLGA-based nanoparticles and solid lipid nanoparticles (SLNs), offer several advantages for this compound delivery:
-
Enhanced Brain Targeting: Nanoparticles can be engineered to cross the blood-brain barrier, increasing the concentration of this compound in the brain.[2][6][7]
-
Controlled Release: Nanoformulations can provide a sustained release of this compound, which may help in maintaining a stable therapeutic concentration and reducing dosing frequency.[6][7]
-
Improved Bioavailability: By protecting the drug from premature degradation and facilitating its transport across biological membranes, nanoparticles can significantly increase the bioavailability of this compound in the brain.[4][6] For instance, one study showed that this compound-loaded PLGA-b-PEG nanoparticles had a longer duration of action and better bioavailability.[6]
-
Reduced Side Effects: By targeting the drug to the brain, systemic exposure and associated side effects can be minimized.[2][5]
Troubleshooting Guides
Problem 1: Low encapsulation efficiency of this compound in PLGA nanoparticles.
-
Q: My this compound-loaded PLGA nanoparticles show low encapsulation efficiency. What are the possible causes and solutions?
-
A: Low encapsulation efficiency can be due to several factors. Here's a troubleshooting guide:
-
Preparation Method: The double emulsion solvent evaporation technique is generally preferred for hydrophilic drugs like this compound hydrochloride.[8] Ensure this method is being used correctly.
-
Surfactant Concentration: The concentration of surfactants like polyvinyl alcohol (PVA) is crucial. Increasing the PVA concentration can form a more stable emulsion and a protective barrier around the nanoparticles, leading to better drug entrapment.[8]
-
Sonication Time: Optimizing the sonication time during the emulsification step can lead to smaller, more uniform nanoparticles with higher encapsulation efficiency.[8]
-
Drug-Polymer Interaction: Ensure there are no adverse interactions between this compound and PLGA. Characterization studies like FTIR can help confirm this.
-
pH of the Aqueous Phase: The solubility of this compound is pH-dependent. Adjusting the pH of the aqueous phases during nanoparticle preparation might improve its partitioning into the organic phase and subsequent encapsulation.
-
-
Problem 2: Instability of this compound solid lipid nanoparticles (SLNs) during storage.
-
Q: The particle size of my this compound SLNs increases significantly upon storage. How can I improve their stability?
-
A: Particle size increase is often due to aggregation. Consider the following:
-
Zeta Potential: A sufficiently high absolute zeta potential (e.g., more negative than -20 mV) is crucial for electrostatic stabilization.[15] If the zeta potential is low, consider using a different surfactant or a combination of surfactants to increase surface charge.
-
Surfactant Combination: Using a combination of hydrophilic and lipophilic surfactants can improve the stability of SLNs.[16]
-
Cryoprotectants for Lyophilization: If you are lyophilizing the SLNs for long-term storage, the addition of a cryoprotectant like trehalose (B1683222) is essential to prevent aggregation during freezing and drying.[8]
-
Storage Temperature: Store the SLN dispersion at a suitable temperature, typically refrigerated, to minimize lipid crystallization changes and particle aggregation.
-
-
Problem 3: Inconsistent drug release from this compound-cyclodextrin complexes.
-
Q: The in vitro release of this compound from my cyclodextrin complex formulation is variable. What could be the cause?
-
A: Inconsistent release can stem from the complexation process itself.
-
Complexation Efficiency: Ensure that the complexation process is complete and reproducible. Techniques like kneading, co-evaporation, or freeze-drying should be optimized. Characterization using DSC, XRD, and FTIR can confirm the formation of the inclusion complex and the absence of uncomplexed crystalline drug.[9][10] The disappearance of the drug's melting peak in DSC is a good indicator of successful complexation.[9]
-
Stoichiometry: The molar ratio of this compound to cyclodextrin is critical. A 1:1 stoichiometric ratio is often suggested for this compound and HP-β-CD.[9] Ensure your formulation uses an optimized ratio.
-
Dissolution Medium: The pH of the dissolution medium can affect the stability of the complex and thus the drug release. For instance, the this compound/HP-β-CD complex is less stable in an acidic environment, which can lead to faster drug release.[9][10] Ensure your dissolution medium and pH are consistent across experiments.
-
-
Quantitative Data Summary
Table 1: Improvement of this compound Solubility with Cyclodextrins
| Formulation | Cyclodextrin Type | Solubility Enhancement | Reference |
| This compound Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Linear increase in solubility with increasing HP-β-CD concentration (AL type phase solubility diagram) | [9] |
| This compound Complex | Methyl-β-cyclodextrin (Me-β-CD) | Me-β-CD noted to improve drug solubility for nasal delivery systems. | [17] |
Table 2: Characteristics of this compound Nanoformulations
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Entrapment Efficiency (%) | Key Finding | Reference |
| PLGA-based Nanoparticles | PLGA | 136.37 ± 0.93 | 69.22 ± 4.84 | Optimized formulation showed sustained release and potent anti-cholinesterase activity. | [8] |
| PLGA-b-PEG Nanoparticles | PLGA-b-PEG | - | - | More effective than free this compound in inhibiting acetylcholinesterase activity in a rat model. | [6] |
| Solid Lipid Nanoparticles (SLNs) | Tripalmitin | 87.2 ± 0.11 | 93.84 ± 0.01 | Optimized SLNs showed controlled release and were non-toxic to cells. | [18] |
| Solid Lipid Nanoparticles (SLNs) | Various Lipids | 102.5 - 179.3 | 86.65 - 89.64 | Stable formulations with controlled release were developed. | [15] |
| Nanostructured Lipid Carriers (NLCs) | - | 192.5 ± 7.3 | 89.85 ± 2.17 | Showed a 2.02-fold higher bioavailability after intranasal administration compared to solution. | [4] |
Table 3: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Administration Route | Cmax (ng/mL) | AUC0-∞ (ng·hr/mL) | Relative Bioavailability | Reference |
| Test Tablet (5mg) | Oral | 20.42 ± 4.5 | 1375.01 ± 369.01 | Bioequivalent to reference | [19] |
| Reference Tablet (5mg) | Oral | 18.93 ± 3.82 | 1277.47 ± 328.51 | - | [19] |
| This compound-loaded NLCs | Intranasal | - | - | 2.02-fold higher than solution | [4] |
| This compound-loaded SLNs | Intravenous (rats) | - | Brain AUC increased 2.61-fold vs. solution | Higher brain bioavailability | [4] |
| This compound TDS (10 mg/d) | Transdermal | - | - | Bioequivalent to oral tablet | [20] |
Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation
This method is suitable for encapsulating the hydrophilic salt form of this compound (this compound HCl).[8]
-
Step 1: Preparation of the Primary Emulsion (w/o).
-
Dissolve a specific amount of this compound HCl in a small volume of deionized water (this is the internal aqueous phase, W1).
-
Dissolve PLGA polymer in a suitable organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (this is the oil phase, O).
-
Add the internal aqueous phase (W1) to the oil phase (O).
-
Emulsify this mixture using a high-speed homogenizer or a probe sonicator to form a stable water-in-oil (w/o) primary emulsion.
-
-
Step 2: Preparation of the Double Emulsion (w/o/w).
-
Prepare an external aqueous phase (W2) containing a surfactant, such as polyvinyl alcohol (PVA), dissolved in deionized water.
-
Add the primary emulsion (w/o) to the external aqueous phase (W2) under constant stirring.
-
Homogenize or sonicate this mixture to form the double emulsion (w/o/w).
-
-
Step 3: Solvent Evaporation.
-
Continuously stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the PLGA polymer and the formation of solid nanoparticles.
-
-
Step 4: Nanoparticle Recovery and Washing.
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 20,000 x g) to pellet the nanoparticles.
-
Discard the supernatant.
-
Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove excess surfactant and unencapsulated drug.
-
-
Step 5: Lyophilization (Optional).
-
For long-term storage, resuspend the final washed nanoparticle pellet in a solution containing a cryoprotectant (e.g., trehalose).
-
Freeze the suspension and then lyophilize it to obtain a dry nanoparticle powder.
-
2. Preparation of this compound/HP-β-CD Inclusion Complexes by Kneading Method
-
Step 1: Material Preparation.
-
Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.[9]
-
-
Step 2: Kneading.
-
Place the physical mixture of this compound and HP-β-CD in a mortar.
-
Add a small amount of a water-alcohol solution to create a paste-like consistency.
-
Knead the mixture thoroughly for a specified period (e.g., 60 minutes).
-
-
Step 3: Drying.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Step 4: Pulverization and Sieving.
-
Pulverize the dried mass using a mortar and pestle.
-
Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
-
Step 5: Characterization.
Visualizations
Caption: Workflow for this compound-PLGA Nanoparticle Preparation.
Caption: Mechanism of this compound-Cyclodextrin Complexation.
Caption: Troubleshooting Low Encapsulation Efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Optimized method development and validation for determining this compound in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-loaded PLGA-b-PEG Nanoparticles Enhance the Learning and Memory Function of Beta-Amyloid Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Loaded Nanocarriers for the Treatment of Alzheimer’s Disease: Superior Efficacy of Extracellular Vesicles Over Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of this compound hydrochloride-loaded PLGA-based nanoparticles for Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A this compound/cyclodextrin complexation orodispersible film: Effect of cyclodextrin on taste-masking based on dynamic process and in vivo drug absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. jddtonline.info [jddtonline.info]
- 14. mdpi.com [mdpi.com]
- 15. rjptonline.org [rjptonline.org]
- 16. revistas.usp.br [revistas.usp.br]
- 17. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 18. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 19. Bioequivalence Study of this compound Hydrochloride Tablets in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of Steady-State Pharmacokinetics of this compound Transdermal Delivery System with Oral this compound - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Variability in Animal Model Responses to Donepezil: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the inherent variability in animal model responses to donepezil (B133215). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the design and interpretation of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, reversible, and non-competitive inhibitor of the enzyme acetylcholinesterase (AChE).[1] By inhibiting AChE, this compound increases the concentration of the neurotransmitter acetylcholine (B1216132) (ACh) in the brain.[1] This enhancement of cholinergic neurotransmission is believed to be the primary mechanism by which this compound improves cognitive function in conditions like Alzheimer's disease, where there is a deficit in cholinergic neurons.[1]
Q2: Why do I observe significant variability in the cognitive effects of this compound between my experimental animals?
Variability in response to this compound is a common challenge and can be attributed to several factors:
-
Species and Strain Differences: Different animal species (e.g., rats vs. mice) and even different strains of the same species can exhibit significant variations in their metabolism and clearance of this compound.
-
Genetic Factors: The metabolism of this compound is primarily carried out by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Genetic polymorphisms in these enzymes can lead to differences in drug metabolism and, consequently, in drug efficacy and side effects.
-
Age of the Animals: The age of the animal model can influence the pharmacokinetics and pharmacodynamics of this compound.
-
Animal Model of Disease: The specific Alzheimer's disease model being used (e.g., APP/PS1, Tg2576, 5XFAD) will impact the observed effects of this compound, as the underlying pathology and its progression can differ between models.[2][3][4]
-
Experimental Conditions: Factors such as housing conditions, diet, stress levels, and the time of day for testing can all contribute to variability in behavioral outcomes.[5]
Q3: What are the typical effective dose ranges for this compound in rodent models?
The effective dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific cognitive or pathological endpoint being measured. The following table provides a summary of effective doses reported in various mouse models of Alzheimer's disease.
| Animal Model | This compound Dose (mg/kg/day) | Route of Administration | Observed Effects |
| APP/PS1 | Not specified in abstract | Chronic treatment | Improved cognitive function in novel object recognition and Morris water maze tests; inhibited microglial activation and reduced proinflammatory cytokines.[2][6] |
| Tg2576 | 4 | In drinking water (chronic) | Reduced soluble Aβ1-40 and Aβ1-42, decreased Aβ plaque number and burden, and increased synaptic density.[3][7] |
| Scopolamine-induced amnesia (mice) | 3-10 | Oral | Ameliorated memory impairment in the Y-maze test. |
| 5XFAD | 1 | Oral (4 weeks) | Investigated for cognitive and behavioral status.[4] |
Q4: Are there neuroprotective effects of this compound beyond its primary function as an acetylcholinesterase inhibitor?
Yes, several studies suggest that this compound possesses neuroprotective properties that are independent of its effects on acetylcholine levels.[8][9][10] These include:
-
Anti-inflammatory effects: this compound can inhibit microglial activation and reduce the release of pro-inflammatory cytokines like TNF-α and IL-1β.[2][6]
-
Modulation of Amyloid-β (Aβ) pathology: Chronic treatment with this compound has been shown to reduce Aβ plaque deposition and soluble Aβ levels in some animal models.[3][7]
-
Interaction with Sigma-1 (σ1) receptors: this compound's interaction with σ1 receptors may contribute to its neuroprotective effects against Aβ-induced toxicity.[11]
-
Activation of pro-survival signaling pathways: this compound can activate the PI3K-Akt signaling pathway, which is involved in cell survival and neuroprotection.[1]
Troubleshooting Guide
Problem 1: High variability in behavioral data within the same experimental group.
-
Possible Cause: Inconsistent experimental procedures.
-
Troubleshooting Steps:
-
Standardize Handling and Acclimation: Ensure all animals are handled by the same personnel and for the same duration. Allow for a sufficient acclimation period to the testing room and apparatus.[5]
-
Control Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the testing environment. Conduct behavioral testing at the same time of day for all animals.[5]
-
Hormonal Status: For female rodents, be aware of the estrous cycle, as it can significantly impact behavior. Consider using ovariectomized females with controlled hormone replacement to reduce this variability.[5]
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical power.
-
Problem 2: Lack of expected cognitive improvement after this compound administration.
-
Possible Cause: Suboptimal dosing or a U-shaped dose-response relationship.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal dose for your specific animal model and behavioral paradigm. Be aware that some studies have reported a U-shaped dose-response curve, where lower doses may be more effective than higher doses.
-
Verify Drug Administration: Ensure accurate and consistent drug administration. For oral gavage, use proper technique to minimize stress and ensure the full dose is delivered. Prepare fresh drug solutions daily.[5]
-
Assess Acetylcholinesterase Inhibition: If possible, measure AChE activity in brain tissue or blood to confirm that the administered dose is having the intended pharmacological effect.
-
Problem 3: Observation of peripheral cholinergic side effects (e.g., tremors, salivation).
-
Possible Cause: Dose is too high, leading to excessive cholinergic stimulation outside the central nervous system.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dose of this compound to a level that maintains cognitive efficacy while minimizing peripheral side effects.
-
Alternative Route of Administration: Consider a different route of administration, such as transdermal, which may provide more stable plasma concentrations and reduce peak-dose side effects.
-
Comparative Pharmacokinetics of this compound
Understanding the pharmacokinetic profile of this compound in different species is crucial for designing and interpreting preclinical studies. The following table summarizes key pharmacokinetic parameters.
| Species | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2) (h) | Absolute Bioavailability (%) | Reference |
| Rat (oral, 3 mg/kg) | 17.9 ± 2.4 | 1.2 ± 0.4 | - | 3.6 | [12] |
| Rat (oral, 10 mg/kg) | 44.1 ± 7.9 | 1.4 ± 0.5 | - | - | [12] |
| Rat (IV, 3 mg/kg) | 1147.3 ± 233.4 | - | - | - | [12] |
| Mini-pig | Varies from rat and human | - | - | - | |
| Human | Slower clearance than rats | ~3-4 | ~70 | ~100 |
Detailed Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Adapted from Ellman's method)
This protocol outlines a colorimetric method to determine AChE activity in brain homogenates.
-
Reagent Preparation:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)
-
This compound solutions of varying concentrations.
-
-
Tissue Preparation:
-
Homogenize brain tissue (e.g., hippocampus or cortex) in ice-cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
This compound solution or vehicle (for control)
-
DTNB solution
-
Brain homogenate (supernatant)
-
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.
-
Apparatus:
-
A circular tank (90-100 cm in diameter) filled with water made opaque with non-toxic white paint.
-
An escape platform submerged 1 cm below the water surface.
-
A video tracking system to record the animal's swim path.
-
-
Procedure:
-
Acquisition Phase (e.g., 5 days, 4 trials per day):
-
Gently place the animal into the water at one of four starting positions, facing the wall of the tank.
-
Allow the animal to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Vary the starting position for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the tank.
-
Place the animal in the tank and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency (time to find the platform) and swim distance across trials and days. A decrease in these parameters indicates learning.
-
Probe Trial: A significant preference for the target quadrant indicates spatial memory retention.
-
Visualizing this compound's Mechanisms and Experimental Workflow
This compound's Multifaceted Signaling Pathways
Caption: this compound's signaling pathways leading to neuroprotection and cognitive enhancement.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. brieflands.com [brieflands.com]
- 2. This compound improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond symptomatic effects: potential of this compound as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond symptomatic effects: potential of this compound as a neuroprotective agent and disease modifier in Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. The anti-amnesic and neuroprotective effects of this compound against amyloid β25-35 peptide-induced toxicity in mice involve an interaction with the σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of this compound, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents [biomolther.org]
Technical Support Center: Refining Behavioral Tests for Donepezil's Cognitive Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing behavioral tests to assess the cognitive effects of donepezil (B133215).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| No significant improvement in Morris Water Maze (MWM) performance with this compound treatment. | Inappropriate this compound Dosage or Administration Timing: The dose might be too low to elicit a cognitive-enhancing effect, or the timing of administration may not align with the peak plasma concentration during testing. | - Dose-Response Study: Conduct a pilot study with a range of this compound doses (e.g., 1, 3, 5 mg/kg) to determine the optimal effective dose for your specific animal model and cognitive task. - Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the time to maximum plasma concentration (Tmax) of this compound in your animal model. Administer the drug so that Tmax coincides with the behavioral testing period.[1][2] - Chronic Dosing: Consider a chronic dosing regimen, as some studies suggest that long-term administration may be more effective in producing cognitive improvements.[3][4] |
| Task Difficulty: The MWM task may be too easy (ceiling effect) or too difficult (floor effect) for the animals, masking the potential effects of this compound. | - Adjust Platform Size/Visibility: For a more challenging task, use a smaller platform or make it less visible. For an easier task, use a larger or more visible platform during initial training.[5][6] - Modify Training Protocol: Adjust the number of training trials per day or the duration of the training period.[7] | |
| Non-Cognitive Effects of this compound: this compound can have peripheral cholinergic side effects that may interfere with motor performance or motivation, impacting swimming ability in the MWM. | - Monitor for Side Effects: Observe animals for signs of cholinergic side effects such as tremors, salivation, or gastrointestinal distress.[8] - Control for Motor Performance: Include a visible platform trial or an open field test to assess swimming speed and general motor activity independently of cognitive performance.[7][9] | |
| High variability in Y-Maze spontaneous alternation results. | Inconsistent Handling and Environmental Factors: Stress from handling or variations in the testing environment can significantly impact exploratory behavior and memory. | - Habituation: Ensure all animals are properly habituated to the experimenter and the testing room to reduce anxiety.[10] - Consistent Testing Conditions: Maintain consistent lighting, noise levels, and olfactory cues in the testing room for all animals.[11] - Standardized Handling: Use a consistent and gentle handling technique for all animals. |
| Lack of Novelty: If the maze is not cleaned properly between trials, olfactory cues from previous animals can reduce the novelty of the arms and affect exploratory behavior. | - Thorough Cleaning: Clean the maze with 70% ethanol (B145695) or another appropriate cleaning solution and allow it to dry completely between each animal to remove any odor cues.[11][12] | |
| Animals show no preference for the novel object in the Novel Object Recognition (NOR) test after this compound treatment. | Object Characteristics: The objects used may not be sufficiently distinct or may elicit innate preferences or neophobia in the animals. | - Object Pre-screening: Before the experiment, test different object pairs to ensure they are equally explored by naive animals and do not induce a preference or aversion.[13][14] - Sufficiently Different Objects: Use objects that differ in shape, color, and texture to enhance novelty. |
| Inadequate Habituation or Training: Insufficient habituation to the testing arena or a short familiarization phase can lead to anxiety and reduced exploration. | - Proper Habituation: Allow animals to habituate to the empty testing arena for a sufficient period before the training phase.[15][16] - Optimal Familiarization Time: Ensure the familiarization phase is long enough for the animals to thoroughly explore the identical objects.[15] | |
| Memory Consolidation Interval: The time between the familiarization and the test phase may be too long or too short for the specific memory being assessed. | - Adjust Retention Interval: Test different retention intervals (e.g., 1 hour, 24 hours) to determine the optimal window for detecting the effects of this compound on recognition memory.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to cognitive enhancement?
A1: this compound is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[17] By inhibiting AChE, this compound increases the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[8] This enhancement of cholinergic neurotransmission is believed to be the primary mechanism for its cognitive-enhancing effects, as acetylcholine plays a crucial role in learning and memory processes.[8]
Q2: What are the most appropriate behavioral tests to assess the cognitive effects of this compound in rodents?
A2: The choice of behavioral test depends on the specific cognitive domain you are investigating.
-
Morris Water Maze (MWM): Considered the gold standard for assessing hippocampal-dependent spatial learning and memory.[5][6][18]
-
Y-Maze: A relatively simple test for assessing spatial working memory based on the innate tendency of rodents to explore novel environments.[12][19]
-
Novel Object Recognition (NOR) Test: A straightforward method to evaluate recognition memory, which is less stressful for the animals compared to the MWM.[20][21]
Q3: What are typical effective doses of this compound used in rodent studies?
A3: Effective doses of this compound can vary depending on the animal model, the cognitive task, and the administration route. However, studies have shown efficacy in the range of 1 mg/kg to 10 mg/kg for oral or intraperitoneal administration in mice and rats.[1][2] It is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How should I prepare and administer this compound for my experiments?
A4: this compound hydrochloride is typically dissolved in saline for intraperitoneal (i.p.) or oral (p.o.) administration. For chronic studies, it can also be administered through drinking water or formulated in the animal's chow. Ensure the solution is fresh and properly stored. The timing of administration should be consistent across all animals and ideally timed to coincide with peak drug concentration during behavioral testing.
Q5: How can I minimize the impact of stress on my behavioral data?
A5: Stress can be a significant confounding factor in behavioral experiments. To minimize its effects:
-
Habituation: Acclimate the animals to the testing room and the experimenter for several days before starting the experiment.[10]
-
Handling: Handle the animals gently and consistently.
-
Environment: Maintain a quiet and stable testing environment with consistent lighting and temperature.
-
Test Order: If using a battery of tests, start with the least stressful tests first.
Data Presentation
Table 1: Summary of this compound's Effects on Morris Water Maze Performance
| Animal Model | This compound Dose (mg/kg) | Administration Route | Key Findings | Reference |
| AβPP/PS1 Mice | Not specified | Not specified | Reduced escape latency compared to vehicle-treated AD mice. | [20] |
| Diazepam-induced Amnesic Rats | Not specified | Intraperitoneal | Decreased escape latency compared to amnesic control group. | [22] |
| Traumatic Brain Injury Mice | Not specified | Not specified | Improved performance in spatial memory. | [7] |
| Scopolamine-induced Amnesic Mice | 10 | Not specified | Slightly improved cognition. | [23] |
Table 2: Summary of this compound's Effects on Y-Maze Spontaneous Alternation
| Animal Model | This compound Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Scopolamine-induced Memory Impaired Mice | 3 - 10 | Oral | Ameliorated scopolamine-induced memory impairment. | [1] |
| Healthy Young Rats | 0.2 (chronic) | Intraperitoneal | Ameliorated memory functions and explorative strategies. | [3][4] |
| Cadmium-treated Rats | 2.5 | Oral | Improved cognitive function. | [24] |
Table 3: Summary of this compound's Effects on Novel Object Recognition Performance
| Animal Model | This compound Dose (mg/kg) | Administration Route | Key Findings | Reference |
| AβPP/PS1 Mice | Not specified | Not specified | Improved recognition index compared to vehicle-treated AD mice. | [13] |
| Aβ25-35-injected Mice | 0.25, 1 | Intraperitoneal | Reversed Aβ-induced impairment in novel object exploration. | [15] |
Experimental Protocols
Morris Water Maze (MWM) Protocol
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (20-24°C) using non-toxic white paint or milk powder. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The room should have various distal visual cues.[5][6][25]
-
Habituation: Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.[18]
-
Training (Acquisition Phase):
-
Conduct 4 trials per day for 5-7 consecutive days.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start locations.
-
Allow the mouse to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the mouse fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
The inter-trial interval is typically 10-15 minutes.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training trial, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of platform crossings, and the swim path.[6]
-
Y-Maze Protocol
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) positioned at a 120° angle from each other.
-
Procedure:
-
Data Analysis:
Novel Object Recognition (NOR) Protocol
-
Apparatus: An open-field box (e.g., 40 x 40 x 40 cm). A set of two identical objects and one novel object. The objects should be heavy enough that the animal cannot move them.
-
Habituation:
-
Familiarization/Training Phase:
-
On day 2, place two identical objects in the box.
-
Place the mouse in the box and allow it to explore the objects for a set period (e.g., 5-10 minutes).[15]
-
-
Test Phase (Retention):
-
After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back in the box and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object.
-
-
Data Analysis:
Visualizations
Caption: this compound's mechanism of action in the cholinergic synapse.
Caption: General workflow for rodent behavioral testing with this compound.
References
- 1. The Effects of this compound, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomolther.org [biomolther.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 7. This compound Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Y-Maze Protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Figure 2 from Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 14. Innate Preferences Affect Results of Object Recognition Task in Wild Type and Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Efficacy of THN201, a Combination of this compound and Mefloquine, to Reverse Neurocognitive Deficits in Alzheimer’s Disease [frontiersin.org]
- 16. mmpc.org [mmpc.org]
- 17. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. cyagen.com [cyagen.com]
- 20. researchgate.net [researchgate.net]
- 21. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative Study of the Effect of Liraglutide and this compound on Learning and Memory in Diazepam-Induced Amnesic Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.pan.pl [journals.pan.pl]
- 24. researchgate.net [researchgate.net]
- 25. queensu.ca [queensu.ca]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Donepezil in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of donepezil (B133215) during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound is susceptible to degradation through several pathways, with the most significant factors being hydrolysis and oxidation.[1][2] It is particularly unstable in alkaline conditions, showing significant degradation.[1][3][4][5] Oxidative stress also leads to the formation of degradation products.[1][3] While it is relatively stable under neutral, thermal (dry heat), and photolytic stress, some degradation can occur under harsh conditions.[6][7]
Q2: What are the main degradation products of this compound?
A2: Forced degradation studies have identified several degradation products. Under alkaline and acidic hydrolysis, multiple degradation products are formed.[4][5][7] Oxidative degradation also results in the formation of specific byproducts.[1] The formation of these impurities can be monitored using stability-indicating analytical methods like HPLC.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage of solid this compound hydrochloride, a temperature of -20°C is recommended.[8] Stock solutions of this compound have been found to be stable for 22 days at 2–8°C and for 18 hours at room temperature.[9] For long-term stability in plasma samples, storage at -80°C has been shown to prevent degradation for at least 70 days.[9] It is also advisable to protect this compound from light and moisture.
Q4: How can the stability of this compound in a formulation be enhanced?
A4: Several strategies can be employed to enhance the stability of this compound in formulations:
-
pH Control: Maintaining a pH in the acidic to neutral range is crucial to minimize hydrolysis, as this compound is more stable in acidic conditions compared to alkaline conditions.[4][5]
-
Excipient Compatibility: Careful selection of excipients is vital. Studies have shown good compatibility of this compound with excipients like microcrystalline cellulose, mannitol, sodium starch glycolate, magnesium stearate, and talc.[10][11]
-
Novel Drug Delivery Systems: Advanced formulation strategies such as nanoemulsions, nanostructured lipid carriers (NLCs), and polymeric nanoparticles can protect this compound from degradation and improve its stability.[1][12][13] For instance, NLCs have shown to be more stable at 4–8 ±2°C.[12]
-
Antioxidants: The inclusion of antioxidants in the formulation can help to mitigate oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in a liquid formulation.
| Potential Cause | Troubleshooting Step |
| High pH (alkaline hydrolysis) | Measure the pH of the formulation. Adjust the pH to a more acidic or neutral range (ideally below 7) using appropriate buffers. This compound shows significantly less degradation in acidic versus alkaline solutions.[4][5] |
| Presence of Oxidizing Agents | Identify and remove any potential oxidizing agents in the formulation. Consider adding an antioxidant to the formulation. |
| Incompatible Excipients | Review the formulation components. Conduct compatibility studies with individual excipients to identify any interactions leading to degradation. |
| Exposure to Light | Store the formulation in light-resistant containers. |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability testing.
| Potential Cause | Troubleshooting Step |
| Forced Degradation | The new peaks are likely degradation products. Perform forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) to systematically identify the degradation products and their retention times.[1][8] |
| Interaction with Container/Closure | Investigate potential leaching or interaction with the storage container and closure system. |
| Method Specificity | Ensure the HPLC method is stability-indicating and capable of separating all potential degradation products from the parent peak. |
Quantitative Stability Data
The following tables summarize quantitative data from forced degradation studies of this compound under various stress conditions.
Table 1: Stability of this compound Hydrochloride in Solution
| Stress Condition | Temperature | Duration | This compound Recovery (%) | Reference |
| 0.1 M HCl | Room Temperature | 7 days | ~86% | [4][5] |
| 0.1 M NaOH | Room Temperature | 7 days | ~42% | [4][5] |
| Isotonic Phosphate (B84403) Buffer (pH 7.4) | 37°C | 150 hours | Stable | [4] |
Table 2: Degradation Kinetics of this compound Hydrochloride
| Stress Condition | Temperature | Rate Constant (k) | Kinetic Order | Reference |
| 2N NaOH | 40°C | 0.13 hr⁻¹ | First Order | [3] |
| 2N NaOH | 80°C | 0.379 hr⁻¹ | First Order | [3] |
| 2N NaOH | Boiling under reflux | 0.541 hr⁻¹ | First Order | [3] |
| 6% H₂O₂ | 40°C | 0.0032 min⁻¹ | First Order | [3] |
| 6% H₂O₂ | 80°C | 0.0124 min⁻¹ | First Order | [3] |
| 6% H₂O₂ | Boiling under reflux | 0.0232 min⁻¹ | First Order | [3] |
| Neutral (Water) | 40°C | 0.026 hr⁻¹ | First Order | [3] |
| Neutral (Water) | 80°C | 0.219 hr⁻¹ | First Order | [3] |
| Neutral (Water) | Boiling under reflux | 0.345 hr⁻¹ | First Order | [3] |
Experimental Protocols
1. Stability-Indicating HPLC Method
This protocol describes a typical reversed-phase HPLC method for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, 0.02 M phosphate buffer, and triethylamine (B128534) (50:50:0.5, v/v/v). Another mobile phase option is a mixture of acetonitrile (B52724) and 0.025 M potassium dihydrogen phosphate buffer at pH 3.5 (80:20, v/v).[8]
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40°C.[8]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
2. Forced Degradation Studies
These studies are performed to evaluate the intrinsic stability of this compound and to ensure the analytical method is stability-indicating.
-
Acid Hydrolysis: Dissolve this compound in 1N HCl and heat at 80°C for 2 hours.[8]
-
Base Hydrolysis: Dissolve this compound in 1N NaOH and heat at 80°C for 2 hours.[8]
-
Oxidative Degradation: Dissolve this compound in 30% H₂O₂ and heat at 80°C for 2 hours.[15]
-
Thermal Degradation: Expose solid this compound to a temperature of 80°C for 48 hours.[6]
-
Photolytic Degradation: Expose a solution of this compound to sunlight for 10 days, with a control sample protected from light.[16]
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Major degradation pathways and influencing factors for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Formulation Strategies to Improve Nose-to-Brain Delivery of this compound | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ajpamc.com [ajpamc.com]
- 9. Ultrafast liquid chromatography-tandem mass spectrometry determination of this compound in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. researchgate.net [researchgate.net]
- 12. Combined this compound with Astaxanthin via Nanostructured Lipid Carriers Effective Delivery to Brain for Alzheimer’s Disease in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of this compound hydrochloride-loaded PLGA-based nanoparticles for Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ajpamc.com [ajpamc.com]
- 16. chalcogen.ro [chalcogen.ro]
Technical Support Center: Donepezil Clinical Trials and the Placebo Effect
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with donepezil (B133215) clinical trial data. The focus is on understanding and adjusting for the placebo effect in the context of Alzheimer's disease (AD) and other dementias.
Frequently Asked Questions (FAQs)
Q1: What is the typical magnitude of the placebo effect observed in this compound clinical trials for Alzheimer's disease?
The placebo effect in Alzheimer's disease (AD) trials can be significant and is a known confounding factor.[1] In the placebo arms of this compound trials, patients with AD have been shown to experience a higher number of adverse events compared to those with Mild Cognitive Impairment (MCI), a phenomenon that can be interpreted as a "nocebo effect".[2] In terms of efficacy, placebo groups often show some initial improvement or slower decline than expected, which can impact the ability to detect a true drug effect.[1][3] For instance, in a 9-week trial for agitation in AD, the placebo group showed significant improvement on several agitation outcome measures, which may be due to regression to the mean, response to psychosocial interventions, or other non-specific benefits of trial participation.[3]
Q2: What are the primary efficacy measures used to assess the treatment effect of this compound against a placebo?
The most common primary efficacy measures in this compound trials for AD are the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) and a global measure like the Clinician's Interview Based Assessment of Change-Plus (CIBIC-Plus).[4] Secondary measures often include the Mini-Mental State Examination (MMSE) and the Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB).[4][5]
Q3: Why is adjusting for the placebo effect particularly challenging in Alzheimer's disease trials?
Adjusting for the placebo effect is challenging in AD trials due to several factors:
-
Subjective Reporting: Many outcome measures rely on subjective reporting from patients and their caregivers, which can be influenced by expectations and hope.[1]
-
High Variability: The rate of disease progression varies widely among individuals, making it difficult to establish a stable baseline against which to measure both drug and placebo effects.
-
Psychosocial Intervention: All trial participants, including the placebo group, receive increased medical attention and structured support, which can independently lead to temporary improvements.[3]
-
Nature of the Disease: Cognitive and behavioral symptoms can fluctuate, and temporary improvements in the placebo group might be mistaken for a genuine effect.[3]
Q4: What statistical methods are commonly used to analyze data from placebo-controlled this compound trials?
The standard approach is to use a randomized, placebo-controlled trial design.[6] Statistical analyses are typically performed on an intention-to-treat (ITT) basis, including all randomized participants.[7][8] A last-observation-carried-forward (LOCF) method may be used for missing data.[7][8] For longitudinal data with multiple follow-up visits, mixed models for repeated measures (MMRM) are frequently employed as the primary analysis model to assess efficacy.[9] These models can handle missing data and do not require specifying the pattern of change over time.[3][9]
Troubleshooting Guides
Issue: The placebo group in my trial shows a larger than expected improvement or slower decline.
This is a common issue that can mask the true efficacy of the treatment. Here is a step-by-step guide to troubleshoot and analyze your data.
Step 1: Data Verification and Initial Analysis
-
Protocol: Ensure all data has been collected and recorded accurately. Verify against source documents.
-
Analysis: Perform a preliminary analysis comparing the change from baseline in your primary outcome measure (e.g., ADAS-Cog) for the treatment and placebo groups. Use a robust statistical method like a mixed model for repeated measures (MMRM) which is a preferred method for longitudinal data.[3][9]
Step 2: Characterize the Placebo Response
-
Protocol: Plot the mean change from baseline over time for both the placebo and this compound groups. This will help visualize the trajectory of the placebo response. Compare your observed placebo decline to historical data from similar trials if available.[10] A meta-analytic approach using historical data can provide a more robust understanding of the expected placebo effect.[10]
-
Analysis: The placebo response and underlying disease progression can be difficult to separate.[10] Evaluate if the improvement is an early, transient effect or a sustained change throughout the trial. Most of the improvement in a placebo arm is often observed within the first few weeks.[3]
Step 3: Advanced Statistical Approaches
-
Protocol: If a simple comparison is inconclusive due to a high placebo response, consider more advanced methods to quantify the treatment benefit.
-
Analysis:
-
Time-Saving Models: This approach estimates the treatment effect as the amount of time "saved" in disease progression.[11][12] It converts the absolute difference in cognitive scores into a more intuitive time-based metric.[12] For example, a 27% reduction in disease progression might be converted to a 5.3-month time saving.[12] There are multiple ways to calculate this, such as the "backward projection to placebo" (BPP) method or the "backward projection to treatment" (BPT) method.[9][12]
-
Disease Progression Modeling: Use mathematical models to forecast the expected outcomes of patients based on their baseline characteristics, creating a "simulated" placebo group to compare against the observed treatment group.[10][13]
-
Data Presentation: Efficacy of this compound vs. Placebo
The following tables summarize quantitative data from various this compound clinical trials.
Table 1: Change in ADAS-Cog Scores from Baseline (Lower scores indicate better cognitive function. A negative change indicates improvement.)
| Study / Trial | Treatment Group | N | Duration | Mean Change from Baseline (ADAS-Cog) | Comparison to Placebo |
| 24-Week, Double-Blind Trial[4] | Placebo | 162 | 24 Weeks | - | This compound groups showed significant improvement vs. placebo at weeks 12, 18, and 24.[4] |
| This compound 5 mg/day | 154 | 24 Weeks | - | Significantly improved cognitive function compared to placebo.[4] | |
| This compound 10 mg/day | 157 | 24 Weeks | - | Significantly improved cognitive function compared to placebo.[4] | |
| Vascular Dementia Trial[8] | Placebo | 326 | 24 Weeks | - | This compound showed a least-squares mean difference of -1.156 (p<0.01) on the V-ADAS-Cog scale compared to placebo.[8] |
| This compound 5 mg/day | 648 | 24 Weeks | - | Significant improvement in cognition.[8] | |
| Meta-Analysis of 11 studies[14] | Placebo | - | - | - | This compound tended to lower ADAS-cog scores and enhance cognitive function compared to the control group.[14] |
| This compound (5mg & 10mg) | 4,747 | - | - | - |
Table 2: Change in MMSE Scores from Baseline (Higher scores indicate better cognitive function. A positive change indicates improvement.)
| Study / Trial | Treatment Group | N | Duration | Mean Change from Baseline (MMSE) | Hedges' g vs. Placebo (95% CI) |
| Meta-Analysis of 14 studies[14] | Placebo | 2,342 | - | - | - |
| This compound 5 mg/day | 1,556 | - | Slight Improvement | 2.09 (0.88–3.30)[14] | |
| This compound 10 mg/day | 2,050 | - | Significant Improvement | 2.27 (1.25–3.29)[14] | |
| Nursing Home Study[5] | Placebo | - | 24 Weeks | Decline | This compound favored over placebo at Weeks 8, 16, and 20 (P < .05).[5] |
| This compound (5-10 mg/day) | - | 24 Weeks | Maintained or Improved | - |
Experimental Protocols
Standard Protocol: Randomized, Placebo-Controlled Trial (RPCT)
A typical methodology for a this compound clinical trial is a multicenter, 24-week, randomized, double-blind, placebo-controlled study.[4]
-
Patient Population: Patients diagnosed with mild to moderate Alzheimer's disease (e.g., MMSE scores between 10 and 26).[4][15]
-
Randomization: Patients are randomly assigned to one of three groups: Placebo, this compound 5 mg/day, or this compound 10 mg/day.[4]
-
Blinding: Both the patients and the investigators are blinded to the treatment assignment.
-
Treatment Regimen:
-
Outcome Assessments: Efficacy is measured at baseline and several follow-up points (e.g., weeks 12, 18, and 24).[4]
-
Washout Period (Optional): After the treatment period, there may be a single-blind placebo washout phase (e.g., 6 weeks) to assess the persistence of the drug's effect.[4]
-
Statistical Analysis Plan: The primary analysis is typically an intent-to-treat (ITT) analysis of the difference between the this compound and placebo groups on the primary outcome measures at the final visit.[8] A mixed model for repeated measures (MMRM) is often used.[9]
Visualizations
Caption: Workflow of a typical randomized, placebo-controlled clinical trial for this compound.
Caption: Key factors contributing to the placebo effect in dementia clinical trials.
Caption: Troubleshooting workflow for analyzing trial data with a high placebo response.
References
- 1. worldwide.com [worldwide.com]
- 2. researchgate.net [researchgate.net]
- 3. Change in agitation in Alzheimer's disease in the placebo arm of a 9-week controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 24-week, double-blind, placebo-controlled trial of this compound in patients with Alzheimer's disease. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, placebo-controlled study of the efficacy and safety of this compound in patients with Alzheimer's disease in the nursing home setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cognivia.com [cognivia.com]
- 7. Multicenter randomized clinical trial of this compound for memory impairment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Statistical considerations when estimating time‐saving treatment effects in Alzheimer's disease clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison between treatment-placebo difference and saved time measures to assess treatment effect in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. For debate: substituting placebo controls in long-term Alzheimer's prevention trials | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | Efficacy of 5 and 10 mg this compound in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 15. Effectiveness of this compound in Reducing Clinical Worsening in Patients with Mild-to-Moderate Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Analytical Methods for Donepezil Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of donepezil (B133215) and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may arise during the bioanalysis of this compound and its metabolites, presented in a question-and-answer format.
Issue 1: Inaccurate or Inconsistent Quantification of this compound
Symptoms:
-
High variability between replicate injections.
-
Poor accuracy and precision in quality control (QC) samples.[1]
-
Non-linear calibration curves.[1]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution with Metabolites | 1. Review Metabolite Profile: this compound is extensively metabolized into several compounds, including the active metabolite 6-O-desmethyl this compound.[1][2] These metabolites can have similar retention times and cause isobaric interference in MS-based detection, leading to overestimation. 2. Optimize Chromatographic Separation: Modify the gradient, mobile phase composition, or column chemistry to resolve this compound from its major metabolites. A longer run time or a column with higher resolving power may be necessary.[3] 3. Use High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between this compound and its metabolites based on their exact mass, even if they co-elute.[4][5] |
| Matrix Effects | 1. Assess Matrix Effects: Analyze blank plasma extracts spiked with this compound and compare the response to a neat solution. Significant signal suppression or enhancement indicates matrix effects.[6] 2. Improve Sample Preparation: Switch from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[6][7] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-D4 or this compound-D7) co-elutes with the analyte and experiences similar matrix effects, providing more accurate quantification.[7][8] |
| Suboptimal Internal Standard (IS) | 1. Verify IS Retention Time: The IS should have a retention time close to that of this compound to ensure it experiences similar ionization conditions.[1] 2. Check for IS Interference: Analyze blank samples to ensure no endogenous compounds interfere with the IS signal. |
| Instrumental Issues | 1. Check for Leaks: Inspect all fittings and connections for leaks, which can cause pressure fluctuations and inconsistent flow rates.[9][10] 2. Clean the Ion Source: Contamination in the ESI source can lead to signal instability. Follow the manufacturer's protocol for cleaning. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Reduced peak height and sensitivity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Contamination/Degradation | 1. Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components that can cause peak distortion.[11] 2. Flush the Column: If the column is contaminated, flush it with a strong solvent (e.g., isopropanol, acetonitrile) in the reverse direction (disconnected from the detector). 3. Replace the Column: If flushing does not improve peak shape, the column may have reached the end of its lifespan and should be replaced. |
| Inappropriate Mobile Phase pH | 1. Adjust Mobile Phase pH: this compound is a basic compound. The mobile phase pH should be adjusted to ensure it is in a single ionic state, which typically results in better peak shape. Using a buffer like ammonium (B1175870) formate (B1220265) can help maintain a stable pH.[12][13] |
| Mismatch between Injection Solvent and Mobile Phase | 1. Match Solvent Strength: The injection solvent should be weaker than or equal in strength to the initial mobile phase to prevent peak distortion. Reconstituting the final extract in the mobile phase is a common practice.[14] |
| Column Overload | 1. Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.[15] |
| Physical Column Issues (Void/Channeling) | 1. Check for Voids: A sudden drop in pressure or severely distorted peaks may indicate a void at the column inlet. This can be caused by pressure shocks. Replacing the column is usually necessary.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways and metabolites of this compound?
This compound undergoes extensive hepatic metabolism, primarily by CYP3A4 and CYP2D6 enzymes.[2][16][17] The main metabolic pathways are:
-
O-demethylation and hydroxylation to form metabolites M1 (6-O-desmethyl this compound) and M2 (5-O-desmethyl this compound).[6][18]
-
N-debenzylation to form metabolite M4.[4]
-
Glucuronidation of M1 and M2 to form M11 and M12, respectively.[16][18]
Among these, 6-O-desmethyl this compound (M1) is a major active metabolite with pharmacological activity similar to the parent drug.[2]
Q2: How can I minimize the impact of co-eluting metabolites on my analysis?
To minimize interference from co-eluting metabolites, consider the following strategies:
-
Optimize Chromatography: The most effective approach is to achieve baseline separation of this compound from its key metabolites. Experiment with different C18 columns, mobile phase modifiers (e.g., formic acid, ammonium acetate), and gradient profiles.[12]
-
Selective Mass Transitions (MRM): In LC-MS/MS, select unique precursor-product ion transitions for this compound and each metabolite to ensure specificity, even with partial co-elution.[6]
-
Thorough Method Validation: Validate the method for selectivity by analyzing blank matrix samples fortified with individual metabolites to confirm they do not interfere with the quantification of the parent drug.[19]
Q3: What are the typical mass transitions for this compound and its key metabolites in an LC-MS/MS assay?
Positive electrospray ionization (ESI+) is typically used. The following are commonly reported mass transitions for multiple reaction monitoring (MRM):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 380.1 / 380.2 / 380.3 | 91.1 / 91.2 | [6][13][20] |
| 6-O-desmethyl this compound (M1) | 366.2 | 91.1 | [6] |
| 5-O-desmethyl this compound (M2) | 366.2 | 91.1 | [6] |
| This compound N-oxide (M6) | 396.3 | 288.2 | [6] |
| This compound-D4 (IS) | 384.3 | 91.2 | [7] |
| This compound-D7 (IS) | 387.3 | 98.3 | [13] |
Q4: Which analytical method is best for quantifying this compound and its metabolites?
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and speed.[7][12][21] UPLC-MS/MS offers even faster analysis times (e.g., 3 minutes) and higher reproducibility compared to conventional HPLC-based methods.[7] While HPLC with UV or fluorescence detection exists, these methods often lack the sensitivity and specificity required for pharmacokinetic studies in biological matrices and may have longer run times.[7]
Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated UPLC-MS/MS method for this compound in human plasma.[7]
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of plasma into a polypropylene (B1209903) tube.
-
Spike with 20 µL of internal standard working solution (e.g., this compound-D4, 10 µg/mL).
-
Add 1 mL of extraction solvent (e.g., hexane:ethyl acetate, 70:30 v/v).[7]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40-45°C.
-
Reconstitute the residue in 250 µL of the mobile phase (e.g., 20:80 acetonitrile:buffer).[8]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Validated LC-MS/MS Method Parameters
This table summarizes typical parameters for the simultaneous quantification of this compound and its active metabolite, 6-O-desmethyl this compound.[12]
| Parameter | Condition |
| LC System | Agilent 1200 Series HPLC or equivalent |
| Mass Spectrometer | API 4000 triple quadrupole or equivalent |
| Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase A | 5 mM Ammonium Formate (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic (e.g., 30:70 v/v, A:B) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Linearity Range | This compound: 0.09–24.2 ng/mL6-O-desmethyl this compound: 0.03–8.13 ng/mL |
Workflow & Logic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of this compound in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. realab.ua [realab.ua]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. A rapid and sensitive LC-MS/MS method for quantification of this compound and its active metabolite, 6-o-desmethyl this compound in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mastelf.com [mastelf.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. ClinPGx [clinpgx.org]
- 17. benchchem.com [benchchem.com]
- 18. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimized method development and validation for determining this compound in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 20. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of this compound and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of donepezil versus rivastigmine in cognitive enhancement
This guide provides an objective comparison of donepezil (B133215) and rivastigmine (B141), two prominent cholinesterase inhibitors used for cognitive enhancement, primarily in the symptomatic treatment of Alzheimer's disease. The analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Enzymes
Both this compound and rivastigmine function by increasing the levels of acetylcholine (B1216132), a crucial neurotransmitter for memory and learning, in the brain.[1] They achieve this by inhibiting the enzymes that break down acetylcholine. However, their inhibitory activity differs significantly.
This compound is a specific and reversible inhibitor of acetylcholinesterase (AChE).[2][3] In contrast, rivastigmine is a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][3] This dual inhibition is a key pharmacological distinction. While AChE is the primary enzyme responsible for acetylcholine hydrolysis, BuChE activity becomes more significant in the brains of Alzheimer's patients as the disease progresses. Therefore, rivastigmine's action on BuChE may offer additional therapeutic benefits, particularly in later stages.[3][4]
Pharmacodynamics and Pharmacokinetics
The distinct pharmacological profiles of this compound and rivastigmine influence their clinical application, including dosing and administration routes. This compound is characterized by a long half-life, which allows for once-daily dosing. Rivastigmine has a shorter half-life, necessitating twice-daily administration for the oral form, though a once-daily transdermal patch is also available, which reduces gastrointestinal side effects.[5]
Enzyme Inhibitory Potency
The in vitro inhibitory potency of these drugs against AChE and BuChE is a critical determinant of their pharmacological effect. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is a standard measure of this potency.
| Inhibitor | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity for AChE over BuChE |
| This compound | 6.7 | 7,400 | ~1100-fold |
| Rivastigmine | 4.3 | 31 | ~7.2-fold |
| Data sourced from an in vitro study on rat brain AChE and plasma BuChE.[6] |
Brain Targeting and Distribution
Studies in animal models provide insight into the brain penetration of these drugs. In a comparative study in rats following intramuscular administration, both this compound and rivastigmine demonstrated the ability to target the central nervous system, with brain concentrations exceeding those in plasma.[7] this compound, however, showed a significantly higher brain-to-plasma concentration ratio over time.[7]
| Parameter | This compound | Rivastigmine |
| Time to Max Brain Concentration (Tmax) | 36 min | 17 min |
| Max Brain Concentration (Cmax) | 8.34 ± 0.34 ng/mL | 6.18 ± 0.40 ng/mL |
| Plasma/Brain AUCtotal Ratio | ~9x higher in brain | <2x higher in brain |
| Data from a pharmacokinetic study in rats.[7] |
Comparative Clinical Efficacy
Direct head-to-head clinical trials and meta-analyses comparing this compound and rivastigmine have yielded conflicting results.[8][9][10] Some studies report no significant differences in overall efficacy, while others suggest advantages for one drug over the other in specific patient populations or on particular assessment scales.
Cognition, Global Function, and Activities of Daily Living (ADL)
A meta-analysis of placebo-controlled trials showed that both drugs provide modest benefits in slowing the decline in cognition, function, and global change.[8][10] In direct comparisons, some studies found similar improvements in cognitive scores, such as the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[11] However, other trials, particularly in patients with moderately severe Alzheimer's disease, found that rivastigmine provided statistically significant advantages in measures of global function and activities of daily living.[5][12] The rivastigmine patch has also been shown to be superior to this compound in ADL assessments for patients with vascular risk factors.[13]
| Study / Analysis | Patient Population | Key Findings |
| Wilkinson et al. (2002) [11] | Mild to moderate AD | Comparable improvements on ADAS-cog at 12 weeks. This compound was better tolerated. |
| Bullock et al. (2005) [5] | Moderately severe AD | Rivastigmine showed statistically significant benefits in global function and ADL compared to this compound. |
| Retrospective Cohort Study [3] | Alzheimer's Disease | Both therapies provided equivalent cognitive benefits (improvement, stability, and decline rates were nearly equal). |
| Meta-analysis (Hansen et al., 2008) [10] | Alzheimer's Disease | No statistically significant differences among drugs for cognition. Global response was better with this compound and rivastigmine compared to galantamine. |
Safety and Tolerability
The safety and tolerability profiles are a major point of differentiation between the two drugs. Across multiple trials, this compound is generally associated with a lower incidence of adverse events.[8][10] Rivastigmine, particularly the oral formulation, has a higher rate of gastrointestinal side effects, including nausea and vomiting.[5] The transdermal patch formulation of rivastigmine was developed to mitigate these effects by providing more stable drug delivery, and it demonstrates improved gastrointestinal tolerability.[14][13]
| Adverse Event | This compound Incidence | Rivastigmine Incidence | Notes |
| Nausea | Lower | Higher | A primary reason for discontinuation in rivastigmine trials.[5] |
| Vomiting | Lower | Higher | More frequent with oral rivastigmine.[5] |
| Diarrhea | Reported (e.g., 9.7%)[15] | Reported | Common to cholinesterase inhibitors. |
| Discontinuation due to AEs | ~10.7% | ~21.8% | From a 12-week head-to-head trial.[11] |
| Incidence rates can vary significantly between studies, dosages, and formulations (oral vs. patch). |
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay
Objective: To determine the IC50 values of this compound and rivastigmine for AChE and BuChE.
Methodology:
-
Enzyme Source: Recombinant human AChE and BuChE are used.
-
Substrate: Acetylthiocholine (for AChE) or butyrylthiocholine (B1199683) (for BuChE) is used as the substrate.
-
Assay Principle: The assay is based on the Ellman's method, where the hydrolysis of the thiocholine (B1204863) substrate by the enzyme produces thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
Procedure: a. A series of dilutions of the inhibitor (this compound or rivastigmine) are prepared. b. The enzyme, inhibitor, and DTNB are pre-incubated in a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0) in a 96-well plate. For pseudo-irreversible inhibitors like rivastigmine, this pre-incubation time is critical to allow for carbamylation of the enzyme's active site.[6] c. The reaction is initiated by adding the substrate. d. The change in absorbance over time is measured using a microplate reader. e. The rate of reaction is calculated for each inhibitor concentration.
-
Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Randomized Controlled Trial (RCT) Workflow
Objective: To compare the efficacy and safety of this compound and rivastigmine in patients with mild to moderate Alzheimer's disease.
Conclusion
The choice between this compound and rivastigmine for cognitive enhancement requires careful consideration of their distinct pharmacological profiles. This compound offers the advantages of a simpler once-daily dosing regimen and a generally more favorable tolerability profile, making it a common first-line treatment.
Rivastigmine's dual inhibition of both AChE and BuChE may provide a mechanistic advantage, particularly in patients with moderately severe disease or those with certain genotypes. While its oral formulation is associated with a higher incidence of gastrointestinal side effects, the transdermal patch offers an alternative delivery system that improves tolerability and ensures steady drug delivery.[5][13] Ultimately, the optimal therapeutic choice is patient-dependent, balancing the potential for efficacy against the individual's tolerability and clinical presentation.
References
- 1. goodrx.com [goodrx.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Comparative Effectiveness of Rivastigmine and this compound in Patients With Alzheimer’s Disease: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Portico [access.portico.org]
- 7. This compound and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Efficacy and safety of this compound, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. drugs.com [drugs.com]
Head-to-Head Clinical Trial: Donepezil vs. Galantamine in the Treatment of Mild to Moderate Alzheimer's Disease
This guide provides a comprehensive comparison of donepezil (B133215) and galantamine, two prominent acetylcholinesterase inhibitors used in the management of mild to moderate Alzheimer's disease. The following sections detail the findings from direct comparative clinical trials, offering researchers, scientists, and drug development professionals a thorough analysis of their relative efficacy, safety, and underlying mechanisms of action.
Efficacy Outcomes
Head-to-head clinical trials have yielded varied results regarding the comparative efficacy of this compound and galantamine. While both drugs have demonstrated benefits over placebo, direct comparisons highlight nuanced differences in cognitive and functional outcomes.
A 12-week, multinational, randomized, open-label study conducted by Jones et al. (2004) found that this compound showed statistically significant benefits over galantamine in improving cognition and activities of daily living.[1] In contrast, a 52-week, rater-blinded, randomized, parallel-group study by Wilcock et al. (2003) reported no significant difference in the primary outcome of functional ability, though it did note some advantages for galantamine in cognitive outcomes for a specific patient subgroup.[2][3][4]
Table 1: Comparison of Efficacy Outcomes from Head-to-Head Clinical Trials
| Outcome Measure | Jones et al. (2004) - 12 Weeks | Wilcock et al. (2003) - 52 Weeks |
| Cognition | ||
| ADAS-cog Change from Baseline | This compound: Statistically significant improvement over galantamine (p<0.05)[1] | No significant difference between groups in the total population.[2] For patients with MMSE scores of 12-18, galantamine showed a smaller decline (worsening) compared to this compound (p≤0.05).[2] |
| MMSE Change from Baseline | This compound: Statistically significant improvement over galantamine (p<0.05)[5] | Galantamine group's scores did not differ significantly from baseline, while the this compound group's scores deteriorated significantly. The between-group difference showed a trend favoring galantamine but was not statistically significant (p≤0.1).[2] |
| Function (Activities of Daily Living) | ||
| DAD Scale | This compound: Statistically significant improvement over galantamine (p<0.05)[1] | Not Assessed |
| Bristol ADL Scale (BrADL) | Not Assessed | No significant difference between treatment groups in mean change from baseline.[2][4] |
| Physician and Caregiver Satisfaction | ||
| Overall Satisfaction/Ease of Use | Significantly greater for this compound (p<0.05)[1] | Not Assessed |
Safety and Tolerability
Both this compound and galantamine are generally well-tolerated, with most adverse events being mild to moderate in intensity.[1][2] However, the incidence of certain side effects, particularly gastrointestinal issues, has been reported to differ between the two drugs.
The Jones et al. (2004) study reported a higher incidence of gastrointestinal adverse events in the galantamine group compared to the this compound group.[1] The Wilcock et al. (2003) trial found both treatments to be well-tolerated, with adverse events being transient and consistent with previous findings.[2]
Table 2: Comparison of Safety and Tolerability
| Adverse Event Profile | Jones et al. (2004) | Wilcock et al. (2003) |
| Gastrointestinal Adverse Events | 46% in galantamine group vs. 25% in this compound group[1] | Most adverse events were transient and of mild-to-moderate intensity. |
| Overall Adverse Events | More common with galantamine (73%) vs. This compound (67%)[5] | Both treatments were well tolerated. |
| Unscheduled Clinic Visits | More frequent with galantamine (23%) vs. This compound (5%) (p<0.001)[5] | Not Reported |
Experimental Protocols
A detailed understanding of the methodologies employed in these head-to-head trials is crucial for the accurate interpretation of their findings.
Jones et al. (2004): A 12-Week Comparative Study
-
Study Design: A 12-week, multinational, randomized, open-label study conducted at 14 European centers.[1]
-
Participants: Patients with mild to moderate Alzheimer's disease were randomized to receive either this compound (n=64) or galantamine (n=56).[1]
-
Intervention:
-
Outcome Measures:
Wilcock et al. (2003): A 52-Week Comparative Study
-
Study Design: A 52-week, rater-blinded, randomized, parallel-group, multicenter study conducted at 18 outpatient clinics in the UK.[2]
-
Participants: 182 patients with Alzheimer's disease were randomized to receive either galantamine (n=94) or this compound (n=88).[2]
-
Intervention:
-
Galantamine: Dose was escalated to a target maintenance dose of 24 mg/day.
-
This compound: Administered at a dose of 10 mg/day.[3]
-
-
Outcome Measures:
Mechanism of Action and Signaling Pathways
This compound and galantamine are both acetylcholinesterase (AChE) inhibitors, but galantamine possesses a dual mechanism of action.
This compound is a reversible inhibitor of AChE.[6] By blocking the breakdown of acetylcholine (B1216132), it increases the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Galantamine also inhibits AChE but additionally acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][3] This positive allosteric modulation sensitizes nAChRs to acetylcholine, further amplifying the cholinergic signal.
Experimental Workflow
The general workflow for the head-to-head clinical trials discussed involves several key stages, from patient recruitment to data analysis.
References
- 1. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by this compound: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Nicotinic cholinergic modulation: galantamine as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. dementiaresearch.org.au [dementiaresearch.org.au]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Cholinesterase Inhibitors for Alzheimer's Disease
A deep dive into the efficacy and safety of Donepezil, Rivastigmine (B141), and Galantamine for researchers and drug development professionals.
Cholinesterase inhibitors (ChEIs) represent a cornerstone in the symptomatic management of Alzheimer's disease (AD). This guide provides a comprehensive meta-analysis of the three most commonly prescribed ChEIs: this compound, Rivastigmine, and Galantamine. By synthesizing data from numerous randomized controlled trials, this document offers an objective comparison of their efficacy and safety profiles, supported by detailed experimental protocols and visual representations of key biological and methodological processes.
Comparative Efficacy of Cholinesterase Inhibitors
The primary therapeutic goal of ChEIs is to improve or stabilize cognitive function, global clinical state, and daily functioning in patients with AD. Meta-analyses of placebo-controlled trials have consistently demonstrated that these drugs offer modest but statistically significant benefits in these domains.[1][2][3][4][5]
Cognitive Function
Cognitive function is a primary outcome in most AD clinical trials, often measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog). A meta-analysis of placebo-controlled trials revealed that all three ChEIs—this compound, Rivastigmine, and Galantamine—showed beneficial effects on cognitive tests compared to placebo.[6] The pooled standardized mean difference (SMD) between active treatment and placebo was 0.31 for this compound, 0.26 for rivastigmine, and 0.27 for galantamine, indicating a similar modest improvement in cognitive function across the three drugs.[3] For this compound and Rivastigmine, larger doses were associated with a greater effect on cognitive improvement.[6]
Global Clinical Change
Global assessment of change, often evaluated using the Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC+), provides a holistic view of the patient's overall clinical status. One meta-analysis found that the pooled mean proportion of global responders to ChEI treatment in excess of placebo was 9%.[1][7][8][9] An adjusted indirect comparison of placebo-controlled data suggested that the relative risk of a global response was better with this compound and Rivastigmine compared to Galantamine.[2][4][5][10][11] Specifically, the pooled relative risk of responding to active treatment compared with placebo was 1.88 for this compound, 1.64 for rivastigmine, and 1.15 for galantamine.[3][10] Another meta-analysis reported that this compound showed a higher efficacy on global change.[12][13]
Functional Capacity and Behavior
The impact of ChEIs on activities of daily living and neuropsychiatric symptoms is another critical aspect of their efficacy. Meta-analyses have shown that ChEIs as a class improve functional capacity.[12][13] Regarding behavioral symptoms, as measured by the Neuropsychiatric Inventory (NPI), indirect comparisons favored this compound over Galantamine.[2][4][5][10][11] One meta-analysis found a significant difference between galantamine and placebo groups in NPI scores.[14]
Table 1: Summary of Comparative Efficacy Outcomes from Meta-Analyses
| Outcome Measure | This compound | Rivastigmine | Galantamine | Key Findings |
| Cognitive Function (ADAS-cog) | SMD: 0.31[3] | SMD: 0.26[3] | SMD: 0.27[3] | All three drugs show similar modest cognitive benefits.[6] Dose-dependent effects observed for this compound and Rivastigmine.[6] |
| Global Clinical Change (CIBIC+) | RR: 1.88[3][10] | RR: 1.64[3][10] | RR: 1.15[3][10] | This compound and Rivastigmine may have a better global response rate than Galantamine.[2][4][5][10][11] |
| Behavioral Symptoms (NPI) | Pooled WMD: -4.3[3] | No data available | Pooled WMD: -1.44[3] | Indirect comparisons suggest this compound may be more effective than Galantamine for behavioral symptoms.[2][4][5][10][11] |
SMD: Standardized Mean Difference; RR: Relative Risk; WMD: Weighted Mean Difference. All comparisons are against placebo.
Comparative Safety and Tolerability of Cholinesterase Inhibitors
The safety and tolerability profile of a drug is paramount, particularly in a patient population that is often elderly and frail. The most common adverse events associated with ChEIs are cholinergic in nature and primarily affect the gastrointestinal system.[15]
Adverse Events
Across trials, the incidence of adverse events was generally lowest for this compound and highest for Rivastigmine.[2][4][5][10][11] Common side effects include nausea, vomiting, diarrhea, and dizziness.[12] One meta-analysis reported that the number needed to treat for one additional patient to experience an adverse event was 12.[1][7][8][9][16]
Discontinuation Rates
Discontinuation from treatment, both for any reason and specifically due to adverse events, is a key indicator of a drug's tolerability. All-cause discontinuation was higher with ChEIs compared to placebo.[12][13] Rivastigmine was associated with a poorer outcome on all-cause discontinuation.[12][13] Another meta-analysis found that dropout rates were greater with Galantamine and Rivastigmine compared to placebo.[6] The pooled relative risk of withdrawing for any reason was 1.1 for this compound, 1.6 for galantamine, and 2.3 for rivastigmine.[10] Similarly, the relative risk of withdrawing due to adverse events was 1.3 for this compound, 2.0 for galantamine, and 3.6 for rivastigmine.[10]
Table 2: Summary of Comparative Safety and Tolerability from Meta-Analyses
| Outcome Measure | This compound | Rivastigmine | Galantamine | Key Findings |
| Overall Adverse Events | Lowest incidence[2][4][5][10][11] | Highest incidence[2][4][5][10][11] | Intermediate incidence | This compound is generally the best-tolerated ChEI. |
| Withdrawals (Any Reason) | RR: 1.1[10] | RR: 2.3[10] | RR: 1.6[10] | Rivastigmine has the highest rate of all-cause discontinuation. |
| Withdrawals (Adverse Events) | RR: 1.3[10] | RR: 3.6[10] | RR: 2.0[10] | Rivastigmine has the highest rate of discontinuation due to adverse events. |
RR: Relative Risk. All comparisons are against placebo.
Experimental Protocols
The data presented in this guide are derived from meta-analyses of randomized, double-blind, placebo-controlled, parallel-group trials.[1][7][8] The typical methodologies employed in these foundational studies are outlined below.
Study Population
The trials included in these meta-analyses typically enrolled patients with a diagnosis of probable Alzheimer's disease according to established criteria such as the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria.[14] The severity of dementia was generally in the mild to moderate range.
Interventions
Participants were randomly assigned to receive either a ChEI (this compound, Rivastigmine, or Galantamine) or a placebo. The treatment duration in these trials was at least 12 weeks.[1][7][8] The dosages of the ChEIs were administered according to a titration schedule to improve tolerability.
Outcome Measures
The primary efficacy outcomes assessed in these trials included:
-
Cognitive Function: Measured using standardized scales like the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).
-
Global Clinical Change: Assessed by clinicians using scales such as the Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC+).
-
Functional Ability: Evaluated through instruments like the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory.
-
Behavioral and Psychological Symptoms: Quantified using the Neuropsychiatric Inventory (NPI).
Safety and tolerability were monitored by recording all adverse events and tracking the rates of discontinuation from the trial for any reason and specifically due to adverse events.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of cholinesterase inhibitors in the cholinergic synapse.
Caption: Typical workflow of a meta-analysis for clinical trials.
Caption: Simplified flowchart of a typical randomized controlled trial for Alzheimer's disease.
References
- 1. scispace.com [scispace.com]
- 2. Efficacy and safety of this compound, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 3. Efficacy and safety of this compound, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - ProQuest [proquest.com]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Metaanalysis of randomized trials of the efficacy and safety of this compound, galantamine, and rivastigmine for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of cholinesterase inhibitors in Alzheimer's disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cmaj.ca [cmaj.ca]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Discontinuation, Efficacy, and Safety of Cholinesterase Inhibitors for Alzheimer's Disease: a Meta-Analysis and Meta-Regression of 43 Randomized Clinical Trials Enrolling 16 106 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of this compound, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Safety and Tolerability of this compound, Rivastigmine and Galantamine for Patients with Alzheimer’s Disease: Systematic Review of the ‘Real-World’ Evidence | Semantic Scholar [semanticscholar.org]
- 16. Efficacy and safety of cholinesterase inhibitors in Alzheimer's disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Patient Response to Donepezil: A Comparative Guide to Validation Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The variable response of Alzheimer's disease (AD) patients to donepezil (B133215), a cornerstone of symptomatic treatment, underscores the critical need for validated biomarkers to predict therapeutic efficacy. This guide provides a comparative overview of genetic, molecular, and imaging biomarkers that have been investigated for their potential to forecast patient response to this acetylcholinesterase inhibitor. The information is intended to aid researchers and drug development professionals in designing clinical trials, identifying patient subpopulations likely to benefit from treatment, and advancing personalized medicine in AD.
Genetic Biomarkers: The Influence of Individual Genetic Makeup
Genetic variations, particularly in genes related to drug metabolism and AD pathogenesis, have been a primary focus of pharmacogenomic studies in this compound response.
Cytochrome P450 2D6 (CYP2D6)
This compound is primarily metabolized by the CYP2D6 enzyme. Polymorphisms in the CYP2D6 gene can lead to different metabolic phenotypes, influencing drug levels and, consequently, clinical outcomes.
Apolipoprotein E (APOE)
The APOE ε4 allele is a major genetic risk factor for AD. Its role in modulating the response to this compound has been extensively studied, though with conflicting results. Some studies suggest that non-carriers of the ε4 allele may show a better cognitive response.
Butyrylcholinesterase (BCHE)
The K-variant of the BCHE gene has been associated with an altered response to this compound, with some research indicating a potentially faster cognitive decline in carriers treated with the drug, particularly in individuals with mild cognitive impairment.[1][2]
| Biomarker | Polymorphism / Allele | Key Findings |
| CYP2D6 | rs1080985 (G allele) | G allele carriers have a significantly higher risk of poor response to this compound (OR: 3.431, 95% CI: 1.490-7.901).[3] |
| Homozygous G/G | Showed a significant risk for poor response (OR: 9.474, 95% CI: 2.039-42.833).[4] | |
| Heterozygous C/G | Also showed a significant risk for poor response (OR: 2.588, 95% CI: 1.072-6.249).[4] | |
| APOE | ε4 allele | Studies show conflicting results. Some indicate no statistically significant effect on cognitive response.[5][6] Others suggest ε4 non-carriers show greater improvement.[7][8][9] |
| BCHE | K-variant (rs1803274) | Associated with faster cognitive decline (MMSE and CDR-SB scores) in MCI patients treated with this compound over 36 months.[10] |
Molecular Biomarkers: Insights from Peripheral Fluids
Circulating molecules in blood plasma are being explored as minimally invasive biomarkers to predict treatment response.
Plasma Amyloid-β Oligomers (AβOs)
Elevated levels of AβOs are a key pathological feature of AD. Recent studies suggest that baseline plasma AβO levels may predict response to this compound.
| Biomarker | Method | Key Findings |
| Plasma Aβ Oligomers | Multimer Detection System-Oligomeric Aβ (MDS-OAβ) | A significantly higher number of responders had baseline MDS-OAβ values below the cut-off of 0.78.[11][12] Patients with lower baseline AβO levels showed significant improvement in K-MMSE and CDR-SB scores after 6 months of treatment.[11][12] |
Imaging Biomarkers: Visualizing Brain Changes
Neuroimaging techniques offer a non-invasive window into the structural and functional changes in the brain that may correlate with this compound response.
Magnetic Resonance Imaging (MRI) - Hippocampal Volume
The hippocampus, a brain region critical for memory, is significantly affected in AD. Its volume, as measured by MRI, has been investigated as a predictor of treatment response.
Single Photon Emission Computed Tomography (SPECT) - Cerebral Blood Flow
SPECT scans can measure regional cerebral blood flow (rCBF), providing insights into brain activity. Alterations in rCBF in specific brain regions have been linked to this compound efficacy.
| Biomarker | Modality | Key Findings |
| Hippocampal Volume | MRI | Smaller left total hippocampal and CA1 volumes are associated with non-responders.[13] Left CA1 volume showed the highest predictive accuracy (AUC = 0.85, sensitivity = 88.0%, specificity = 74.0%).[13] |
| Cerebral Blood Flow | SPECT | Lower pretreatment rCBF in the right orbitofrontal cortex predicted better improvement in ADAS-cog scores.[14] Responders showed less prominent frontal hypoperfusion than non-responders.[15] |
Experimental Protocols
Genetic Biomarker Analysis: Genotyping of CYP2D6, APOE, and BCHE
Objective: To identify specific single nucleotide polymorphisms (SNPs) or alleles in the CYP2D6, APOE, and BCHE genes.
Methodology: Polymerase Chain Reaction (PCR) with Allele-Specific Primers/Probes
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or buccal swabs using a commercially available DNA extraction kit.
-
PCR Amplification:
-
For APOE genotyping, allele-specific primers targeting the polymorphic sites at codons 112 and 158 are used.[16][17][18] Real-time PCR with allele-specific probes can also be employed for high-throughput analysis.
-
For CYP2D6 SNP (e.g., rs1080985) and BCHE K-variant (rs1803274) genotyping, specific primers flanking the SNP region are used for PCR amplification.
-
-
Genotype Determination:
-
Allele-Specific PCR: The presence or absence of PCR products on an agarose (B213101) gel indicates the presence of specific alleles.
-
Real-Time PCR with Probes: Allelic discrimination is achieved by detecting the fluorescence of allele-specific probes (e.g., TaqMan probes).
-
Restriction Fragment Length Polymorphism (RFLP): Following PCR, the amplified product is digested with a specific restriction enzyme, and the resulting fragments are separated by gel electrophoresis to determine the genotype.
-
Genotyping Experimental Workflow
Molecular Biomarker Analysis: Measurement of Plasma Aβ Oligomers
Objective: To quantify the concentration of Aβ oligomers in plasma samples.
Methodology: Multimer Detection System-Oligomeric Aβ (MDS-OAβ) [19][20][21][22]
-
Sample Collection and Preparation: Blood samples are collected in EDTA tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
-
Assay Principle: The MDS-OAβ assay is a modified ELISA that uses two antibodies targeting overlapping epitopes on the Aβ peptide. This design allows for the specific detection of oligomeric forms, as monomeric Aβ will be sterically hindered from binding both capture and detection antibodies simultaneously.
-
Procedure:
-
A microplate is coated with a capture antibody specific to the N-terminus of Aβ.
-
Plasma samples are added to the wells and incubated to allow Aβ oligomers to bind to the capture antibody.
-
After washing, a horseradish peroxidase (HRP)-conjugated detection antibody, also specific to an overlapping N-terminal epitope, is added.
-
Following another incubation and washing step, a substrate solution is added, and the colorimetric reaction is measured using a microplate reader.
-
-
Quantification: The concentration of Aβ oligomers is determined by comparing the sample absorbance to a standard curve generated with known concentrations of synthetic Aβ oligomers.
MDS-OAβ Experimental Workflow
Imaging Biomarker Analysis: MRI-Based Hippocampal Volumetry
Objective: To measure the volume of the hippocampus from structural MRI scans.
Methodology: 3D T1-Weighted MRI and Automated Segmentation [23][24][25][26][27]
-
Image Acquisition: High-resolution 3D T1-weighted sagittal MRI scans are acquired using a standardized protocol (e.g., Magnetization Prepared Rapid Gradient Echo - MPRAGE).
-
Image Pre-processing: Images are corrected for gradient non-linearity, intensity non-uniformity, and other artifacts.
-
Automated Segmentation: Specialized software (e.g., FreeSurfer, Neuroreader) is used to automatically segment the hippocampus from the surrounding brain structures. These tools utilize anatomical atlases and algorithms to identify and delineate the hippocampal boundaries.
-
Volume Calculation: The software calculates the volume of the segmented hippocampus in cubic millimeters. Volumes are often normalized to the total intracranial volume to account for variations in head size.
Imaging Biomarker Analysis: SPECT-Based Cerebral Blood Flow
Objective: To measure regional cerebral blood flow (rCBF).
Methodology: 99mTc-based Radiotracer SPECT [28][29][30][31][32][33][34][35]
-
Radiotracer Injection: A radiotracer, such as Technetium-99m ethyl cysteinate dimer (99mTc-ECD) or Hexamethylpropyleneamine oxime (99mTc-HMPAO), is injected intravenously.
-
Uptake Phase: The patient rests in a quiet, dimly lit room for approximately 20-30 minutes to allow for the radiotracer to be taken up by the brain in proportion to blood flow.
-
Image Acquisition: The patient lies on the scanner bed, and a gamma camera rotates around the head to acquire a series of 2D images from different angles. These images are then reconstructed into a 3D representation of rCBF.
-
Image Analysis: Software such as Statistical Parametric Mapping (SPM) or 3D Stereotactic Surface Projections (3D-SSP) is used to co-register the SPECT images to a standard brain template and perform voxel-wise statistical analysis to identify regions of hypo- or hyper-perfusion.
This compound's Mechanism of Action and Biomarker Relevance
This compound's Mechanism of Action
The validation of these biomarkers is an ongoing effort, and their clinical utility will depend on standardization of methodologies and replication in large, diverse patient cohorts. The integration of pharmacogenomics, molecular diagnostics, and neuroimaging holds the promise of tailoring this compound therapy to individual patients, thereby maximizing therapeutic benefit and improving the management of Alzheimer's disease.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. ClinPGx [clinpgx.org]
- 4. Effect of a CYP2D6 polymorphism on the efficacy of this compound in patients with Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APOE-ɛ4 Carrier Status and this compound Response in Patients with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of ApoE genotype on response to this compound in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. karger.com [karger.com]
- 10. Deleterious Effect of Butyrylcholinesterase K-variant in this compound treatment of mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Relationship between the response to this compound and plasma amyloid beta oligomers in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prediction of Treatment Response to this compound using Automated Hippocampal Subfields Volumes Segmentation in Patients with Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SPECT-identified neuroanatomical predictor of the cognitive effects of this compound treatment in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prediction of response to this compound in Alzheimer's disease: combined MRI analysis of the substantia innominata and SPECT measurement of cerebral perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apolipoprotein E genotyping using the polymerase chain reaction and allele-specific oligonucleotide primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apolipoprotein E genotyping method by real time PCR, a fast and cost-effective alternative to the TaqMan and FRET assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of Two Real-Time PCR Assays for Apolipoprotein E Genotyping [jlmqa.org]
- 19. researchgate.net [researchgate.net]
- 20. Dynamic changes of oligomeric amyloid β levels in plasma induced by spiked synthetic Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Steps to standardization and validation of hippocampal volumetry as a biomarker in clinical trials and diagnostic criteria for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. neurology.org [neurology.org]
- 25. 2.4.7. Magnetic resonance imaging (MRI) [bio-protocol.org]
- 26. Frontiers | Reducing the acquisition time for magnetic resonance imaging using super-resolution image generation and evaluating the accuracy of hippocampal volumes for diagnosing Alzheimer’s disease [frontiersin.org]
- 27. ajnr.org [ajnr.org]
- 28. Quantitative analysis of the effects of this compound on regional cerebral blood flow in Alzheimer's disease by using an automated program, 3DSRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. SPECT follow-up study of cerebral blood flow changes during this compound therapy in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Brain SPECT – Los Angeles, CA | Cedars-Sinai [cedars-sinai.org]
- 31. What Test Shows Blood Flow to the Brain? Understanding SPECT Scan Dementia Detection - Liv Hospital [int.livhospital.com]
- 32. Brain Perfusion SPECT in Alzheimer’s Disease | Radiology Key [radiologykey.com]
- 33. SPECT study of regional cerebral blood flow in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Evaluation of the regional cerebral blood flow changes during long-term this compound therapy in patients with Alzheimer's disease using 3DSRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Brain SPECT as a Biomarker of Neurodegeneration in Dementia in the Era of Molecular Imaging: Still a Valid Option? - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Gauntlet: Unraveling the Metabolic Fates of Donepezil
An in-depth comparative guide for researchers and drug development professionals on the diverse metabolic pathways of donepezil (B133215) across preclinical species and humans. This guide synthesizes key experimental data, elucidates metabolic pathways, and provides standardized experimental protocols.
This compound, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes extensive metabolism that varies significantly across species. Understanding these differences is paramount for the accurate interpretation of preclinical data and the successful extrapolation of pharmacokinetic and pharmacodynamic profiles to humans. This guide provides a comparative analysis of this compound's metabolic pathways in humans, monkeys, rats, and dogs, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.
Quantitative Comparison of this compound Metabolism
The biotransformation of this compound is primarily hepatic, involving a series of phase I and phase II reactions. The major metabolic routes include O-demethylation, N-dealkylation, hydroxylation, and N-oxidation, primarily catalyzed by cytochrome P450 (CYP) enzymes, with subsequent glucuronidation.[1][2][3] In humans, CYP3A4 and CYP2D6 are the principal enzymes responsible for its metabolism.[1][4]
Significant interspecies differences in hepatic clearance have been observed. For instance, the hepatic clearance of this compound in rats and dogs is approximately 14.4 and 7.4 times greater than in humans, respectively.[5] These variations are attributed to differences in both hepatic metabolic activity and plasma protein binding, which is slightly higher in humans (88%) compared to rats and dogs (74%).
The following table summarizes the major metabolites and their relative abundance across different species.
| Metabolite | Metabolic Pathway | Human | Monkey | Rat | Dog |
| This compound (Parent Drug) | - | Unchanged drug is a major component in urine[2] | Data Not Available | Unchanged drug is a major component | Unchanged drug is a major component |
| 6-O-desmethyl this compound (M1/M2) | O-dealkylation, Hydroxylation | Major active metabolite[6][7] | Data Not Available | Primary metabolite | Primary metabolite |
| This compound-N-oxide (M6) | N-oxidation | Identified as a major metabolite[2][8] | Data Not Available | Present | Present |
| N-dealkylated this compound (M4) | N-dealkylation | Identified as a major metabolite[2][4] | Data Not Available | Present | Present |
| Glucuronide Conjugates (M11/M12) | Glucuronidation of M1/M2 | Major metabolites in urine[2] | Data Not Available | Present | Predominant metabolites in blood[2] |
| Hydroxylated Metabolites | Hydroxylation | Present[1] | Data Not Available | Present[1] | Present |
Metabolic Pathways of this compound
This compound undergoes a complex series of metabolic transformations. The initial biotransformation reactions are primarily oxidative, followed by conjugation. The major pathways are depicted below.
Experimental Protocols
The identification and quantification of this compound and its metabolites are typically performed using in vitro and in vivo models, followed by advanced analytical techniques.
In Vitro Metabolism using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of this compound in a controlled environment.
1. Incubation Mixture Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[8]
-
The incubation mixture should contain this compound (typically 50 µM), liver microsomes (1 mg/mL protein), and a buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4) in a total volume of 400 µL.[1]
2. Reaction Initiation and Termination:
-
Pre-incubate the mixture at 37°C for 5 minutes.[1]
-
Initiate the metabolic reaction by adding an NADPH-regenerating system or β-NADPH (final concentration of 1.0 mM).[1][8]
-
Incubate at 37°C for a specified time (e.g., 60 minutes).[1]
-
Terminate the reaction by adding an equal volume of a cold organic solvent, such as methanol (B129727) or acetonitrile.[1]
3. Sample Processing and Analysis:
-
Centrifuge the mixture to precipitate proteins.[1]
-
Collect the supernatant and evaporate it to dryness.[1]
-
Reconstitute the residue in the mobile phase for analysis.
-
Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites.[9]
Experimental Workflow
The following diagram illustrates a typical workflow for the study of this compound metabolism.
References
- 1. In Vitro Metabolism of this compound in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Metabolism of this compound in Liver Microsomes Using Non-Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Population pharmacokinetic approach to evaluate the effect of CYP2D6, CYP3A, ABCB1, POR and NR1I2 genotypes on this compound clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro Inhibitory Potency of Donepezil and Tacrine
In the landscape of Alzheimer's disease research and drug development, the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), remains a cornerstone of symptomatic treatment. Donepezil (B133215) and tacrine (B349632) are two well-known cholinesterase inhibitors. This guide provides a detailed, data-driven comparison of their in vitro inhibitory potency, intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound and tacrine against AChE and BChE from various biological sources as reported in the scientific literature.
| Compound | Enzyme | Source | IC50 (nM) | Reference |
| This compound | Acetylcholinesterase (AChE) | Rat Brain | 6.7 | [1][2][3] |
| Acetylcholinesterase (AChE) | Rat Brain | 33 ± 12 | [4] | |
| Acetylcholinesterase (AChE) | Human Brain Cortex | 340 ± 30 | [5] | |
| Acetylcholinesterase (AChE) | Electric Eel | 21 ± 1 | [6][7] | |
| Butyrylcholinesterase (BChE) | Rat Plasma | 7,400 | [1] | |
| Butyrylcholinesterase (BChE) | Human Serum | N/A | ||
| Tacrine | Acetylcholinesterase (AChE) | Rat Brain | 77 | [1][2][3] |
| Acetylcholinesterase (AChE) | Rat Brain | 125 ± 23 | [4] | |
| Acetylcholinesterase (AChE) | Human Brain Cortex | 610 ± 180 | [5] | |
| Acetylcholinesterase (AChE) | Electric Eel | 200 | [6][7] | |
| Butyrylcholinesterase (BChE) | Rat Plasma | 69 | [1] | |
| Butyrylcholinesterase (BChE) | Human Serum | N/A |
N/A: Data not available in the cited sources.
The data clearly indicates that this compound is a more potent inhibitor of AChE than tacrine, with IC50 values consistently lower across different enzyme sources.[1][2][3][4][5] Furthermore, this compound exhibits high selectivity for AChE over BChE.[1][2][3] In contrast, tacrine shows comparable inhibitory activity against both AChE and BChE, indicating a lack of selectivity.[1][2][3]
Experimental Protocols: Determination of IC50
The most common in vitro method for determining the IC50 of cholinesterase inhibitors is the spectrophotometric method developed by Ellman.[6][8][9]
Principle of the Ellman Method:
This assay relies on the measurement of the rate of acetylthiocholine (B1193921) (ATCh) hydrolysis by a cholinesterase. The reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm, which is directly proportional to the enzyme's activity. The IC50 value is determined by measuring the enzyme activity at various concentrations of the inhibitor.[8][9]
Materials and Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
This compound and Tacrine (as test inhibitors)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (typically pH 8.0)
-
96-well microplate
-
Microplate reader
Assay Procedure:
-
Preparation of Reagents: All solutions are prepared in the phosphate buffer. A series of dilutions of the inhibitor (this compound or tacrine) are made to achieve a range of final concentrations in the assay.
-
Assay Mixture: The reaction is typically performed in a 96-well plate. To each well, the following are added in order:
-
Phosphate buffer
-
Inhibitor solution at different concentrations (or buffer for the control)
-
DTNB solution
-
Enzyme solution (AChE or BChE)
-
-
Pre-incubation: The mixture is often pre-incubated for a specific period at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. However, for reversible inhibitors like this compound and tacrine, this pre-incubation step may not always be necessary.[1]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI or BTCI) to all wells.
-
Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.[8]
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of cholinesterase inhibitors.
Workflow for IC50 determination of cholinesterase inhibitors.
Signaling Pathway Inhibition
This compound and tacrine exert their primary effect by inhibiting the enzymatic degradation of the neurotransmitter acetylcholine (B1216132) (ACh). By blocking AChE, these drugs increase the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is depicted in the following signaling pathway diagram.
Inhibition of AChE at the cholinergic synapse by this compound or tacrine.
References
- 1. Portico [access.portico.org]
- 2. Comparison of inhibitory activities of this compound and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory activities of this compound and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. | Semantic Scholar [semanticscholar.org]
- 4. A comparative study in rats of the in vitro and in vivo pharmacology of the acetylcholinesterase inhibitors tacrine, this compound and NXX-066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. znaturforsch.com [znaturforsch.com]
Combination Therapy of Donepezil and Memantine for Severe Alzheimer's Disease: A Comparative Guide
This guide provides a comprehensive analysis of the efficacy of combination therapy with donepezil (B133215) and memantine (B1676192) for the treatment of severe Alzheimer's disease. It is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with monotherapy alternatives, supported by experimental data from key clinical trials and meta-analyses.
Efficacy Analysis: A Quantitative Overview
The combination of this compound, an acetylcholinesterase inhibitor, and memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated for its potential synergistic or additive effects in managing moderate to severe Alzheimer's disease.[1] Clinical studies have shown that this dual therapy can slow cognitive decline, prolong functional independence, and improve behavioral symptoms.[2][3] The long-term use of this combination has also been associated with a decreased risk of nursing home admission.[2][3]
Below are tables summarizing the quantitative data from pivotal studies, comparing the effects of the combination therapy to monotherapy and placebo across various standard clinical endpoints.
Cognitive Function
Changes in cognitive function are commonly assessed using the Severe Impairment Battery (SIB) and the Standardized Mini-Mental State Examination (SMMSE). Higher scores on these scales indicate better cognitive function.
| Study/Meta-Analysis | Treatment Groups | Mean Change from Baseline (SIB) | Mean Change from Baseline (SMMSE) | Study Duration |
| Howard et al. (DOMINO-AD trial) | This compound + Memantine | - | +1.2 points (vs. Memantine placebo) | 52 weeks |
| Howard et al. (DOMINO-AD trial) | This compound | - | +1.9 points (vs. This compound placebo) | 52 weeks |
| Atri et al. (Pooled Analysis) | Memantine + this compound | +68.4 (AUC improvement) | - | 24 weeks |
| Atri et al. (Pooled Analysis) | Memantine only | +12.0 (AUC improvement) | - | 24 weeks |
| Atri et al. (Pooled Analysis) | This compound + Placebo | +32.0 (AUC improvement) | - | 24 weeks |
| Zhang et al. (Network Meta-Analysis) | Memantine + this compound | +9.61 (vs. Placebo) | - | - |
Note: AUC refers to the Area Under the Curve, representing cumulative change over the study period. A positive value indicates improvement or less decline.
Activities of Daily Living (ADL)
The ability to perform daily activities is a critical measure of functional independence, often evaluated using the Alzheimer's Disease Cooperative Study–Activities of Daily Living inventory (ADCS-ADL) or the Bristol Activities of Daily Living Scale (BADLS). For ADCS-ADL, higher scores are better, while for BADLS, lower scores indicate less impairment.
| Study/Meta-Analysis | Treatment Groups | Mean Change from Baseline (ADCS-ADL) | Mean Change from Baseline (BADLS) | Study Duration |
| Howard et al. (DOMINO-AD trial) | This compound + Memantine | - | -1.5 points (vs. Memantine placebo) | 52 weeks |
| Howard et al. (DOMINO-AD trial) | This compound | - | -3.0 points (vs. This compound placebo) | 52 weeks |
| Atri et al. (Pooled Analysis) | Memantine + this compound | +1.4 (AUC improvement) | - | 24 weeks |
| Atri et al. (Pooled Analysis) | Memantine only | -12.2 (AUC improvement) | - | 24 weeks |
| Atri et al. (Pooled Analysis) | This compound + Placebo | -0.9 (AUC improvement) | - | 24 weeks |
Neuropsychiatric Symptoms
The Neuropsychiatric Inventory (NPI) is used to assess behavioral symptoms in dementia patients, with lower scores indicating fewer or less severe symptoms.
| Study/Meta-Analysis | Treatment Groups | Mean Change from Baseline (NPI) | Study Duration |
| Atri et al. (Pooled Analysis) | Memantine + this compound | -74.3 (AUC improvement) | 24 weeks |
| Atri et al. (Pooled Analysis) | Memantine only | -7.4 (AUC improvement) | 24 weeks |
| Atri et al. (Pooled Analysis) | This compound + Placebo | -28.2 (AUC improvement) | 24 weeks |
| Zhang et al. (Network Meta-Analysis) | Memantine + this compound | -6.84 (vs. Placebo) | - |
Global Assessment
The Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus) provides a global assessment of the patient's condition, with lower scores indicating improvement.
| Study/Meta-Analysis | Treatment Groups | Mean Change from Baseline (CIBIC-Plus) | Study Duration |
| Atri et al. (Pooled Analysis) | Memantine + this compound | -2.5 (AUC improvement) | 24 weeks |
| Atri et al. (Pooled Analysis) | Memantine only | +2.7 (AUC improvement) | 24 weeks |
| Atri et al. (Pooled Analysis) | This compound + Placebo | +1.4 (AUC improvement) | 24 weeks |
| Zhang et al. (Network Meta-Analysis) | Memantine + this compound | -2.88 (vs. Placebo) | - |
Experimental Protocols
The data presented above is derived from rigorous clinical trials. A representative experimental protocol is detailed below, based on the DOMINO-AD study.[4][5]
Study Design: A pragmatic, multi-center, double-blind, placebo-controlled, parallel-group, 2x2 factorial clinical trial.[4]
Participant Population: Community-dwelling patients with a diagnosis of probable Alzheimer's disease who had been receiving this compound for at least three months and had a Standardized Mini-Mental State Examination (SMMSE) score of 5 to 13, indicating moderate to severe dementia.[5]
Intervention: Participants were randomized into four treatment arms:
-
Combination Therapy: Continue this compound (10 mg/day) and start memantine (20 mg/day).
-
This compound Monotherapy: Continue this compound (10 mg/day) and start memantine placebo.
-
Memantine Monotherapy: Discontinue this compound (start this compound placebo) and start memantine (20 mg/day).
-
Placebo: Discontinue this compound (start this compound placebo) and start memantine placebo.[6]
Duration: The treatment period was 52 weeks.[5]
Outcome Measures:
-
Co-primary outcomes:
-
Secondary outcomes:
-
Neuropsychiatric Inventory (NPI) for behavioral disturbances.
-
Clinical Global Impression of Change (CGIC) for global assessment.
-
Quality of life measures for both the patient and caregiver.
-
Cost-effectiveness analysis.
-
Data Analysis: The primary analysis was a comparison of the mean SMMSE and BADLS scores at 52 weeks between the "continue this compound" and "discontinue this compound" groups, and between the "start memantine" and "do not start memantine" groups.[5]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the structure of the clinical trials, the following diagrams are provided.
Caption: Signaling pathways of this compound and memantine in Alzheimer's disease.
Caption: Typical experimental workflow for a clinical trial of combination therapy.
Conclusion
The available evidence from randomized controlled trials and meta-analyses suggests that the combination of this compound and memantine offers modest but statistically significant benefits over monotherapy in patients with moderate to severe Alzheimer's disease.[2][3] The combination therapy appears to have a favorable impact on cognition, activities of daily living, and neuropsychiatric symptoms.[7] While the effects are not curative, they represent a valuable therapeutic option for managing the complex symptomatology of advanced Alzheimer's disease. Future research should continue to explore long-term outcomes and identify patient subgroups that are most likely to benefit from this combination approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Tolerability of a Combination Treatment of Memantine and this compound for Alzheimer’s Disease: A Literature Review Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Tolerability of a Combination Treatment of Memantine and this compound for Alzheimer's Disease: A Literature Review Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ISRCTN [isrctn.com]
- 5. This compound and memantine for moderate-to-severe Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Memantine, this compound, or Combination Therapy-What is the best therapy for Alzheimer's Disease? A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Systematic Review of Donepezil's Long-Term Effects on Alzheimer's Disease Progression: A Comparative Guide
Donepezil (B133215), a cornerstone in the symptomatic management of Alzheimer's disease (AD), has been the subject of extensive research to elucidate its long-term impact on disease progression. This guide provides a systematic comparison of this compound with other therapeutic alternatives, supported by experimental data from pivotal long-term clinical trials. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's efficacy and underlying mechanisms.
Comparative Efficacy of this compound and Alternatives
The long-term efficacy of this compound has been evaluated in numerous clinical trials, often in comparison to placebo and other cholinesterase inhibitors (ChEIs) such as rivastigmine (B141) and galantamine, as well as the N-methyl-D-aspartate (NMDA) receptor antagonist, memantine (B1676192). The primary domains of assessment include cognition, global function, activities of daily living (ADL), and behavioral symptoms.
Cognitive Function
Cognitive decline is a hallmark of Alzheimer's disease. The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Mini-Mental State Examination (MMSE) are the most common instruments used to measure cognitive changes in clinical trials.
| Treatment Comparison | Study Duration | Outcome Measure | Mean Difference (95% CI) | Citation |
| This compound vs. Placebo | 3 years | ADAS-cog | -8.2 points (-10.1 to -6.4) | [1] |
| This compound vs. Placebo | 1 year | MMSE | +0.8 points (0.5 to 1.2) | [2] |
| This compound vs. Rivastigmine vs. Galantamine (Indirect Comparison) | 6 months | ADAS-cog | No significant difference | [3][4] |
| This compound + Memantine vs. This compound alone | 1 year | SMMSE | No significant benefit | [5] |
Lower ADAS-cog scores and higher MMSE/SMMSE scores indicate better cognitive function.
Long-term studies suggest that while this compound does not halt cognitive decline, it can slow the rate of deterioration compared to no treatment. In a 3-year observational study, patients on this compound showed a mean change from baseline in MMSE score of -3.8 points, which was better than the expected decline in untreated patients.[1] Similarly, the AD2000 trial found that over the first two years, patients taking this compound scored, on average, 0.8 points better on the 30-point MMSE scale than those taking a placebo.[2][6]
Global Function and Activities of Daily Living
Global clinical change is often assessed using the Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-plus) and the Clinical Dementia Rating-Sum of the Boxes (CDR-SB). Activities of daily living are typically measured with scales like the Bristol Activities of Daily Living Scale (BADLS).
| Treatment Comparison | Study Duration | Outcome Measure | Result | Citation |
| This compound vs. Placebo | 3 years | Institutionalization | No significant difference (42% vs 44%) | [2] |
| This compound vs. Placebo | 2 years | BADLS | 1.0 point better with this compound | [6] |
| This compound (continued) vs. This compound (discontinued) | 1 year | BADLS | 3.0 points lower (better) with continued treatment | [5] |
| This compound vs. Placebo | 4.9 years | CDR-SB | Initial improvement, then gradual deterioration, but less than historical controls |
The AD2000 trial, a large "real-life" study, found no significant benefits of this compound compared with placebo in the primary endpoints of entry to institutional care or the progression of disability.[2][7] However, other studies have suggested that continued this compound treatment is associated with functional benefits.[5] An open-label extension study lasting up to 4.9 years showed that while patients on this compound did experience a decline in CDR-SB scores after an initial period of improvement, the overall decline was less than that predicted for untreated patients.
Behavioral and Psychological Symptoms
The Neuropsychiatric Inventory (NPI) is a widely used scale to assess behavioral and psychological symptoms in dementia.
| Treatment Comparison | Study Duration | Outcome Measure | Mean Difference (95% CI) | Citation |
| This compound vs. Placebo | 6 months | NPI | -4.3 (-5.95 to -2.65) | [3] |
| Galantamine vs. Placebo | 6 months | NPI | -1.44 (-2.39 to -0.48) | [3] |
| This compound vs. Placebo | 3 years | NPI | No significant difference (0.3 points better) | [6] |
Meta-analyses of shorter-term studies have shown that this compound can lead to a modest improvement in behavioral symptoms as measured by the NPI.[3] However, the long-term AD2000 trial did not find a significant effect of this compound on the frequency or severity of behavioral and psychological problems.[6]
Experimental Protocols of Key Long-Term Studies
The DOMINO-AD Trial
The this compound and Memantine in Moderate to Severe Alzheimer's Disease (DOMINO-AD) trial was a pragmatic, multicenter, double-blind, randomized, placebo-controlled study.[3][8][9][10]
-
Objective : To determine the most effective treatment strategy for patients with moderate to severe AD who are already taking this compound.
-
Patient Population : Patients with a diagnosis of AD, a Standardized Mini-Mental State Examination (SMMSE) score between 5 and 13, and who had been receiving 10 mg of this compound daily.[3][8]
-
Intervention : Participants were randomized into four groups:
-
Continue this compound 10 mg/day and add memantine placebo.
-
Discontinue this compound (switch to placebo) and start memantine (titrated to 20 mg/day).
-
Continue this compound 10 mg/day and add memantine (titrated to 20 mg/day).
-
Discontinue this compound (switch to placebo) and add memantine placebo.
-
-
Duration : 52 weeks.
-
Primary Outcome Measures :
-
Cognition: Standardized Mini-Mental State Examination (SMMSE).
-
Function: Bristol Activities of Daily Living Scale (BADLS).
-
-
Secondary Outcome Measures : Neuropsychiatric Inventory (NPI), health-related quality of life (EQ-5D and DEMQOL-proxy), carer burden (General Health Questionnaire-12), and cost-effectiveness.[8]
-
Assessment Schedule : Baseline, 6, 18, 30, and 52 weeks.[8][9]
The AD2000 Trial
The AD2000 trial was a large, pragmatic, randomized, double-blind, placebo-controlled trial designed to assess the long-term clinical and cost-effectiveness of this compound in a "real-life" setting.[2][6][7]
-
Objective : To determine if this compound provides worthwhile improvements in disability, dependency, behavioral symptoms, and carer wellbeing, and delays institutionalization.[2]
-
Patient Population : 565 community-dwelling patients with mild to moderate Alzheimer's disease.[2][7]
-
Intervention : Patients were initially randomized to this compound (5 mg/day) or placebo for a 12-week run-in period. Those who completed this phase were then re-randomized to continue on placebo or receive this compound at either 5 mg/day or 10 mg/day for as long as it was deemed appropriate.[2][7]
-
Duration : Up to 3 years.
-
Primary Outcome Measures :
-
Entry into institutional care.
-
Progression of disability, defined as a loss of specified activities on the Bristol Activities of Daily Living Scale (BADLS).[2]
-
-
Secondary Outcome Measures : Cognition (MMSE), behavioral and psychological symptoms (NPI), carer psychopathology (General Health Questionnaire), and costs of care.[6]
The Swedish Alzheimer Treatment Study (SATS)
The SATS was a prospective, open-label, non-randomized, multicenter observational study.[11]
-
Objective : To evaluate the long-term effectiveness of cholinesterase inhibitor treatment (this compound, rivastigmine, or galantamine) in a routine clinical setting.[11]
-
Patient Population : Patients diagnosed with Alzheimer's disease in clinical practice.
-
Intervention : Patients received treatment with a cholinesterase inhibitor as prescribed by their physician.
-
Duration : 3 years, with some patients followed for up to 20 years for mortality.[11]
-
Outcome Measures : Cognition (MMSE, ADAS-cog), global performance (CIBIC), and activities of daily living (Instrumental and Basic ADL).[11]
-
Assessment Schedule : Baseline and every 6 months for 3 years.[11]
Signaling Pathways and Mechanism of Action
While the primary mechanism of action of this compound is the reversible inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine (B1216132) in the brain, research suggests that its effects may extend to other signaling pathways implicated in the pathophysiology of Alzheimer's disease.[8][10]
References
- 1. [this compound in patients with Alzheimer's disease--a critical appraisal of the AD2000 study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term this compound treatment in 565 patients with Alzheimer's disease (AD2000): randomised double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOMINO-AD protocol: this compound and memantine in moderate to severe Alzheimer's disease – a multicentre RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOMINO-AD protocol: this compound and memantine in moderate to severe Alzheimer's disease - a multicentre RCT - UCL Discovery [discovery.ucl.ac.uk]
- 5. A randomized, double-blind, placebo-controlled trial of this compound to improve memory in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AD2000 trial - Birmingham Clinical Trials Unit - University of Birmingham [birmingham.ac.uk]
- 7. pure.cardiffmet.ac.uk [pure.cardiffmet.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. DOMINO-AD protocol: this compound and memantine in moderate to severe Alzheimer's disease - a multicentre RCT - ePrints Soton [eprints.soton.ac.uk]
- 10. DOMINO-AD protocol: this compound and memantine in moderate to severe Alzheimer's disease: a multicentre RCT - LSE Research Online [eprints.lse.ac.uk]
- 11. portal.research.lu.se [portal.research.lu.se]
Independent Preclinical Investigations into the Neuroprotective Properties of Donepezil: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of independent preclinical studies investigating the neuroprotective effects of donepezil (B133215). The data presented herein summarizes key quantitative findings and experimental methodologies from various research groups, offering a multifaceted view of this compound's potential beyond its established role as a symptomatic treatment for Alzheimer's disease.
This compound, a well-known acetylcholinesterase inhibitor, has been the subject of numerous preclinical studies suggesting it may also possess disease-modifying capabilities through neuroprotection. These investigations, conducted across a range of in vitro and in vivo models, point towards mechanisms independent of its primary cholinergic action. This guide synthesizes findings from several independent studies to facilitate a comparative understanding of this compound's neuroprotective profile.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from various preclinical studies, showcasing the conditions under which this compound has been observed to exert neuroprotective effects.
Table 1: In Vitro Neuroprotection Studies
| Study Model | Insult | This compound Concentration(s) | Key Quantitative Outcome(s) | Reported Efficacy |
| Rat septal neurons | Amyloid-β (Aβ) | 0.1, 1, 10 µmol/L | Reduction in Lactate Dehydrogenase (LDH) efflux | Attenuated mean LDH efflux by 9.4%, 17.4%, and 22.5% respectively[1] |
| PC12 cells | Aβ25-35 (20 µmol/L) | 5, 10, 20, 50 µmol/L | Increased cell viability | Dose-dependent increase in cell viability[2] |
| Rat cerebral cortex primary cultured neurons | Oxygen-glucose deprivation | 0.1, 1, 10 µM | Decreased LDH release | Significant concentration-dependent decrease in LDH release[3] |
| Rat primary cultured neurons | N-methyl-d-aspartate (NMDA) | 0.1, 1, 10 µM | Decreased LDH release | Concentration-dependent decrease in LDH release[3] |
| Aβ42-induced neuronal toxicity model | Aβ42 | Not specified | Increased neuronal viability and PP2A activity | Dose-dependent increase in neuronal viability and PP2A activity[4] |
Table 2: In Vivo Neuroprotection Studies
| Study Model | Insult | This compound Dosage | Key Quantitative Outcome(s) | Reported Efficacy |
| Rats with cholinergic depletion (192-IgG-saporin) | Cholinergic depletion | Not specified (pre-treatment) | Reduced hippocampal and neocortical caspase-3 activity | Attenuated neurodegeneration[5][6][7] |
| AD-like mice | Aβ25-35 | 0.5 mg/kg | Partial protection from lipid peroxidation | Partially protected against lipid peroxidation[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in some of the key studies cited.
Aβ-Induced Neurotoxicity in PC12 Cells:
PC12 cells were cultured and then treated with varying concentrations of Aβ25-35 (5, 10, 20, or 50 µmol/L) for 24 hours to induce neurotoxicity.[2] To assess the neuroprotective effects of this compound, cells were pre-treated with this compound (5, 10, 20, and 50 µmol/L) before exposure to 20 µmol/L of Aβ25-35.[2] Cell viability was measured to determine the extent of neuroprotection.[2] The involvement of the Protein Kinase C (PKC) signaling pathway was investigated by measuring the expression of PKCα and PKCε isoforms in both the cytosolic and membrane fractions via Western blot.[2]
Cholinergic Depletion-Induced Neurodegeneration in Rats:
To model cholinergic depletion, the immunotoxin 192-IgG-saporin was injected into the medial septum and nucleus basalis magnocellularis of rats.[5][6] this compound was administered for 15 days prior to the immunotoxin injection to evaluate its neuroprotective effects.[5] The extent of neurodegeneration was quantified by measuring caspase-3 activity in the hippocampus and neocortex.[5][6] Cognitive performance was also assessed through various behavioral tests.[5][6]
Signaling Pathways and Mechanisms of Action
Several independent studies have converged on a set of non-cholinergic mechanisms that may underlie this compound's neuroprotective effects. These include the modulation of key signaling pathways involved in cell survival and death.
The PI3K-Akt pathway, a critical regulator of cell survival, is suggested to be activated by this compound, thereby protecting against Aβ-induced neurotoxicity.[1] Similarly, the activation of the PKC signaling pathway has been implicated in this compound's ability to antagonize Aβ-induced neurotoxicity in PC12 cells.[2] Further studies have indicated that this compound may exert its neuroprotective effects by enhancing the activity of protein phosphatase 2A (PP2A) and inhibiting glycogen (B147801) synthase kinase-3β (GSK-3β), both of which are key players in tau pathology and neuronal survival.[4] The activation of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, has also been identified as a potential mechanism for this compound's neuroprotective actions.[1]
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates a generalized workflow for assessing the neuroprotective effects of this compound in an in vitro setting.
Conclusion
The body of independent preclinical evidence suggests that this compound's therapeutic potential may extend beyond its symptomatic relief of cognitive decline in Alzheimer's disease. Multiple studies, employing a variety of models and insults, have demonstrated its neuroprotective capabilities. The proposed mechanisms of action, independent of acetylcholinesterase inhibition, involve the modulation of several key intracellular signaling pathways crucial for neuronal survival. While these findings are promising, it is important to note that some clinical trials of this compound for cognitive impairment in other conditions, such as after brain irradiation or in multiple sclerosis, have not shown a benefit.[9][10] This highlights the complexity of translating preclinical neuroprotective effects into clinical efficacy. Further research, including well-designed replication studies, is necessary to fully elucidate the neuroprotective potential of this compound and its viability as a disease-modifying therapy.
References
- 1. Beyond symptomatic effects: potential of this compound as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of neuroprotection of this compound, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of this compound against Aβ42-induced neuronal toxicity are mediated through not only enhancing PP2A activity but also regulating GSK-3β and nAChRs activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound against cholinergic depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of this compound against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multicenter randomized clinical trial of this compound for memory impairment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
A Comparative Guide to the Cost-Effectiveness of Donepezil and Other Alzheimer's Disease Therapies
For researchers, scientists, and drug development professionals navigating the complex landscape of Alzheimer's disease (AD) therapeutics, understanding the comparative cost-effectiveness of available treatments is paramount. This guide provides an objective comparison of donepezil (B133215) with other prominent AD medications, supported by available data and methodological insights.
Executive Summary
This compound, an acetylcholinesterase inhibitor (AChEI), has long been a cornerstone of symptomatic treatment for mild to moderate Alzheimer's disease. Economic evaluations have often positioned this compound as a cost-effective option, particularly when considering its impact on delaying functional decline and institutionalization. Comparisons with other AChEIs, such as rivastigmine (B141) and galantamine, have shown nuanced differences in cost and quality-adjusted life years (QALYs), with some analyses suggesting this compound's dominance in specific scenarios. Memantine (B1676192), an NMDA receptor antagonist, offers a different mechanism of action and is typically used in moderate to severe AD, with its cost-effectiveness often evaluated in combination with or as an alternative to AChEIs. The advent of newer, disease-modifying anti-amyloid monoclonal antibodies like aducanumab, lecanemab, and donanemab has introduced a new dimension to these comparisons, though their high costs present significant cost-effectiveness challenges.
Comparative Data on Cost-Effectiveness
The following tables summarize quantitative data from various economic evaluations, providing a comparative overview of this compound and its alternatives. It is important to note that direct comparison across studies can be challenging due to variations in modeling assumptions, healthcare systems, and drug pricing.
Table 1: Cost-Effectiveness of Acetylcholinesterase Inhibitors (AChEIs) and Memantine
| Treatment | Incremental Cost | Incremental QALYs | ICER (Cost per QALY) | Key Findings |
| This compound | Varied (sometimes cost-saving) | Modest Gains | Often below willingness-to-pay thresholds; some studies show dominance.[1][2][3][4][5] | Generally considered cost-effective, with some analyses indicating it dominates other AChEIs and best supportive care by providing greater QALY gains at a similar or lower total cost.[1][2][3][4][5] |
| Galantamine | Slightly lower total cost than this compound in some models. | Slightly lower QALY gains than this compound in some models. | Competitive with this compound. | Often found to be a cost-effective alternative to best supportive care, though sometimes dominated by this compound due to slightly lower QALY gains.[1][2][3][4] |
| Rivastigmine | Higher costs, particularly for the patch formulation. | Fewer QALYs compared to this compound in some analyses. | Less favorable than this compound in some models. | Head-to-head trials have shown potential functional benefits, but economic models sometimes indicate higher costs and fewer QALYs compared to this compound.[4] |
| Memantine | - | - | Deterministic ICER: £32,100/QALY; Probabilistic ICER: £36,700/QALY (vs. best supportive care in moderate-to-severe AD).[1][5] | Considered for moderate-to-severe AD. The probability of it being cost-effective is sensitive to the willingness-to-pay threshold.[1][5] |
Note: QALY stands for Quality-Adjusted Life Year, a measure of disease burden that includes both the quantity and the quality of life lived. ICER stands for Incremental Cost-Effectiveness Ratio.
Mechanisms of Action and Signaling Pathways
The therapeutic agents discussed in this guide target different pathological pathways implicated in Alzheimer's disease.
Acetylcholinesterase Inhibitors (AChEIs)
This compound, rivastigmine, and galantamine are all AChEIs. Their primary mechanism involves increasing the levels of acetylcholine (B1216132), a neurotransmitter crucial for memory and learning, in the brain.[6] They achieve this by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[6] This enhanced cholinergic transmission is thought to temporarily improve cognitive function.[6] Some research also suggests that AChEIs may have neuroprotective effects by modulating signaling pathways like the PI3K/AKT pathway.
NMDA Receptor Antagonists
Memantine operates on the glutamatergic system. In Alzheimer's disease, excessive glutamate (B1630785) can lead to excitotoxicity and neuronal damage through overstimulation of N-methyl-D-aspartate (NMDA) receptors.[7][8] Memantine is an uncompetitive, low-to-moderate affinity NMDA receptor antagonist.[7] It blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged influx of calcium ions that can lead to cell death, while still allowing for normal synaptic transmission.[9]
Anti-Amyloid Monoclonal Antibodies
Newer treatments like aducanumab, lecanemab, and donanemab are monoclonal antibodies that target amyloid-beta (Aβ) plaques, a hallmark pathology of Alzheimer's disease. These antibodies are designed to bind to different forms of Aβ, facilitating their clearance from the brain through various mechanisms, including microglial phagocytosis and a "peripheral sink" effect where the antibodies in the bloodstream draw Aβ out of the brain.[10][11][12][13]
Experimental Protocols and Methodologies
The cost-effectiveness of Alzheimer's treatments is typically evaluated using decision-analytic models, such as Markov models.[14][15][16] These models simulate the progression of a cohort of patients through various health states over a lifetime or a long-term horizon.
Key Components of a Typical Cost-Effectiveness Model:
-
Model Structure: A state-transition model (e.g., Markov model) is commonly used to represent the progression of Alzheimer's disease through different severity stages (e.g., mild, moderate, severe) and to institutionalization or death.[16]
-
Data Inputs:
-
Clinical Efficacy: Data from randomized controlled trials (RCTs) are used to determine the effectiveness of the drug in slowing disease progression.[14][17] Key outcome measures include changes in cognitive scores, such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), and functional scales.[18][19][20]
-
Costs: The analysis incorporates direct medical costs (drug acquisition, physician visits, hospitalizations), direct non-medical costs (formal and informal care), and sometimes indirect costs (loss of productivity for caregivers).[14] A societal perspective, which includes the cost of informal care, is often recommended for a comprehensive evaluation.[21]
-
Utilities (for QALYs): Health-related quality of life for patients in different disease states is measured using utility values, often derived from patient or caregiver surveys using instruments like the EQ-5D.[22] These values are then used to calculate QALYs.[22]
-
-
Analysis:
-
Incremental Cost-Effectiveness Ratio (ICER): The ICER is calculated as the difference in total costs between two interventions divided by the difference in their health outcomes (e.g., QALYs).
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a widely used instrument in clinical trials to assess the severity of cognitive symptoms in dementia.[18] It consists of 11 tasks that evaluate various cognitive domains, including memory, language, and praxis.[19] The total score ranges, with higher scores indicating greater cognitive impairment. While considered a gold standard, various modified versions of the ADAS-Cog have been developed to improve its sensitivity, especially in early-stage disease.[20][23]
Conclusion
The cost-effectiveness of this compound has been extensively studied, with many analyses supporting its value in the management of mild to moderate Alzheimer's disease. While generally considered a cost-effective option, its standing relative to other AChEIs like galantamine and rivastigmine can vary depending on the specific economic model and its underlying assumptions. Memantine offers a therapeutic option for more advanced stages of the disease. The emergence of high-cost, disease-modifying anti-amyloid therapies presents a new paradigm in the economic evaluation of Alzheimer's treatments, highlighting the ongoing need for rigorous comparative effectiveness and cost-effectiveness research to guide clinical and policy decisions in this critical area of unmet medical need.
References
- 1. The effectiveness and cost-effectiveness of this compound, galantamine, rivastigmine and memantine for the treatment of Alzheimer's disease (review of TA111): a systematic review and economic model | NIHR Journals Library [journalslibrary.nihr.ac.uk]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. The effectiveness and cost-effectiveness of this compound, galantamine, rivastigmine and memantine for the treatment of Alzheimer’s disease (review of Technology Appraisal No. 111): a systematic review and economic model. - NIHR Health Technology Assessment programme: Executive Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Effectiveness and Cost-Effectiveness of this compound, Galantamine, Rivastigmine and Memantine for the Treatment of Alzheimer's Disease (Review of Technology Appraisal No. 111): A Systematic Review and Economic Model - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. metrotechinstitute.org [metrotechinstitute.org]
- 7. droracle.ai [droracle.ai]
- 8. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 9. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibody-Mediated Clearance of Brain Amyloid-β: Mechanisms of Action, Effects of Natural and Monoclonal Anti-Aβ Antibodies, and Downstream Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Use of Monoclonal Antibodies in the Treatment of Alzheimer Disease | Asian Pacific Journal of Cancer Biology [waocp.com]
- 13. Immunotherapy Targeting Amyloid-β Peptides in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Economic evaluation of this compound for the treatment of Alzheimer's disease in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modelling disease progression in Alzheimer's disease: a review of modelling methods used for cost-effectiveness analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lse.ac.uk [lse.ac.uk]
- 17. An economic evaluation of this compound in mild to moderate Alzheimer's disease: results of a 1-year, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ADAS-Cog - Wikipedia [en.wikipedia.org]
- 19. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review [pubmed.ncbi.nlm.nih.gov]
- 21. Health economic modeling for Alzheimer's disease: Expert perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. esri.ie [esri.ie]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Novel Drug Delivery Systems for Donepezil
For Researchers, Scientists, and Drug Development Professionals
Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, has traditionally been administered orally. However, conventional oral delivery presents challenges, including gastrointestinal side effects and limitations in crossing the blood-brain barrier, which can affect bioavailability and patient compliance.[1][2][3][4] To address these limitations, researchers have developed several novel drug delivery systems. This guide provides a comparative overview of these innovative approaches, supported by experimental data, to aid in the evaluation and selection of promising strategies for future drug development.
Overview of Novel Delivery Platforms
This guide focuses on the validation of four principal types of novel drug delivery systems for this compound:
-
Transdermal Patches: Offering a non-invasive, long-acting alternative to daily oral tablets.
-
Intranasal Formulations: Aiming to bypass the blood-brain barrier for direct brain delivery.
-
Nanoparticle-based Systems: Designed to enhance bioavailability and target specific tissues.
-
Oral Thin Films: Providing a convenient and rapidly dissolving option for patients with swallowing difficulties.
Comparative Performance Data
The following tables summarize key quantitative data from validation studies of different this compound delivery systems.
Table 1: Transdermal Patch (Adlarity®) vs. Oral this compound - Pharmacokinetic Parameters
| Parameter | Adlarity® 10 mg/day Transdermal System | Oral this compound 10 mg/day |
| Adjusted Geometric Mean Ratio for Cmax (90% CI) | 88.7% (81.7% - 96.2%) | Reference |
| Adjusted Geometric Mean Ratio for AUC (0-168h) (90% CI) | 108.6% (100.5% - 117.4%) | Reference |
| Bioequivalence Achieved | Yes (within 80% - 125% range) | N/A |
| Incidence of Gastrointestinal Adverse Events | 14.5% | 53.6%[5][6] |
| Incidence of Nervous System Adverse Events | 14.5% | 30.4%[5][6] |
Data from a steady-state pharmacokinetic study in healthy volunteers.[5][6]
Table 2: Intranasal this compound Formulations - In Vitro/Ex Vivo Performance
| Formulation | Key Components | In Vitro Drug Release/Permeation | Key Finding |
| Nanoemulsion (NE) | This compound, oil, surfactant | Rapid release in vitro. | Higher absorption rate in the brain compared to oral and intravenous routes in rats.[2] |
| In Situ Gel with Liposomes | This compound, liposomes, gelling agent | 80.11 ± 7.77% drug permeation through sheep nasal mucosa. | Significantly higher brain concentration in vivo compared to a solution-based gel.[2] |
| Pluronic Gels (DPZ-PGel1) | Pluronic F-127, Transcutol® P | Higher release rate and enhanced permeation compared to chitosan (B1678972) gel. | Synergistic effect on permeation through porcine nasal mucosa.[7][8] |
Table 3: Nanoparticle-based this compound Systems - Physicochemical Characteristics
| Nanoparticle Type | Polymer/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release Profile |
| Chitosan Nanoparticles | Chitosan, Sodium tripolyphosphate | 135 - 1487[9] | 39.1 - 74.4%[9] | Sustained and slow release.[9] |
| Solid Lipid Nanoparticles (SLN) | Tripalmitin, Tween 80, Lecithin | 87.2 ± 0.11[10] | 93.84 ± 0.01%[10] | ~70% cumulative release after 24 hours.[10] |
| PLGA-b-PEG Nanoparticles | PLGA-b-PEG | Not specified | Not specified | Controlled release profile.[11] |
Table 4: Oral Thin Films (OTF) - Performance Characteristics
| Formulation | Key Polymers | Disintegration Time | In Vitro Drug Release |
| HPMC-based OTF | HPMC, PEG-400 | Satisfactory (not specified) | 90% in 2 hours.[12][13] |
| Cellulose-based ODF | HPMC, MCC, NCC | Not specified | 94.53% (NCC-F) |
| Pullulan/Lycoat ODF | Pullulan, Lycoat | ~35 seconds | >85% since the 10th minute.[14] |
| HPMC/Corn Starch ODF | HPMC, Corn Starch, PEG | 44 seconds | 80% within 5 minutes.[15] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings.
In Vitro Drug Release from Nanoparticles
This protocol outlines a typical method for assessing the release of this compound from a nanoparticle formulation.
-
Preparation: A known amount of this compound-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) to simulate physiological conditions.
-
Incubation: The dispersion is placed in a dialysis bag or a similar semi-permeable membrane, which is then immersed in a larger volume of the release medium. The entire setup is maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn. An equal volume of fresh medium is added to maintain a constant volume.
-
Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The cumulative percentage of drug released is calculated at each time point and plotted against time to generate the release profile.
Ex Vivo Permeation Study for Intranasal Formulations
This protocol describes the use of Franz diffusion cells to evaluate drug permeation across the nasal mucosa.
-
Mucosa Preparation: Freshly excised nasal mucosa (e.g., from porcine or sheep) is obtained and mounted on a Franz diffusion cell, separating the donor and receptor compartments.
-
Formulation Application: The intranasal this compound formulation is applied to the mucosal surface in the donor compartment.
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.4) and maintained at 37°C with constant stirring.
-
Sampling: At specific time points, samples are withdrawn from the receptor compartment, and the volume is replaced with fresh buffer.
-
Quantification: The amount of this compound that has permeated through the mucosa into the receptor medium is determined by HPLC or another sensitive analytical technique.
-
Data Analysis: Permeation parameters, such as the steady-state flux (Jss) and permeability coefficient (Kp), are calculated from the cumulative amount of drug permeated over time.[7]
In Vivo Pharmacokinetic Study: Transdermal Patch vs. Oral Administration
This protocol outlines a typical crossover study design to compare the pharmacokinetic profiles of a transdermal system and oral tablets.
-
Subject Enrollment: Healthy adult volunteers are enrolled in the study.
-
Study Design: An open-label, randomized, crossover study design is employed.[6]
-
Treatment Periods: The study consists of multiple treatment periods, each lasting several weeks to achieve steady-state drug concentrations.
-
Period 1: All participants receive the lower dose of the this compound transdermal system (e.g., 5 mg/day).
-
Period 2: Participants are randomized to receive either the higher dose of the transdermal system (e.g., 10 mg/day) or the oral this compound tablets (e.g., 10 mg/day).
-
Period 3: Participants are switched to the alternative treatment from Period 2.
-
-
Blood Sampling: Blood samples are collected at regular intervals throughout each treatment period to measure the plasma concentration of this compound.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), are calculated for each treatment.
-
Bioequivalence Assessment: The geometric mean ratios of Cmax and AUC for the transdermal system relative to the oral tablet are determined, along with their 90% confidence intervals, to assess bioequivalence.[6]
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes and relationships.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.
Caption: this compound inhibits AChE, increasing acetylcholine levels and enhancing cholinergic signaling.
Experimental Workflow: Nanoparticle Formulation and Evaluation
This workflow illustrates the typical steps involved in the development and characterization of this compound-loaded nanoparticles.
Caption: Workflow for the formulation and characterization of this compound nanoparticles.
Logical Relationship: Advantages of Novel Drug Delivery Systems
This diagram illustrates how different novel drug delivery systems for this compound aim to overcome the limitations of conventional oral administration.
Caption: How novel delivery systems address the limitations of oral this compound.
References
- 1. [PDF] Recent Advances in this compound Delivery Systems via the Nose-to-Brain Pathway | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in this compound Delivery Systems via the Nose-to-Brain Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in this compound Delivery Systems via the Nose-to-Brain Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Steady-State Pharmacokinetics of this compound Transdermal Delivery System with Oral this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Steady-State Pharmacokinetics of this compound Transdermal Delivery System with Oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Study of this compound-Loaded Formulations for the Treatment of Alzheimer’s Disease by Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. This compound-loaded PLGA-b-PEG Nanoparticles Enhance the Learning and Memory Function of Beta-Amyloid Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. zenodo.org [zenodo.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Characterization of Oral Disintegrating Film Containing this compound for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Donepezil Versus Non-Drug Interventions for Dementia
For researchers, scientists, and drug development professionals navigating the complex landscape of dementia treatment, a critical question persists: How do pharmacological interventions like donepezil (B133215) stack up against non-drug approaches? This guide provides a detailed, evidence-based comparison of this compound and leading non-pharmacological interventions, focusing on quantitative outcomes, experimental methodologies, and underlying mechanisms of action.
Data Presentation: A Quantitative Look at Efficacy
Direct head-to-head clinical trials comparing this compound with a single non-drug intervention are limited. Much of the available data comes from meta-analyses comparing interventions to placebo or studies evaluating non-drug interventions as an add-on to cholinesterase inhibitor treatment. The following tables summarize the available quantitative data to offer a comparative perspective on cognitive outcomes.
Table 1: Cognitive Efficacy of this compound vs. Placebo (Meta-Analysis Data)
| Outcome Measure | This compound Effect Size (Hedges' g) vs. Placebo in Alzheimer's Disease |
| Mini-Mental State Examination (MMSE) | 0.23[1][2] |
| Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | -0.17[1][2] |
Table 2: Comparative Cognitive Efficacy of Physical Activity vs. This compound in Alzheimer's Disease (Meta-Analysis Data)
| Intervention | Outcome Measure | Effect Size (Hedges' g) |
| Physical Activity | MMSE | 0.46[1][2] |
| This compound | MMSE | 0.23[1][2] |
Table 3: Efficacy of Non-Drug Interventions as an Add-on to this compound
| Intervention | Outcome Measure | Mean Change (Intervention + this compound Group) | Mean Change (this compound Only Group) | p-value |
| Reality Orientation Therapy | MMSE | +0.2[3][4] | -1.1[3][4] | 0.02[3][4] |
| ADAS-Cog | +0.4[3][4] | -2.5[3][4] | 0.01[3][4] | |
| Cognitive Stimulation Therapy | MMSE | No significant change | Significant decrease | - |
| Rehabilitation Training | MMSE | Significantly higher | - | <0.05 |
| ADAS-Cog | Significantly lower | - | <0.05 |
Note: The study on Cognitive Stimulation Therapy did not provide specific mean change values but reported a significant difference in the rate of decline between the two groups.
Experimental Protocols
Understanding the methodology behind the data is crucial for interpretation. Below are summaries of the experimental protocols from key studies cited.
1. Meta-Analysis of Physical Activity and this compound
-
Objective: To compare the effect sizes of physical activity and this compound on cognitive function in individuals with Alzheimer's Disease (AD) and Mild Cognitive Impairment (MCI) through a meta-analysis of randomized controlled trials (RCTs).
-
Methodology: A systematic search of Embase, Medline, PsycINFO, PsycARTICLES, and SCOPUS was conducted for RCTs. For the physical activity arm, studies comparing any form of physical exercise to a control condition were included. For the this compound arm, RCTs comparing this compound to a placebo were included. The primary outcome measures were changes in Mini-Mental State Examination (MMSE) and Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) scores. Effect sizes (Hedges' g) were calculated and pooled using a random-effects model.
-
Participant Demographics: The physical activity meta-analysis included 19 RCTs with 524 participants with AD and 1269 with MCI. The this compound meta-analysis included 18 RCTs with 2984 participants with AD and 1559 with MCI.[1][2]
2. Reality Orientation Therapy Combined with this compound
-
Objective: To evaluate the efficacy of reality orientation therapy as an add-on treatment to this compound in patients with Alzheimer's disease.
-
Methodology: A randomized controlled trial was conducted with 156 patients with Alzheimer's disease who were already being treated with this compound. Participants were randomly assigned to either the intervention group (this compound + reality orientation) or the control group (this compound only). The intervention consisted of caregivers being trained to provide a reality orientation program at home for 30 minutes a day, three days a week, for 25 weeks. Cognitive outcomes were assessed using the MMSE and ADAS-Cog.
-
Participant Demographics: 156 patients with a diagnosis of Alzheimer's disease, all receiving this compound.[3][4]
3. Cognitive Stimulation Therapy Combined with this compound
-
Objective: To examine the combined effect of cognitive stimulation therapy (CST) and this compound on the progression of cognitive decline in Alzheimer's disease.
-
Methodology: This study compared 17 AD patients receiving both CST and 5 mg/day of this compound with 13 AD patients receiving only 5 mg/day of this compound. The CST consisted of approximately 20 one-hour sessions over a year. The primary outcome was the change in MMSE scores from baseline to a one-year follow-up.
-
Participant Demographics: 30 patients with a diagnosis of mild Alzheimer's disease.[5]
Signaling Pathways and Mechanisms of Action
This compound: Enhancing Cholinergic Neurotransmission
This compound is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). In the cholinergic synapse, acetylcholine (B1216132) (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, transmitting a signal. AChE is responsible for breaking down ACh in the synaptic cleft, thus terminating the signal. By inhibiting AChE, this compound increases the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.
Caption: Mechanism of action of this compound in the cholinergic synapse.
Non-Drug Interventions: A Multi-faceted Approach to Brain Health
Non-drug interventions are thought to work through various mechanisms that promote brain plasticity, cognitive reserve, and overall well-being. Unlike the targeted enzymatic inhibition of this compound, these interventions engage multiple neural systems.
Caption: Proposed mechanisms and workflow of non-drug interventions for dementia.
Conclusion
The available evidence suggests that both this compound and non-drug interventions can offer benefits for individuals with dementia. A meta-analysis indicates that physical activity may have a comparable or even larger effect size on cognitive function in Alzheimer's disease than this compound.[1][2] Furthermore, studies on combination therapies suggest that non-drug interventions like reality orientation and cognitive stimulation can provide additional cognitive and functional benefits when used alongside this compound.[3][4][5]
For researchers and drug development professionals, these findings underscore the potential of a multi-modal approach to dementia care. While this compound provides a targeted pharmacological intervention to enhance cholinergic function, non-drug strategies appear to engage a broader range of neuroprotective and neurorestorative mechanisms. Future research should focus on well-designed, head-to-head clinical trials to more definitively delineate the comparative efficacy of these interventions and to explore synergistic effects in combination therapies. Understanding the distinct and overlapping mechanisms of action will be paramount in developing personalized and more effective treatment strategies for dementia.
References
- 1. A meta-analysis of randomised controlled trials of physical activity in people with Alzheimer's disease and mild cognitive impairment with a comparison to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Reality orientation therapy combined with cholinesterase inhibitors in Alzheimer's disease: randomised controlled trial | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 4. Reality orientation therapy combined with cholinesterase inhibitors in Alzheimer's disease: randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cognitive stimulation therapy for Alzheimer's disease: the effect of cognitive stimulation therapy on the progression of mild Alzheimer's disease in patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Donepezil
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical final step in the experimental lifecycle. Donepezil, an acetylcholinesterase inhibitor, and its metabolites are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols to mitigate risks to personnel and prevent environmental contamination.[1] Adherence to these procedures is not only a matter of regulatory compliance but also a core component of responsible laboratory practice.
The primary and mandated method for the disposal of this compound and its N-oxide metabolite is through an approved hazardous waste disposal facility.[1] It is imperative to avoid releasing this substance into the environment.[1] Currently, there are no validated chemical deactivation or degradation protocols for this compound suitable for a standard laboratory setting. Therefore, the focus of disposal procedures is on the safe collection, segregation, labeling, and storage of this compound waste prior to its transfer to a licensed waste management contractor.[1]
Quantitative Data on Environmental Impact
| Parameter | Value | Species | Reference |
| Acute Aquatic Toxicity (this compound) | EC50: 4300 µg/L (48h) | Daphnia magna (crustacean) | [1] |
Note: EC50 (Median Effective Concentration) is the concentration of a substance that causes a defined effect in 50% of the test population over a specified period.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe handling and disposal of this compound waste streams within a laboratory environment.
1. Waste Identification and Segregation:
-
Identify: All waste streams containing this compound must be identified. This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), personal protective equipment (PPE), and spill cleanup materials.[1]
-
Segregate: this compound waste must be segregated from non-hazardous waste and other chemical waste streams to prevent incompatible mixtures.[1] A dedicated, clearly labeled waste container should be used exclusively for this compound and related materials.[1]
2. Waste Collection and Container Requirements:
-
Solid Waste: Collect solid this compound waste, including contaminated PPE and labware, in a clearly labeled, leak-proof, and puncture-resistant container.[1]
-
Liquid Waste: Collect aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and chemically compatible container.[1] A headspace of at least 10% should be left to accommodate vapor expansion.[1]
-
Sharps Waste: Any sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[1]
3. Labeling:
-
All waste containers must be clearly and accurately labeled with the following information:
4. Storage:
-
Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[1]
-
The storage area should be away from drains and sources of ignition.[1] Incompatible chemicals should not be stored in close proximity.[1]
5. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1][2] The Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[3][4]
-
The approved disposal method is incineration by a licensed environmental management vendor.[5] A certificate of destruction should be obtained and kept for a minimum of three years.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
A flowchart for the proper disposal of this compound waste.
References
Safe Handling of Donepezil: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Key Safety and Handling Information
Donepezil is a potent pharmaceutical compound that requires stringent safety protocols to prevent occupational exposure. It is classified as fatal if swallowed and can cause significant skin, eye, and respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) guidelines, handling procedures, and disposal protocols is essential for the safety of all laboratory personnel.
Hazard Summary and Personal Protective Equipment
A thorough risk assessment is mandatory before handling this compound. The following table summarizes the key hazards and the recommended PPE to mitigate exposure risks.
| Hazard Type | Description | Recommended Personal Protective Equipment (PPE) |
| Oral Toxicity | Fatal if swallowed.[1][2] | Engineering controls (e.g., chemical fume hood, glove box) are the primary barrier. Avoid hand-to-mouth contact. |
| Skin Irritation/Absorption | Causes skin irritation.[1] Can be absorbed through the skin. | Hand Protection: Double-gloving with nitrile rubber gloves that conform to ASTM D6978 or EN 374 standards is required.[3][4] Body Protection: Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5][6] |
| Eye Irritation | Causes serious eye irritation.[1] | Eye/Face Protection: Use tight-sealing safety goggles or a full-face shield.[3][7] |
| Respiratory Irritation | May cause respiratory irritation from dust or aerosols.[1] | Respiratory Protection: Handle in a certified chemical fume hood or other ventilated enclosure.[7] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[6] |
| Aquatic Toxicity | This compound N-oxide, a metabolite, is very toxic to aquatic life with long-lasting effects.[8] | Prevent release to the environment. All waste must be disposed of as hazardous chemical waste.[8] |
Experimental Protocols for PPE Efficacy
The selection of appropriate gloves is critical. Gloves rated for handling chemotherapy drugs are recommended. The efficacy of these gloves is determined by standardized test methods that measure their resistance to chemical permeation and degradation.
Glove Permeation and Breakthrough Time Testing
1. ASTM D6978-05: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs [8][9][10]
-
Objective: This protocol assesses the resistance of glove materials to permeation by specific hazardous drugs under conditions of continuous contact, simulating a worst-case scenario.[8][10]
-
Methodology:
-
A test chemical (in this case, a surrogate for this compound or this compound itself) is placed in a test cell in continuous contact with the external surface of the glove material.
-
A collection medium (gas or liquid) is passed over the other side of the glove material (the "clean" side).
-
The collection medium is continuously analyzed for the presence of the test chemical using sensitive analytical instrumentation.
-
Permeation Rate: The rate at which the chemical passes through the glove material is measured (e.g., in µg/cm²/min).[9]
-
Breakthrough Time: The time from the initial contact of the chemical with the glove material until it is first detected on the clean side is recorded as the breakthrough time.[9]
-
To pass the standard for specific chemotherapy drugs, the permeation rate must be below a defined threshold (e.g., < 0.01 μg/cm²/min).[9]
-
2. EN 374: Protective Gloves Against Chemicals and Micro-organisms [1][2][11]
-
Objective: This European standard specifies the capability of gloves to protect against chemicals and microorganisms through three key tests: penetration, permeation, and degradation.[1][11]
-
Methodology:
-
Penetration Test (EN 374-2): The glove is tested for leaks by inflation with air in a water bath or by filling it with water. The absence of leaks (bubbles or visible water) indicates a pass.[2][7]
-
Permeation Test (EN 16523-1): Similar to the ASTM method, this test measures the breakthrough time for a specific chemical from a list of 18 standard test chemicals. Gloves are classified as Type A, B, or C based on their performance against this list.[2][11]
-
Degradation Test (EN 374-4): This test measures the physical deterioration of the glove material after continuous contact with a chemical.[1][7] A sample of the glove material is exposed to the chemical for one hour, and then the change in its puncture resistance is measured.[7]
-
Operational Plan: Step-by-Step Guidance for Handling this compound
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound.
-
Ensure a certified chemical fume hood or glove box is operational.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.[3]
-
Assemble all necessary materials, including reagents, equipment, and waste containers, within the containment area before starting.
2. Donning Personal Protective Equipment (PPE):
-
Wash hands thoroughly.
-
Don a disposable gown, ensuring complete back closure.
-
Don the inner pair of nitrile gloves, pulling the cuffs over the gown's cuffs.
-
Don the outer pair of nitrile gloves.
-
Don safety goggles and a face shield.
-
If required, don a NIOSH-approved respirator and perform a seal check.
3. Handling and Experimental Procedures:
-
Perform all manipulations of solid or liquid this compound deep within the chemical fume hood to minimize the escape of dust or aerosols.
-
Avoid crushing tablets or generating dust from powders.[12] If this is necessary, use appropriate containment methods.
-
Use a dedicated set of non-porous equipment (e.g., glass, stainless steel).
-
Clean and decontaminate all equipment after use.
4. Doffing PPE:
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the gown by rolling it inward and dispose of it as hazardous waste.
-
Remove the face shield and goggles.
-
Remove the inner pair of gloves and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. Do not dispose of this compound or contaminated materials in standard trash or down the drain.[1][8][13]
1. Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, absorbent pads, and vials, must be placed in a dedicated, clearly labeled, leak-proof hazardous waste container.[8][14] These containers are often yellow or black and should be labeled "Hazardous Drug Waste."[14][15]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, chemically compatible, and shatter-proof container. Leave at least 10% headspace for vapor expansion.[8]
-
Sharps Waste: All contaminated needles, syringes, and other sharps must be placed directly into a designated, puncture-resistant sharps container labeled for hazardous drug waste.[8][14]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with:
-
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from drains.[8]
3. Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8][13]
Workflow for Safe Handling of this compound
The following diagram illustrates the procedural flow for safely handling this compound, from preparation to final waste disposal.
References
- 1. skanwear.com [skanwear.com]
- 2. blog.atom.com.au [blog.atom.com.au]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. mdsassociates.com [mdsassociates.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. ejendals.com [ejendals.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 10. store.astm.org [store.astm.org]
- 11. EN 374 Glove Guide: Chemical & Micro‑organism Protection [sgnitrilegloves.com]
- 12. va.gov [va.gov]
- 13. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. www1.udel.edu [www1.udel.edu]
- 15. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
